GPR55 agonist 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16F4N4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[5-(2,2,2-trifluoroethyl)-3-pyridinyl]pyrazin-2-amine |
InChI |
InChI=1S/C19H16F4N4/c1-12(14-2-4-16(20)5-3-14)27-18-11-25-17(10-26-18)15-6-13(8-24-9-15)7-19(21,22)23/h2-6,8-12H,7H2,1H3,(H,26,27)/t12-/m1/s1 |
InChI Key |
ZCCOGNCJKNCXMI-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)NC2=NC=C(N=C2)C3=CN=CC(=C3)CC(F)(F)F |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=NC=C(N=C2)C3=CN=CC(=C3)CC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
GPR55 Agonist 3: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target with implications in a variety of physiological and pathological processes, including pain, inflammation, and cancer.[1][2] Initially explored as a potential cannabinoid receptor, its distinct signaling profile and unique ligand pharmacology have set it apart.[1][2] This technical guide provides an in-depth overview of the mechanism of action of GPR55 agonists, with a specific focus on the potent and selective synthetic agonist known as "GPR55 agonist 3" (also referred to as Compound 26). This document will detail the signaling pathways activated by this agonist, present quantitative data on its activity, and provide comprehensive experimental protocols for key functional assays.
Core Mechanism of Action: GPR55 Signaling Pathways
Activation of GPR55 by its agonists initiates a cascade of intracellular signaling events primarily mediated through the coupling to G proteins of the Gq and G12/13 families.[1] This activation leads to the stimulation of downstream effectors, resulting in a range of cellular responses.
Gq-Mediated Signaling:
Upon agonist binding, GPR55 couples to Gq proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a hallmark of GPR55 activation and can be monitored to quantify agonist activity.
G12/13-Mediated Signaling:
In parallel, GPR55 activation also engages G12/13 proteins, which leads to the activation of the small GTPase RhoA. The activation of the RhoA/Rho-associated kinase (ROCK) pathway plays a crucial role in regulating cytoskeletal dynamics, including stress fiber formation and cell morphology.
Downstream Cellular Responses:
The activation of these primary signaling pathways leads to a variety of downstream cellular responses, including:
-
ERK Phosphorylation: The increase in intracellular calcium and the activation of other signaling intermediates can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2). The ERK signaling cascade is a key regulator of cell proliferation, differentiation, and survival.
-
β-Arrestin Recruitment: Like many GPCRs, agonist-bound GPR55 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This process is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling pathways.
The specific signaling profile and downstream effects can exhibit ligand bias, meaning that different agonists may preferentially activate certain pathways over others.
Quantitative Data on GPR55 Agonist Activity
The potency and efficacy of GPR55 agonists are typically determined through various in vitro functional assays. The following tables summarize key quantitative data for "this compound" and other commonly studied GPR55 agonists.
Table 1: Potency of GPR55 Agonists in Functional Assays
| Agonist | Assay | Species | EC50 | Reference(s) |
| This compound (Compound 26) | β-Arrestin Recruitment | Human | 6.2 nM | |
| This compound (Compound 26) | Functional Assay | Human | 0.239 nM | |
| This compound (Compound 26) | Functional Assay | Rat | 1.76 nM | |
| Lysophosphatidylinositol (LPI) | ERK1/2 Phosphorylation | Human | 200 nM | |
| AM251 | β-Arrestin Recruitment | Human | ~3 µM | |
| O-1602 | GTPγS Binding | Human | ~2 nM | |
| CID1792197 | β-Arrestin Recruitment | Human | 110 nM | |
| CID1172084 (ML185) | β-Arrestin Recruitment | Human | 160 nM | |
| CID2440433 (ML184) | β-Arrestin Recruitment | Human | 260 nM |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of GPR55 agonist activity. The following are protocols for key experiments used to characterize the mechanism of action of GPR55 agonists.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in receptor desensitization and signaling. The PathHunter® β-arrestin assay from DiscoverX is a commonly used platform.
Materials:
-
CHO-K1 cells stably expressing GPR55 fused to a β-galactosidase enzyme fragment (ProLink) and β-arrestin fused to an N-terminal deletion mutant of β-galactosidase (Enzyme Acceptor).
-
Cell culture medium (e.g., F-12 Kaighn's Modification, 10% FBS, 1% Penicillin/Streptomycin, 800 µg/ml Geneticin, 300 µg/ml Hygromycin B).
-
Agonist solutions (e.g., this compound) prepared in assay buffer.
-
PathHunter® Detection Reagents.
-
White, clear-bottom 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the engineered CHO-K1 cells into 384-well plates at a density of 2,500 cells per well in 20 µL of cell plating reagent. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Agonist Addition: Prepare serial dilutions of the GPR55 agonist in assay buffer. Add 5 µL of the agonist solution to the appropriate wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.
-
Detection: Equilibrate the plate and PathHunter® detection reagents to room temperature. Add 12 µL of the detection reagent mixture to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR55 activation.
Materials:
-
HEK293 cells transiently or stably expressing GPR55.
-
Cell culture medium (e.g., DMEM, 10% FBS, 1% Penicillin/Streptomycin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed the GPR55-expressing HEK293 cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Signal Detection: Place the plate in the fluorescence plate reader. Use the instrument's automated injection function to add the GPR55 agonist at various concentrations. Simultaneously, measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) in real-time.
-
Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium. Determine the peak fluorescence response for each agonist concentration and plot it against the logarithm of the concentration to calculate the EC50.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2 as a downstream indicator of GPR55 activation.
Materials:
-
HEK293 or CHO cells expressing GPR55.
-
Cell culture medium.
-
Serum-free medium for starvation.
-
GPR55 agonist solutions.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot equipment and reagents.
Procedure:
-
Cell Culture and Starvation: Culture the GPR55-expressing cells to near confluence. Prior to the experiment, starve the cells in serum-free medium for at least 4 hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the starved cells with various concentrations of the GPR55 agonist for a predetermined time (e.g., 5-30 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Calculate the ratio of p-ERK to t-ERK for each sample. Plot this ratio against the agonist concentration to determine the EC50.
RhoA Activation Assay
This assay measures the level of active, GTP-bound RhoA, a direct downstream effector of G12/13-coupled GPR55.
Materials:
-
GPR55-expressing cells.
-
RhoA activation assay kit (containing Rhotekin-RBD beads for pull-down of active RhoA).
-
Lysis/Wash buffer.
-
GTPγS (for positive control) and GDP (for negative control).
-
Primary antibody against RhoA.
-
Western blot equipment and reagents.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the GPR55 agonist. Lyse the cells with the provided lysis buffer.
-
GTPγS/GDP Loading (Controls): For positive and negative controls, incubate cell lysates with GTPγS (non-hydrolyzable GTP analog) or GDP, respectively.
-
Pull-down of Active RhoA: Add Rhotekin-RBD coated agarose beads to the cell lysates and incubate to allow the beads to bind to active (GTP-bound) RhoA.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and perform a Western blot using an anti-RhoA antibody to detect the amount of activated RhoA.
-
Data Analysis: Quantify the band intensity corresponding to RhoA in each sample. An increase in the band intensity in agonist-treated samples compared to the control indicates RhoA activation.
Visualizing GPR55 Signaling and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways of GPR55 agonists and a typical experimental workflow.
Caption: GPR55 agonist signaling pathways.
Caption: General experimental workflow.
Conclusion
"this compound" is a potent and selective tool for probing the function of the GPR55 receptor. Its mechanism of action is centered on the activation of Gq and G12/13 signaling pathways, leading to intracellular calcium mobilization, RhoA activation, and downstream effects such as ERK phosphorylation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting GPR55. Understanding the intricate signaling mechanisms of GPR55 agonists is paramount for the development of novel therapeutics for a range of diseases.
References
GPR55 Agonist Downstream Signaling Pathways: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The G protein-coupled receptor 55 (GPR55) has emerged as a novel and intriguing therapeutic target with diverse physiological and pathological roles. Initially considered a candidate cannabinoid receptor, its pharmacology and signaling are distinct from the classical CB1 and CB2 receptors. Activation of GPR55 by its endogenous ligand, L-α-lysophosphatidylinositol (LPI), and other synthetic agonists initiates a cascade of intracellular events that modulate cellular processes such as proliferation, migration, and calcium homeostasis. This technical guide provides a comprehensive overview of the three primary downstream signaling pathways activated by GPR55 agonists. It includes detailed experimental protocols for key assays, a summary of quantitative data for comparative analysis, and visualizations of the signaling cascades to facilitate a deeper understanding of GPR55-mediated cellular responses.
Core Downstream Signaling Pathways
GPR55 activation by agonists triggers a complex network of intracellular signaling. The three most well-characterized downstream pathways are:
-
The Gαq/12/13 → RhoA → PLC → Ca²⁺ → NFAT Pathway: This is a hallmark signaling cascade for GPR55. Upon agonist binding, GPR55 couples to G proteins of the Gαq and Gα12/13 families.[1][2] This leads to the activation of the small GTPase RhoA.[3][4] Activated RhoA, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1] This rise in intracellular calcium can then activate various downstream effectors, including the nuclear factor of activated T-cells (NFAT) transcription factors, which translocate to the nucleus to regulate gene expression.
-
The Gα12/13 → RhoA → ROCK Pathway: Independent of calcium signaling, the activation of RhoA by GPR55 also engages the Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is a critical regulator of the actin cytoskeleton, influencing cell morphology, adhesion, and migration. Activation of ROCK by RhoA leads to the phosphorylation of downstream targets that control actin filament organization and myosin-driven contractility, resulting in the formation of stress fibers.
-
The Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: GPR55 activation has been consistently shown to induce the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling cascade. This pathway is pivotal in regulating cell proliferation, differentiation, and survival. The activation of ERK1/2 by GPR55 can be dependent on the RhoA/ROCK pathway in some cellular contexts. However, the specifics of ERK activation, including its ligand dependency, can vary across different cell types and experimental conditions.
Visualization of Signaling Pathways
To visually represent the intricate signaling networks downstream of GPR55, the following diagrams have been generated using the DOT language.
GPR55-Mediated Calcium Mobilization and NFAT Activation
GPR55-Mediated RhoA/ROCK Signaling and Cytoskeletal Rearrangement
GPR55-Mediated MAPK/ERK Signaling Pathway
Quantitative Data Summary
The following tables summarize quantitative data from various studies on GPR55 agonist-induced signaling, providing a basis for comparing the potency and efficacy of different compounds.
Table 1: EC₅₀ Values of GPR55 Agonists in Calcium Mobilization Assays
| Agonist | Cell Line | EC₅₀ (nM) | Reference |
| LPI | GPR55-HEK293 | 300 | |
| AM251 | GPR55-HEK293 | 3000 | |
| SR141716A | GPR55-HEK293 | 3000 | |
| AM281 | GPR55-HEK293 | 30000 | |
| Methanandamide (MEA) | hGPR55-HEK293 | ~5000 | |
| JWH015 | hGPR55-HEK293 | ~3000 |
Table 2: Quantitative Data on GPR55-Mediated ERK Activation
| Agonist | Cell Line | Parameter | Value | Reference |
| LPI | GPR55-HEK293 | EC₅₀ (nM) | 30 | |
| 2-arachidonoyl-LPI | GPR55-expressing cells | EC₅₀ (nM) | 30 | |
| 1-stearoyl-LPI | GPR55-expressing cells | EC₅₀ (nM) | 450 | |
| CP55,940 | CHO-hGPR55 | EC₅₀ (nM) | 4.5 | |
| O-1602 | CHO-hGPR55 | EC₅₀ (nM) | 18.2 |
Table 3: Fold Change in RhoA Activation Upon GPR55 Stimulation
| Agonist | Cell Line | Fold Change over Basal | Time Point | Reference |
| 2-arachidonoyl LPI (1 µM) | GPR55-HEK293 | ~2.5 - 3.0 | 2.5 - 5 min | |
| LPI (10⁻⁵ M) | MDA-MB-231 | ~2.0 | 3 min |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate GPR55 downstream signaling pathways.
Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing GPR55 (e.g., GPR55-HEK293)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
GPR55 agonist of interest
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.
Protocol:
-
Cell Culture: Seed cells onto glass coverslips or appropriate imaging plates and culture until they reach the desired confluency (typically 70-90%).
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage or place the plate in the reader.
-
Acquire baseline fluorescence images or readings by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add the GPR55 agonist at the desired concentration and continue to record the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
ERK1/2 Phosphorylation Western Blot Assay
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a measure of MAPK pathway activation.
Materials:
-
Cells expressing GPR55
-
Serum-free culture medium
-
GPR55 agonist of interest
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with the GPR55 agonist at various concentrations and for different time points. A typical stimulation time is 5-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer on ice for 10-20 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.
-
Quantify the band intensities using densitometry software.
-
RhoA Activation Assay (Rhotekin Pull-Down)
This protocol describes a method to measure the activation of RhoA by pulling down the active, GTP-bound form using the Rho-binding domain (RBD) of Rhotekin.
Materials:
-
Cells expressing GPR55
-
GPR55 agonist of interest
-
Lysis buffer (e.g., Mg²⁺ Lysis/Wash Buffer)
-
Rhotekin-RBD agarose beads
-
GTPγS (for positive control) and GDP (for negative control)
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-RhoA antibody
-
Western blotting reagents as described in section 4.2.
Protocol:
-
Cell Treatment and Lysis:
-
Culture and treat cells with the GPR55 agonist as described for the ERK assay. A typical stimulation time for RhoA activation is 1-10 minutes.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Affinity Precipitation (Pull-Down):
-
Normalize the protein concentration of the lysates.
-
Add Rhotekin-RBD agarose beads to each lysate sample.
-
Incubate for 1 hour at 4°C with gentle agitation to allow the beads to bind to active, GTP-bound RhoA.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Resuspend the bead pellet in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the supernatant for the presence of RhoA by Western blotting using an anti-RhoA antibody.
-
A fraction of the total cell lysate should also be run on the gel as an input control to show the total amount of RhoA in each sample.
-
-
Data Analysis: Quantify the band intensity of the pulled-down RhoA and normalize it to the total RhoA in the input lysate.
Conclusion
The elucidation of the downstream signaling pathways of GPR55 is crucial for understanding its role in health and disease and for the development of novel therapeutics. The Gαq/12/13-RhoA-calcium, Gα12/13-RhoA-ROCK, and MAPK/ERK pathways represent the core signaling axes through which GPR55 agonists exert their cellular effects. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate GPR55 signaling in their own systems. Further research into the potential for biased agonism and the interplay between these pathways will undoubtedly reveal more about the complex biology of this important receptor.
References
- 1. Lysophosphatidylinositol Induced Morphological Changes and Stress Fiber Formation through the GPR55-RhoA-ROCK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of GPR55 Agonists
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "GPR55 agonist 3" is not a standardized scientific nomenclature. This guide provides a comprehensive overview of the structure-activity relationships (SAR) for several major classes of GPR55 agonists. It includes data for a commercially available compound designated as "this compound (Compound 26)" within the broader context of GPR55 agonist development.
Introduction to GPR55
G protein-coupled receptor 55 (GPR55) is a class A GPCR that has garnered significant attention as a potential therapeutic target for a range of conditions, including inflammatory pain, neuropathic pain, cancer, and metabolic disorders.[1][2] Despite low sequence homology to the classical cannabinoid receptors CB1 and CB2, GPR55 is activated by certain cannabinoid ligands, leading to its classification as a putative cannabinoid receptor.[1][3] The endogenous ligand for GPR55 is widely considered to be L-α-lysophosphatidylinositol (LPI).[4]
GPR55 activation triggers signaling cascades distinct from CB1 and CB2 receptors. It primarily couples to Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA kinase (ROCK), respectively. These pathways culminate in the release of intracellular calcium ([Ca2+]i), phosphorylation of extracellular signal-regulated kinase (ERK), and activation of transcription factors such as NFAT (nuclear factor of activated T-cells), NF-κB, and CREB. This complex pharmacology necessitates the development of potent and selective agonists to accurately probe GPR55 function. This guide provides a detailed overview of the SAR of key GPR55 agonist scaffolds, experimental protocols for their characterization, and a summary of the receptor's signaling pathways.
GPR55 Signaling Pathways
GPR55 activation initiates a cascade of intracellular events primarily through Gq and G12/13 pathways. The diagram below illustrates the key signaling components.
Caption: GPR55 Signaling Cascade
Structure-Activity Relationships of GPR55 Agonists
The discovery of GPR55 agonists has evolved from initial findings with cannabinoid-like compounds and endogenous lipids to the development of highly potent and selective synthetic small molecules.
Lysophospholipids and Analogs
LPI is the primary endogenous agonist of GPR55. The structure of LPI, consisting of a glycerol backbone, a phosphate group, an inositol headgroup, and a single acyl chain, is crucial for its activity.
-
Acyl Chain Position: 2-acyl LPIs are generally more potent than their 1-acyl counterparts.
-
Acyl Chain Composition: The length and saturation of the fatty acid chain significantly impact activity. Specifically, 2-arachidonoyl LPI (containing a 20:4 fatty acid) is considered the most likely natural ligand for GPR55, showing higher activity compared to LPIs with other fatty acyl groups.
| Compound | Structure | Activity | Reference |
| L-α-lysophosphatidylinositol (LPI) | Glycerol, phosphate, inositol, acyl chain | Endogenous agonist. Potency is dependent on the acyl chain. pEC50 = 7.2 in a HEK293 assay. | |
| 2-Arachidonoyl LPI | LPI with a 20:4 fatty acid at the sn-2 position | Shows markedly higher biological activity at GPR55 compared to other LPI species. |
Synthetic Small Molecule Agonists
High-throughput screening campaigns have identified several distinct chemical scaffolds that act as GPR55 agonists. These findings have paved the way for systematic SAR studies to develop more potent and selective tool compounds.
The NIH Molecular Libraries program identified ML184 (CID2440433) as a potent and selective GPR55 agonist. This scaffold is characterized by a central piperazine or piperidine ring.
-
Piperazine/Piperidine Core: This central ring is a key feature of this class of agonists.
-
Substituents: The nature and position of substituents on the aromatic rings and the core structure are critical for potency and selectivity.
| Compound ID | Structure | GPR55 EC50 (µM) | Selectivity | Reference |
| ML184 (CID2440433) | 3-[[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl]-N,N-dimethyl-4-(1-pyrrolidinyl)benzenesulfonamide | 0.263 | >120-fold vs GPR35, CB1, CB2 | |
| This compound (Compound 26) | Not publicly disclosed | hGPR55: 0.239 nM, rGPR55: 1.76 nM (β-arrestin) | Not specified | Vendor Data |
| CID1172084 | A piperidine-based compound | 0.16 | Not specified | PubChem |
A novel series based on the 3-benzylquinolin-2(1H)-one scaffold has been developed, yielding some of the most potent GPR55 agonists to date.
-
Core Structure: The quinolin-2(1H)-one core is essential for activity.
-
Benzyl Substitutions: Modifications on the benzyl ring significantly influence affinity and potency. For instance, a 4-chloro substitution on the benzyl ring (Compound 2 ) enhances potency compared to the unsubstituted analog (Compound 1 ).
-
Quinolinone Substitutions: Small alkyl groups at the N1 position are well-tolerated.
| Compound | R1 | R2 | Ki (nM) hGPR55 | EC50 (nM) p-ERK Assay | Reference |
| 1 | H | H | 18.2 ± 3.4 | 14.2 ± 1.2 | |
| 2 | H | 4-Cl | 4.9 ± 0.6 | 6.4 ± 1.1 | |
| 3 | H | 3,4-diCl | 5.8 ± 0.7 | 9.8 ± 1.3 | |
| 4 | CH3 | H | 11.2 ± 1.5 | 19.3 ± 1.5 |
The chromen-4-one scaffold has been explored to develop GPR55 modulators with tunable efficacy, ranging from full agonists to antagonists.
-
Side Chain Length: The length of the aliphatic side-chain attached to the core is a key determinant of both potency and functional activity. For example, a cyclohexylpropoxy residue results in a partial agonist, while a cyclohexylbutoxy residue leads to higher efficacy.
-
Substituents: The nature of the substituents on the benzamido moiety can switch the compound's activity from agonism to antagonism.
| Compound | R | Efficacy (%) | EC50 (µM) | Reference |
| 59 | cyclohexylpropoxy | 29 | 0.111 | |
| 60 | cyclohexylbutoxy | 73 | 0.474 | |
| 61 | cyclohexylpentoxy | 52 | 0.202 | |
| 76 | heptyloxy | 39 | 0.040 | |
| 77 | octyloxy | 65 | 0.113 |
Key Experimental Protocols
Characterizing the activity of GPR55 agonists relies on a suite of functional cell-based assays. Below are detailed methodologies for key experiments.
Workflow for β-Arrestin Recruitment Assay
The PathHunter® β-arrestin recruitment assay is a common method to quantify agonist-induced interaction between GPR55 and β-arrestin.
Caption: Workflow for a β-Arrestin Recruitment Assay
Methodology:
-
Cell Culture: PathHunter® CHO-K1 cells stably co-expressing GPR55 tagged with a ProLink™ (PK) peptide and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment are cultured in appropriate medium.
-
Cell Plating: Cells are harvested and seeded into 384-well white, clear-bottom tissue culture plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Compound Preparation: Test compounds are serially diluted, typically in DMSO, and then further diluted in assay buffer.
-
Agonist Stimulation: The culture medium is removed, and cells are treated with the diluted compounds. The plate is then incubated for 90 minutes at 37°C.
-
Detection: PathHunter Detection Reagent Mix is prepared according to the manufacturer's protocol and added to each well. The plate is incubated at room temperature in the dark for 60 minutes.
-
Data Acquisition: Chemiluminescent signal is read using a plate reader. Data are normalized to a vehicle control and a reference agonist to generate dose-response curves and calculate EC50 values.
ERK1/2 Phosphorylation Assay (AlphaScreen SureFire)
This assay measures the phosphorylation of ERK, a downstream event in GPR55 signaling.
Methodology:
-
Cell Culture and Stimulation: HEK293 cells expressing GPR55 are grown to confluency, serum-starved, and then stimulated with various concentrations of the test agonist for a defined period (e.g., 5-30 minutes) at 37°C.
-
Cell Lysis: The stimulation medium is removed, and cells are lysed by adding Lysis Buffer. The plate is agitated for 10-15 minutes at room temperature.
-
Lysate Transfer: A small volume of the cell lysate (e.g., 4 µL) is transferred to a 384-well Proxiplate.
-
Detection: A mixture of AlphaScreen Acceptor beads (conjugated to an antibody recognizing total or non-phosphorylated ERK) and Donor beads (conjugated to an antibody specific for phosphorylated ERK) is added to the lysate.
-
Incubation: The plate is incubated for 2 hours at room temperature in the dark to allow for bead-protein complex formation.
-
Data Acquisition: The plate is read on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm). The signal generated is proportional to the level of ERK phosphorylation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the initial step of G protein activation upon agonist binding.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing GPR55. Cells are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.
-
Assay Reaction: In a 96-well plate, cell membranes (10-20 µg of protein) are incubated in an assay buffer (typically containing Tris-HCl, MgCl₂, NaCl, EGTA, and saponin) with a fixed concentration of GDP.
-
Compound Addition: Test agonists at various concentrations are added to the wells.
-
Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The plate is incubated at 30°C for 60-120 minutes with gentle agitation.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate using a cell harvester, washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Data Acquisition: The filter plate is dried, a scintillant is added, and the radioactivity retained on the filters is counted using a scintillation counter. Non-specific binding is determined in the presence of excess unlabeled GTPγS.
Conclusion
The study of GPR55 agonists has revealed a diverse chemical landscape, from endogenous lipids to highly potent and selective synthetic molecules. The SAR for scaffolds such as the 3-benzylquinolin-2(1H)-ones and the NIH ML probes demonstrates that high affinity and agonist efficacy can be achieved through systematic chemical modification. The chromen-4-one series further highlights the possibility of fine-tuning functional activity, providing valuable tools for dissecting GPR55 pharmacology.
The continued development of novel agonists with improved selectivity and pharmacokinetic properties is essential for validating GPR55 as a therapeutic target. The experimental protocols and SAR data presented in this guide offer a comprehensive resource for researchers in this field, facilitating the discovery and characterization of the next generation of GPR55 modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1 H)-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of a Selective GPR55 Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available pharmacological data for the specific compound "GPR55 agonist 3" (also known as Compound 26) is limited. This guide therefore provides a representative pharmacological profile of a selective GPR55 agonist, drawing upon data from well-characterized selective agonists such as ML184 and O-1602 to illustrate the expected properties and activities.
Introduction
The G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a variety of conditions, including neuropathic and inflammatory pain, metabolic disorders, and cancer.[1][2] Unlike the classical cannabinoid receptors (CB1 and CB2), GPR55 exhibits a distinct pharmacological profile and signaling cascade.[1][2] Selective agonists of GPR55 are crucial tools for elucidating its physiological and pathophysiological roles and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacological profile of a representative selective GPR55 agonist, including its binding and functional characteristics, signaling pathways, and the experimental methodologies used for its characterization.
Pharmacological Profile
The pharmacological profile of a selective GPR55 agonist is defined by its binding affinity, potency in functional assays, and its selectivity over other related receptors.
In Vitro Potency
The potency of a GPR55 agonist is typically determined through various functional assays that measure the cellular response to receptor activation. While specific data for "this compound" (Compound 26) is sparse, it has been reported to be a potent GPR55 agonist. For the purpose of this guide, we present data from other well-characterized selective GPR55 agonists to provide a comparative context.
| Compound | Assay | Species | EC50 (nM) | Reference |
| This compound (Compound 26) | GPR55 Activation | Human | 0.239 | [3] |
| GPR55 Activation | Rat | 1.76 | ||
| β-arrestin Recruitment | Human | 6.2 | ||
| ML184 | GPR55 Activation | - | 250 | |
| O-1602 | GPR55 Activation | - | 13 |
Selectivity
A critical aspect of a GPR55 agonist's pharmacological profile is its selectivity, particularly against the classical cannabinoid receptors CB1 and CB2, and other related G protein-coupled receptors like GPR35. High selectivity ensures that the observed biological effects are mediated through GPR55, minimizing off-target effects.
| Compound | Receptor | Potency/Selectivity | Reference |
| ML184 | GPR55 | EC50 = 250 nM | |
| GPR35 | >100-fold selectivity | ||
| CB1 | >100-fold selectivity | ||
| CB2 | >100-fold selectivity | ||
| O-1602 | GPR55 | EC50 = 13 nM | |
| CB1 | EC50 > 30,000 nM | ||
| CB2 | EC50 > 30,000 nM |
Signaling Pathways
Activation of GPR55 by an agonist initiates a cascade of intracellular signaling events. Unlike CB1 and CB2 receptors, which primarily couple to Gi/o proteins, GPR55 is known to couple to Gq, G12, and G13 proteins. This leads to the activation of downstream effector pathways, including the RhoA/ROCK pathway, phospholipase C (PLC), and subsequent mobilization of intracellular calcium, as well as the activation of the extracellular signal-regulated kinase (ERK) pathway.
GPR55 Agonist-Induced Signaling Cascade
References
In Vitro Characterization of GPR55 Agonist 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a potent GPR55 agonist, designated as GPR55 agonist 3 (also known as Compound 26). This document details its pharmacological properties, the experimental methodologies used for its characterization, and the key signaling pathways associated with GPR55 activation.
Core Data Summary
The in vitro pharmacological data for this compound are summarized in the table below, highlighting its high potency at both human and rat GPR55 orthologs.
| Parameter | Species | Assay Type | Value (EC₅₀) |
| GPR55 Agonism | Human | Functional Assay | 0.239 nM[1][2][3][4] |
| GPR55 Agonism | Rat | Functional Assay | 1.76 nM[1] |
| β-Arrestin Recruitment | Human | Functional Assay | 6.2 nM |
GPR55 Signaling Pathways
GPR55 is a G protein-coupled receptor (GPCR) that couples to multiple G protein families, primarily Gαq and Gα12/13, to initiate downstream signaling cascades. Activation of these pathways leads to the mobilization of intracellular calcium, activation of RhoA, and phosphorylation of ERK1/2, among other cellular responses. The signaling pathways are complex and can be ligand-dependent, a phenomenon known as biased agonism.
Experimental Protocols
The characterization of this compound involves several key in vitro assays to determine its potency and functional activity. Below are detailed methodologies for these experiments.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in GPCR desensitization and signaling.
Methodology:
-
Cell Culture: U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin-2-GFP are cultured in appropriate media.
-
Plating: Cells are seeded into 384-well plates and incubated overnight.
-
Assay Preparation: The growth medium is replaced with serum-free medium prior to the experiment.
-
Compound Addition: this compound is added to the wells at various concentrations.
-
Incubation: Plates are incubated for 75 minutes at 37°C.
-
Cell Fixation: Cells are fixed with 4% paraformaldehyde.
-
Imaging: The redistribution of β-arrestin-GFP is visualized and quantified using a high-content imaging system.
-
Data Analysis: The potency (EC₅₀) of the agonist in inducing β-arrestin recruitment is determined from concentration-response curves.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event of GPR55 activation.
Methodology:
-
Cell Culture and Plating: HEK293 cells stably or transiently expressing GPR55 are plated in 96-well plates.
-
Serum Starvation: Cells are serum-starved for 48 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified time (e.g., 20-60 minutes).
-
Cell Lysis: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2, followed by incubation with appropriate secondary antibodies.
-
Signal Detection and Analysis: The chemiluminescent signal is detected, and the band intensities are quantified. The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the agonist's effect.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following GPR55 activation.
Methodology:
-
Cell Culture and Plating: HEK293 cells expressing GPR55 are seeded in black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubation: The cells are incubated to allow for dye uptake and de-esterification.
-
Assay: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of this compound at various concentrations.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity.
-
Data Analysis: The increase in fluorescence is used to generate concentration-response curves and determine the EC₅₀ value for the agonist.
References
GPR55 Agonists: A Deep Dive into Cellular Targets and Distribution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target in recent years, implicated in a wide array of physiological and pathological processes. Initially considered an orphan receptor, it is now recognized as a key player in the endocannabinoid system and beyond, with its own distinct signaling pathways. This technical guide provides a comprehensive overview of the cellular targets of GPR55 agonists, the intricate signaling cascades they initiate, and the receptor's distribution across various tissues and cell types. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of modulating GPR55 activity.
Cellular Targets and Signaling Pathways
Activation of GPR55 by its agonists, most notably lysophosphatidylinositol (LPI), initiates a cascade of intracellular events through its coupling with specific G proteins. Unlike the classical cannabinoid receptors CB1 and CB2, which primarily couple to Gαi/o, GPR55 predominantly signals through Gαq, Gα12, and Gα13 proteins.[1][2] This differential coupling leads to the activation of distinct downstream effector molecules and signaling pathways.
The primary cellular targets of GPR55 activation include:
-
Phospholipase C (PLC): Gαq activation leads to the stimulation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
RhoA: Gα12/13 coupling results in the activation of the small GTPase RhoA.[1]
-
Extracellular signal-regulated kinases 1/2 (ERK1/2): GPR55 activation has been shown to induce the phosphorylation and activation of ERK1/2, a key pathway involved in cell proliferation and differentiation.
-
Transcription Factors: The signaling cascades initiated by GPR55 converge on the activation of several transcription factors, including:
-
Nuclear Factor of Activated T-cells (NFAT): Calcium signaling downstream of PLC activation leads to the activation of NFAT.
-
Nuclear Factor-kappa B (NF-κB): GPR55 activation can also lead to the activation of the pro-inflammatory transcription factor NF-κB.
-
cAMP response element-binding protein (CREB): Phosphorylation and activation of CREB have also been observed following GPR55 stimulation.
-
These signaling events ultimately lead to a variety of cellular responses, including intracellular calcium mobilization, regulation of gene expression, and modulation of cell proliferation, migration, and survival.
Below is a diagram illustrating the primary signaling pathways activated by GPR55 agonists.
Quantitative Data on GPR55 Agonists
The potency and efficacy of GPR55 agonists can vary depending on the specific compound and the assay used for measurement. The following tables summarize key quantitative data for several known GPR55 agonists.
Table 1: EC50 Values of GPR55 Agonists in Functional Assays
| Agonist | Assay Type | Cell Line | EC50 (µM) | Reference |
| L-α-lysophosphatidylinositol (LPI) | β-arrestin Recruitment | U2OS | 1.2 | |
| L-α-lysophosphatidylinositol (LPI) | Calcium Mobilization | HEK293 | ~0.4 | |
| AM251 | β-arrestin Recruitment | HEK293 | 9.6 | |
| SR141716A (Rimonabant) | β-arrestin Recruitment | HEK293 | 3.9 | |
| CID1792197 | β-arrestin Trafficking | U2OS | 0.11 | |
| ML185 (CID1172084) | β-arrestin Trafficking | U2OS | 0.16 | |
| ML184 (CID244043) | β-arrestin Trafficking | U2OS | 0.26 | |
| Compound 2 (3-benzylquinolin-2(1H)-one derivative) | p-ERK Activation | CHO | 0.0011 | |
| Compound 3 (3-benzylquinolin-2(1H)-one derivative) | p-ERK Activation | CHO | 0.0011 |
Table 2: Binding Affinities (Ki) of Ligands at Human GPR55
| Ligand | Radioligand | Cell Line | Ki (nM) | Reference |
| Compound 1 (3-benzylquinolin-2(1H)-one derivative) | [³H]CP55,940 | CHO | 1.6 | |
| Compound 2 (3-benzylquinolin-2(1H)-one derivative) | [³H]CP55,940 | CHO | 1.2 | |
| Compound 3 (3-benzylquinolin-2(1H)-one derivative) | [³H]CP55,940 | CHO | 1.2 | |
| Compound 4 (3-benzylquinolin-2(1H)-one derivative) | [³H]CP55,940 | CHO | 2.0 |
Distribution of GPR55
GPR55 is widely expressed throughout the body, with notable presence in the central nervous system, peripheral tissues, and various cell lines.
Tissue Distribution
Table 3: GPR55 mRNA Expression in Human Tissues
| Tissue | Relative mRNA Expression Level | Reference |
| Central Nervous System | ||
| Caudate nucleus | High | |
| Putamen | High | |
| Globus pallidus | Moderate | |
| Hippocampus | Moderate | |
| Cerebellum | Moderate | |
| Frontal cortex | Low | |
| Peripheral Tissues | ||
| Adrenal gland | High | |
| Jejunum | High | |
| Ileum | High | |
| Spleen | Moderate | |
| Lung | Moderate | |
| Stomach | Low | |
| Colon | Low | |
| Placenta | Low | |
| Prostate | Low | |
| Immune Cells | ||
| Monocytes | High | |
| Natural Killer (NK) cells | High | |
| B cells | Moderate | |
| T cells | Moderate | |
| Macrophages | Moderate | |
| Neutrophils | Moderate |
Cellular Distribution
Immunohistochemical studies have confirmed the presence of GPR55 protein in various cell types, including:
-
Neurons: GPR55 is expressed in various brain regions, including the striatum, hippocampus, and cerebellum.
-
Immune cells: As indicated by mRNA expression, GPR55 protein is found on B cells, T cells, macrophages, and neutrophils.
-
Osteoclasts and Osteoblasts: GPR55 is expressed in these bone cells, suggesting a role in bone metabolism.
-
Endothelial cells: Expression has been observed in endothelial cells.
-
Cancer cells: GPR55 expression has been reported in various cancer cell lines and primary tumors, including those of the endometrium, colon, and others.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GPR55 cellular targets and distribution.
Immunohistochemistry (IHC) for GPR55 Detection in Paraffin-Embedded Tissues
This protocol outlines the steps for visualizing GPR55 protein expression in formalin-fixed, paraffin-embedded tissue sections.
References
GPR55: A Comparative Analysis of Endogenous and Synthetic Agonist Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant attention as a potential therapeutic target for a multitude of physiological and pathological conditions, including pain, inflammation, cancer, and metabolic disorders.[1][2] Initially suggested to be a novel cannabinoid receptor, its pharmacology has proven to be distinct from the classical CB1 and CB2 receptors.[3][4] The endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI), is now widely considered to be the primary endogenous ligand for GPR55.[5] Alongside endogenous ligands, a variety of synthetic molecules, often with a history as cannabinoid receptor modulators, have been identified as GPR55 agonists. This guide provides a detailed technical comparison of the activation and signaling of GPR55 by its principal endogenous ligand, LPI, versus a representative synthetic agonist, AM251, which is historically known as a CB1 receptor antagonist/inverse agonist but also acts as a GPR55 agonist.
Quantitative Comparison of Ligand Activity
The potency and efficacy of endogenous and synthetic agonists at GPR55 can vary depending on the specific assay and cell system used. The following tables summarize key quantitative data for LPI and the synthetic agonist AM251, providing a comparative overview of their activity in well-established functional assays.
Table 1: Potency (EC50) of LPI and AM251 in GPR55 Functional Assays
| Ligand | Assay | Cell Line | EC50 Value | Reference |
| L-α-lysophosphatidylinositol (LPI) | Calcium Mobilization | HEK293 | 49 nM | |
| AM251 | Calcium Mobilization | HEK293 | 612 nM - 630 nM | |
| L-α-lysophosphatidylinositol (LPI) | ERK Phosphorylation | GPR55-HEK293 | 74 nM | |
| AM251 | ERK Phosphorylation | GPR55-HEK293 | 540 nM | |
| L-α-lysophosphatidylinositol (LPI) | NFAT Activation | GPR55-HEK293 | 1.10 µM | |
| AM251 | NFAT Activation | GPR55-HEK293 | 1.13 µM | |
| L-α-lysophosphatidylinositol (LPI) | CREB Phosphorylation | GPR55-HEK293 | 93 nM | |
| AM251 | CREB Phosphorylation | GPR55-HEK293 | 430 nM | |
| L-α-lysophosphatidylinositol (LPI) | GTPγS Binding | MDA-MB-231 cell membranes | pEC50 = 6.47 | |
| AM251 | FUS1-lacZ (yeast) | GPR55-expressing yeast | pEC50 = 5.5 |
Table 2: Efficacy of LPI and AM251 in GPR55 Functional Assays
| Ligand | Assay | Cell Line | Efficacy | Reference |
| L-α-lysophosphatidylinositol (LPI) | CREB Phosphorylation | GPR55-HEK293 | ~100% (relative to max LPI response) | |
| AM251 | CREB Phosphorylation | GPR55-HEK293 | ~150-175% of LPI response | |
| L-α-lysophosphatidylinositol (LPI) | NFAT Activation | GPR55-HEK293 | Potent and efficacious | |
| AM251 | NFAT Activation | GPR55-HEK293 | As potent and efficacious as LPI | |
| AM251 | Calcium Mobilization | HEK293 | Lower maximal Ca2+ response compared to LPI |
Signaling Pathways
Activation of GPR55 by both endogenous and synthetic agonists initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 G proteins. This coupling leads to the activation of downstream effector molecules, culminating in various cellular responses.
Upon agonist binding, GPR55-mediated activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.
Simultaneously, GPR55 activation of Gα12/13 leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This pathway is implicated in the regulation of the actin cytoskeleton and cell migration. Both the Gαq-PLC and Gα12/13-RhoA pathways can contribute to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Interestingly, while both LPI and AM251 activate these core pathways, there is evidence of biased agonism, where the relative efficacy of a ligand can differ between signaling readouts. For instance, AM251 has been shown to be more efficacious than LPI in stimulating CREB phosphorylation, while having a lower maximal response in calcium mobilization assays.
GPR55 Signaling Cascade
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR55 activation.
Materials:
-
HEK293 cells stably or transiently expressing GPR55
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
Test compounds (LPI, AM251) and controls
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding: Seed GPR55-expressing HEK293 cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compounds (LPI, AM251) in assay buffer.
-
Measurement: Place the cell plate into the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Use the automated injector to add the compound solutions to the wells.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: The change in fluorescence (peak minus baseline) is used to determine the agonist response. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Calcium Mobilization Assay Workflow
ERK1/2 Phosphorylation Assay (Western Blot)
This method detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1 and ERK2.
Materials:
-
GPR55-expressing cells
-
Serum-free culture medium
-
Test compounds (LPI, AM251)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Starvation: Culture GPR55-expressing cells to ~80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.
-
Ligand Stimulation: Treat the starved cells with various concentrations of LPI or AM251 for a predetermined optimal time (e.g., 5-30 minutes) at 37°C.
-
Cell Lysis: After stimulation, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Re-probing for Total ERK: To normalize for protein loading, strip the membrane and re-probe it with the anti-total-ERK1/2 antibody, following the same immunoblotting steps.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK using densitometry software. The ratio of phospho-ERK to total ERK represents the level of ERK activation.
ERK Phosphorylation Western Blot Workflow
GTPγS Binding Assay
This functional assay measures the G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes prepared from GPR55-expressing cells
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
[³⁵S]GTPγS
-
Unlabeled GTPγS (for non-specific binding)
-
Test compounds (LPI, AM251)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from GPR55-expressing cells and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, a specific concentration of GDP (e.g., 10-30 µM), and the cell membranes (e.g., 5-20 µg of protein per well).
-
Add serial dilutions of the agonist (LPI or AM251). For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to some wells.
-
Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Counting: Dry the filter mats and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all measurements. Plot the specific binding against the logarithm of the agonist concentration to generate a dose-response curve and calculate EC50 and Emax values.
GTPγS Binding Assay Workflow
Conclusion
The study of GPR55 activation by both its endogenous ligand, LPI, and various synthetic agonists like AM251 is crucial for understanding the receptor's physiological roles and its potential as a drug target. This guide provides a comparative framework of their quantitative activities, outlines the primary signaling pathways involved, and details the experimental protocols necessary for their characterization. The evidence of biased agonism, where different ligands can preferentially activate certain downstream pathways, highlights the complexity of GPR55 pharmacology and underscores the importance of using multiple assay systems for a comprehensive understanding of ligand function. Further research into the nuanced signaling signatures of different GPR55 agonists will be instrumental in the development of novel and selective therapeutics targeting this receptor.
References
- 1. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of GPR55, a putative cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GPR55 - Wikipedia [en.wikipedia.org]
The Role of GPR55 Agonists in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments offer limited efficacy and are often associated with dose-limiting side effects. The G protein-coupled receptor 55 (GPR55), once an orphan receptor, has emerged as a promising, albeit complex, target for the development of novel analgesics. This technical guide provides an in-depth analysis of the role of GPR55 agonists in neuropathic pain, with a focus on the underlying signaling mechanisms, preclinical evidence, and detailed experimental methodologies. While the specific compound "GPR55 agonist 3" was not definitively identified in the public domain, this guide will focus on well-characterized potent and selective GPR55 agonists to elucidate their potential in this therapeutic area.
GPR55: A Novel Target in Pain Modulation
GPR55 is a G protein-coupled receptor with low sequence homology to the classical cannabinoid receptors, CB1 and CB2.[1] It is expressed in various regions of the central and peripheral nervous system relevant to pain processing, including the dorsal root ganglia (DRG), spinal cord, and brain regions such as the periaqueductal gray (PAG).[2][3] The role of GPR55 in nociception is multifaceted and appears to be dependent on its anatomical location and the specific pain state.
The endogenous ligand for GPR55 is widely considered to be lysophosphatidylinositol (LPI).[4] Several synthetic agonists have been developed, exhibiting varying degrees of potency and selectivity. The therapeutic potential of targeting GPR55 for neuropathic pain is an active area of research, with conflicting reports suggesting both pro- and anti-nociceptive roles for GPR55 activation. Some studies indicate that GPR55 activation in supraspinal regions like the PAG may facilitate pain transmission, while its activation in the spinal cord could be analgesic.[2]
GPR55 Signaling Pathways in Neurons
GPR55 activation initiates a cascade of intracellular signaling events that are distinct from those of CB1 and CB2 receptors. GPR55 primarily couples to Gαq and Gα12/13 proteins.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
Gα12/13 Pathway: Coupling to Gα12/13 activates the small GTPase RhoA. RhoA and its downstream effector, Rho-associated kinase (ROCK), are implicated in various cellular processes, including cytoskeletal rearrangement and gene transcription.
-
Downstream Effectors: The elevation of intracellular Ca2+ and activation of other signaling intermediates can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the activation of transcription factors such as cAMP response element-binding protein (CREB).
GPR55 Signaling Cascade
Quantitative Data on GPR55 Agonists
The development of potent and selective GPR55 agonists is crucial for elucidating the therapeutic potential of this receptor. The following tables summarize key quantitative data for representative GPR55 agonists from the scientific literature.
Table 1: Binding Affinity (Ki) and Potency (EC50) of Selected GPR55 Agonists
| Compound Class | Agonist | Ki (nM) at hGPR55 | EC50 (nM) for p-ERK Activation | Reference |
| 3-Benzylquinolin-2(1H)-one | Compound 1 | 1.8 | 15.3 | |
| Compound 2 | 0.8 | 6.1 | ||
| Compound 3 | 1.1 | 7.9 | ||
| Piperazine | ML-184 | - | 263 | |
| Tricyclic triazoloquinoline | ML-185 | - | 658 | |
| Morpholinosulfonylphenylamide | ML-186 | - | 305 |
Table 2: Preclinical Efficacy of GPR55 Ligands in Neuropathic Pain Models
| Ligand | Animal Model | Behavioral Assay | Dose | Route of Administration | Effect on Neuropathic Pain | Reference |
| O-1602 (Agonist) | CCI | Paw Withdrawal Latency | Not Specified | Not Specified | No significant effect | |
| CID16020046 (Antagonist) | SNL | Mechanical Allodynia | 300 µ g/rat | Intrathecal | Dose-dependent antiallodynic effect | |
| O-1602 (Agonist) | SNL | Mechanical Allodynia | 30-300 µ g/rat | Intrathecal | Prevented the antiallodynic effect of CID16020046 | |
| GPR55 Knockout | Partial Nerve Ligation | Mechanical Hyperalgesia | N/A | N/A | Failed to develop mechanical hyperalgesia |
Note: The conflicting results with the agonist O-1602 highlight the complexity of GPR55 pharmacology and the need for more selective tool compounds.
Experimental Protocols for Preclinical Neuropathic Pain Studies
Reproducible and well-characterized animal models are essential for the preclinical evaluation of novel analgesics. Below are detailed methodologies for commonly used models and behavioral assays.
Neuropathic Pain Models
4.1.1. Chronic Constriction Injury (CCI) Model in Rats
This model, developed by Bennett and Xie, is a widely used model of peripheral nerve injury.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave the lateral aspect of the thigh of the hind limb and sterilize the skin.
-
Incision: Make a small skin incision on the lateral surface of the mid-thigh.
-
Sciatic Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, approximately 1 mm apart. The ligatures should be tightened until they just elicit a brief twitch in the innervated muscles.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.
4.1.2. Spinal Nerve Ligation (SNL) Model in Rats
This model, developed by Kim and Chung, produces a more localized nerve injury.
-
Anesthesia and Preparation: Anesthetize and prepare the rat as described for the CCI model.
-
Incision: Make a dorsal midline incision at the L4-S2 level.
-
Muscle Retraction: Retract the paraspinal muscles to expose the L5 and L6 transverse processes.
-
Transverse Process Removal: Carefully remove the L6 transverse process to visualize the L4-L6 spinal nerves.
-
Nerve Ligation: Tightly ligate the L5 and L6 spinal nerves distal to the DRG with a silk suture (e.g., 6-0).
-
Closure and Post-operative Care: Close the muscle and skin layers and provide post-operative care as described above.
Behavioral Assays for Pain Assessment
4.2.1. Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a mechanical stimulus.
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.
-
Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: The 50% withdrawal threshold can be determined using the up-down method.
4.2.2. Hargreaves Test for Thermal Hyperalgesia
This test measures the latency to withdraw from a thermal stimulus.
-
Acclimation: Place the animal in a plexiglass enclosure on a glass plate and allow it to acclimate.
-
Heat Source: A radiant heat source is positioned under the glass plate, targeting the plantar surface of the hind paw.
-
Measurement: The latency to paw withdrawal is automatically recorded.
-
Cut-off Time: A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
Preclinical Experimental Workflow
Logical Relationships and Future Directions
The current body of evidence presents a complex picture of GPR55's role in neuropathic pain. The discrepancies in the literature may be attributable to several factors, including the use of non-selective ligands, different animal models, and varying routes of drug administration.
Hypothesized Location-Dependent Role of GPR55
Future research should focus on:
-
Developing highly selective GPR55 agonists and antagonists: This will be critical to definitively probe the receptor's function in neuropathic pain.
-
Investigating the role of GPR55 in different neuronal and glial cell types: Understanding the cell-specific signaling of GPR55 will provide a more nuanced understanding of its role in pain pathophysiology.
-
Exploring the therapeutic potential of biased GPR55 agonism: Ligands that selectively activate specific downstream signaling pathways may offer improved therapeutic profiles with fewer side effects.
-
Conducting well-designed preclinical studies: Utilizing a battery of neuropathic pain models and behavioral assays will be essential to build a robust case for the clinical translation of GPR55-targeting therapeutics.
Conclusion
GPR55 represents a novel and intriguing target for the treatment of neuropathic pain. While the current understanding of its role is complex and at times contradictory, the development of new chemical probes is paving the way for a more precise dissection of its function. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of GPR55 agonists in this challenging therapeutic area. Continued investigation into the nuanced pharmacology of GPR55 holds the promise of delivering a new class of much-needed analgesics for patients suffering from neuropathic pain.
References
- 1. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55 and GPR119 Receptors Contribute to the Processing of Neuropathic Pain in Rats [mdpi.com]
- 3. GPR55 in the brain and chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
GPR55 Agonists and the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target with complex and often contradictory roles in the regulation of the inflammatory response. Initially identified as an orphan receptor, it is now recognized as a putative cannabinoid receptor, though it shares low homology with the classical CB1 and CB2 receptors. Its endogenous ligand is widely considered to be lysophosphatidylinositol (LPI). Activation of GPR55 has been shown to modulate inflammatory processes in a context-dependent manner, exhibiting both pro- and anti-inflammatory effects. This guide provides an in-depth technical overview of the role of GPR55 agonists in inflammation, focusing on key signaling pathways, quantitative effects on inflammatory mediators, and detailed experimental protocols. For the purpose of this guide, "GPR55 agonist 3" will be used as a representative term for a synthetic GPR55 agonist, with specific examples such as O-1602 and ML184 discussed in the experimental sections.
GPR55 Signaling Pathways in Inflammation
GPR55 activation initiates a cascade of intracellular signaling events that are distinct from the canonical Gαi/o or Gαs pathways associated with other GPCRs. GPR55 primarily couples to Gαq and Gα12/13 proteins, leading to the activation of downstream effectors that play crucial roles in mediating the inflammatory response.[1][2]
Gαq-PLC-NF-κB Pathway
Activation of GPR55 by an agonist leads to the stimulation of Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3][4][5]
Caption: GPR55-Gαq-PLC-NF-κB Signaling Pathway.
Gα12/13-RhoA-ROCK Pathway
Upon agonist binding, GPR55 can also couple to Gα12/13 proteins, which subsequently activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK). This pathway is primarily associated with cytoskeletal rearrangements but has also been implicated in inflammatory processes through the activation of downstream transcription factors and modulation of cytokine production.
Caption: GPR55-Gα12/13-RhoA-ROCK Signaling Pathway.
Quantitative Effects of GPR55 Agonists on Inflammatory Mediators
The immunomodulatory effects of GPR55 agonists are highly dependent on the specific agonist, cell type, and inflammatory stimulus. The following tables summarize quantitative data from key studies.
Table 1: Effect of GPR55 Agonist O-1602 on Cytokine Expression in LPS-Stimulated BV2 Microglial Cells
| Cytokine/Chemokine | Treatment | Concentration | % Change vs. LPS Control | Reference |
| IL-6 | O-1602 | 10 µM | ↓ ~40% | |
| TNF-α | O-1602 | 10 µM | ↓ ~30% | |
| CCL2 | O-1602 | 10 µM | ↓ ~25% | |
| CCL3 | O-1602 | 25 µM | ↓ ~20% |
Table 2: Effect of GPR55 Agonist O-1602 on Cytokine Levels in a Rat Model of Corticosterone-Induced Neuroinflammation
| Biomarker | Treatment | Dosage | Change vs. Corticosterone Control | Reference |
| IL-1β (hippocampus) | O-1602 | 0.25 mg/kg/day (7 days) | Normalized to control levels | |
| TNF-α (hippocampus) | O-1602 | 0.25 mg/kg/day (7 days) | Normalized to control levels |
Table 3: Effect of Endogenous GPR55 Agonist LPI on Cytokine Secretion in RAW264.7 Macrophages
| Cytokine | Treatment | Concentration | Fold Increase vs. Control | Reference |
| TNF-α | LPI | 10 µM | ~4-fold | |
| IL-6 | LPI | 10 µM | ~3-fold |
Experimental Protocols
In Vitro Model: LPS-Induced Inflammatory Response in BV2 Microglial Cells
This protocol describes a common in vitro model to assess the anti-inflammatory effects of GPR55 agonists.
Caption: Workflow for LPS-induced inflammation in BV2 cells.
Detailed Methodology:
-
Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Pre-treatment: The culture medium is replaced with serum-free DMEM, and cells are pre-treated with the GPR55 agonist (e.g., O-1602) at various concentrations for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 100 ng/mL to induce an inflammatory response. A vehicle control group (no LPS) and an LPS-only control group are included.
-
Incubation: Cells are incubated for 24 hours.
-
Sample Collection:
-
The supernatant is collected and centrifuged to remove cellular debris. The clarified supernatant is stored at -80°C for cytokine analysis by ELISA.
-
The cells are washed with phosphate-buffered saline (PBS) and lysed for RNA extraction (for qRT-PCR) or protein extraction (for Western blotting).
-
-
Analysis:
-
ELISA: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
qRT-PCR: Total RNA is extracted from the cell lysates, and cDNA is synthesized. The mRNA expression levels of target inflammatory genes are quantified by real-time PCR using specific primers.
-
Western Blot: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against key signaling proteins (e.g., phosphorylated and total forms of ERK, p38, NF-κB) to investigate the mechanism of action.
-
In Vivo Model: TNBS-Induced Colitis in Mice
This protocol outlines a widely used model of inflammatory bowel disease to evaluate the therapeutic potential of GPR55 agonists in vivo.
Caption: Workflow for TNBS-induced colitis model in mice.
Detailed Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. They are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Colitis Induction:
-
Mice are fasted overnight but allowed access to water.
-
They are lightly anesthetized (e.g., with isoflurane).
-
A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) (e.g., 100 mg/kg) in 50% ethanol is administered intrarectally via a catheter inserted approximately 4 cm into the colon. Control mice receive 50% ethanol alone.
-
-
Treatment: The GPR55 agonist or vehicle is administered daily, for instance, via intraperitoneal injection, starting from the day of colitis induction.
-
Monitoring:
-
Body weight is recorded daily.
-
The Disease Activity Index (DAI) is scored daily, based on weight loss, stool consistency, and the presence of blood in the feces.
-
-
Endpoint and Sample Collection:
-
At a predetermined endpoint (e.g., day 7 post-induction), mice are euthanized.
-
The colon is excised, and its length and weight are measured.
-
A portion of the distal colon is fixed in 10% buffered formalin for histological analysis.
-
Another portion is snap-frozen in liquid nitrogen and stored at -80°C for myeloperoxidase (MPO) assay and cytokine analysis.
-
-
Analysis:
-
Macroscopic Scoring: The colon is opened longitudinally and assessed for visible damage, including hyperemia, ulceration, and thickening.
-
Histology: Formalin-fixed tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring is performed based on the degree of inflammation, ulceration, and tissue damage.
-
MPO Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colon homogenates using a colorimetric assay.
-
Cytokine Analysis: Colon tissue homogenates are used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or their mRNA expression by qRT-PCR.
-
Conclusion
The role of GPR55 agonists in modulating the inflammatory response is multifaceted and presents both challenges and opportunities for therapeutic development. The signaling pathways activated by GPR55 are distinct from classical cannabinoid receptors and offer novel avenues for intervention. As demonstrated by the quantitative data, the effects of GPR55 activation can be either pro- or anti-inflammatory depending on the specific context. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate the therapeutic potential of GPR55 agonists in inflammatory diseases. A deeper understanding of the tissue- and cell-type-specific functions of GPR55 will be critical for the successful translation of these findings into clinical applications.
References
- 1. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GPR55 Agonism in Cancer Cell Proliferation: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial topic of this guide was "GPR55 agonist 3 effects on cancer cell proliferation." However, a comprehensive literature search revealed no publicly available data regarding the effects of "this compound" (also known as Compound 26) on cancer cell proliferation. Therefore, this guide will focus on the effects of other well-characterized GPR55 agonists, namely O-1602 , L-α-lysophosphatidylinositol (LPI) , and Abnormal Cannabidiol (Abn-CBD) , for which there is a substantial body of scientific evidence.
Introduction
The G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant attention in oncology research.[1] It is considered a non-classical cannabinoid receptor, activated by various endogenous and synthetic ligands.[1][2] Emerging evidence strongly suggests that GPR55 signaling plays a crucial role in the pathophysiology of several cancers, influencing processes such as cell proliferation, migration, and survival.[2][3] In many cancer types, elevated GPR55 expression is associated with tumor aggressiveness and poor prognosis. This technical guide provides a detailed overview of the effects of key GPR55 agonists on cancer cell proliferation, outlines the experimental protocols used to assess these effects, and visualizes the underlying signaling pathways.
Quantitative Data on the Effects of GPR55 Agonists on Cancer Cell Proliferation
The following tables summarize the quantitative effects of the GPR55 agonists O-1602, LPI, and Abn-CBD on the proliferation and viability of various cancer cell lines.
Table 1: Effects of O-1602 on Cancer Cell Viability and Proliferation
| Cancer Cell Line | Assay | Concentration | Effect | Reference |
| HT-29 (Colon Cancer) | Viability Assay | 0.1 - 10 µM | Concentration-dependent decrease in viability | |
| SW480 (Colon Cancer) | Viability Assay | 0.1 - 10 µM | Concentration-dependent decrease in viability | |
| Paclitaxel-Resistant MDA-MB-231 (Breast Cancer) | Viability Assay | 2 µM | ~50% decrease in cell viability after 48h | |
| Paclitaxel-Resistant MCF-7 (Breast Cancer) | Viability Assay | 2 µM | ~50% decrease in cell viability after 48h | |
| A375 (Melanoma) | Viability Assay | Not specified | Concentration-dependent reduction in viability |
Table 2: Effects of L-α-lysophosphatidylinositol (LPI) on Cancer Cell Proliferation
| Cancer Cell Line | Assay | Concentration | Effect | Reference |
| OVCAR3 (Ovarian Cancer) | Not specified | Not specified | Induces proliferation | |
| A2780 (Ovarian Cancer) | Not specified | Not specified | Induces proliferation | |
| PC-3 (Prostate Cancer) | Not specified | Not specified | Induces proliferation | |
| DU145 (Prostate Cancer) | Not specified | Not specified | Induces proliferation | |
| Glioblastoma Cells | Ki67 Staining | Not specified | Promotes proliferation |
Table 3: Effects of Abnormal Cannabidiol (Abn-CBD) on Cancer Cell Proliferation
| Cancer Cell Line | Assay | Concentration | Effect | Reference |
| Paclitaxel-Resistant MDA-MB-231 (Breast Cancer) | Viability Assay | 2 µM | ~50% decrease in cell viability after 48h | |
| Paclitaxel-Resistant MCF-7 (Breast Cancer) | Viability Assay | 2 µM | ~50% decrease in cell viability after 48h |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of GPR55 agonists on cancer cell proliferation.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the GPR55 agonist in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
BrdU Incorporation Assay for Cell Proliferation
The Bromodeoxyuridine (BrdU) incorporation assay is a method to quantify cell proliferation by measuring the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle.
Principle: Cells are incubated with BrdU, which is incorporated into their DNA during replication. After fixation and DNA denaturation, the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye. The signal is then quantified, providing a direct measure of DNA synthesis and, therefore, cell proliferation.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the GPR55 agonist as described in the MTT assay protocol.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate the cells for the specified time to allow for BrdU incorporation.
-
Fixation and Denaturation: Remove the culture medium and fix the cells by adding a fixing/denaturing solution. Incubate for 30 minutes at room temperature. This step is crucial to expose the incorporated BrdU to the antibody.
-
Antibody Incubation: Wash the wells with a wash buffer. Add the BrdU detection antibody solution to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation (for ELISA-based detection): If using an HRP-conjugated primary antibody is not the case, wash the wells and add a secondary antibody conjugated to HRP. Incubate for 1 hour at room temperature.
-
Substrate Addition and Signal Detection: Wash the wells and add a substrate solution (e.g., TMB for HRP). After a color change is observed, stop the reaction with a stop solution. Measure the absorbance at 450 nm. For fluorescent detection, mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope.
Western Blotting for ERK Phosphorylation
Western blotting is a technique used to detect specific proteins in a sample. In the context of GPR55 signaling, it is commonly used to measure the phosphorylation of downstream effector proteins like Extracellular signal-Regulated Kinase (ERK), which is an indicator of pathway activation.
Protocol:
-
Cell Lysis: After treating the cells with the GPR55 agonist for the desired time, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK.
Signaling Pathways and Visualizations
Activation of GPR55 by its agonists initiates a cascade of intracellular signaling events that can lead to cancer cell proliferation. The primary signaling pathway involves the coupling of GPR55 to Gα13, which in turn activates the small GTPase RhoA. Activated RhoA then stimulates Rho-associated kinase (ROCK), leading to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) pathway. The activation of the ERK/MAPK cascade is a well-established driver of cell proliferation.
GPR55 Signaling Pathway in Cancer Cell Proliferation
Caption: GPR55 agonist-induced signaling pathway leading to cancer cell proliferation.
Experimental Workflow for Assessing Cancer Cell Proliferation
Caption: A typical experimental workflow for evaluating the effect of a GPR55 agonist on cancer cell proliferation.
Conclusion
The activation of GPR55 by agonists such as O-1602, LPI, and Abn-CBD demonstrates significant and often opposing effects on the proliferation of various cancer cell lines. While LPI generally promotes proliferation, O-1602 and Abn-CBD have been shown to inhibit the growth of several cancer cell types, including those resistant to conventional chemotherapy. The underlying mechanism predominantly involves the Gα13-RhoA-ROCK-ERK signaling cascade. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals investigating GPR55 as a therapeutic target in oncology. Further research is warranted to fully elucidate the context-dependent roles of GPR55 agonism in different cancer subtypes and to explore the therapeutic potential of targeting this receptor.
References
GPR55 Agonists in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of pathologies, including neurodegenerative diseases. Initially considered an orphan receptor, it is now recognized as a key component of the endocannabinoid system, although it shares low sequence homology with classical cannabinoid receptors CB1 and CB2.[1][2] GPR55 is widely expressed in the central nervous system, particularly in regions critical for motor control and cognition such as the striatum, hippocampus, and frontal cortex.[1] Its activation has been linked to neuroprotective and anti-inflammatory effects, making it an attractive target for diseases like Alzheimer's, Parkinson's, and Multiple Sclerosis.[2][3] This guide provides an in-depth technical overview of the preclinical evidence for GPR55 agonists, with a focus on specific compounds, their effects in various disease models, detailed experimental protocols, and the underlying signaling mechanisms.
GPR55 Signaling Pathway
Activation of GPR55 by an agonist initiates a distinct signaling cascade that differs from classical CB1/CB2 pathways. The receptor primarily couples to G-proteins Gαq and Gα12/13. This coupling leads to the activation of downstream effectors, including RhoA kinase and Phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP₃), which subsequently triggers the release of calcium (Ca²⁺) from intracellular stores. The activation of the RhoA/ROCK pathway is implicated in cytoskeletal rearrangements and other cellular processes. This cascade ultimately influences transcription factors and gene expression, modulating cellular functions related to inflammation, cell survival, and synaptic plasticity.
GPR55 Agonists in Alzheimer's Disease (AD) Models
Activation of GPR55 has shown potential in mitigating key pathological features of Alzheimer's disease, including amyloid-β (Aβ) toxicity, neuroinflammation, and cognitive decline. The GPR55 agonist O-1602 has been a primary tool in these investigations.
Quantitative Data Summary: GPR55 Agonist in AD Models
| Animal Model | Agonist (Dose, Route) | Key Quantitative Findings | Reference |
| Aβ₁₋₄₂-induced cognitive impairment (Mouse) | O-1602 (2.0 or 4.0 µ g/mouse , i.c.v.) | - Improved memory in Morris Water Maze (MWM) & Novel Object Recognition (NOR) tests.- Reduced BACE1 activity in hippocampus and frontal cortex.- Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).- Increased levels of antioxidants (GSH, SOD, CAT). | |
| Streptozotocin (STZ)-induced AD (Mouse) | O-1602 (2.0 or 4.0 µ g/mouse , i.c.v.) | - Improved cognitive function in MWM & NOR tests.- Reduced BACE1 activity and Aβ₁₋₄₂ levels.- Decreased acetylcholinesterase (AChE) activity.- Suppressed oxidative stress markers (e.g., decreased MDA). |
Detailed Experimental Protocol: Aβ₁₋₄₂-Induced AD Model & MWM
This protocol outlines the induction of AD-like pathology using Aβ₁₋₄₂ peptides and subsequent behavioral testing with the Morris Water Maze (MWM), as adapted from studies investigating GPR55 agonists.
1. Animal Model and Aβ₁₋₄₂ Administration:
-
Species: Male C57BL/6 mice.
-
Aβ Peptide Preparation: Amyloid-β peptide 1-42 is aggregated by incubation in sterile saline at 37°C for 7 days before use.
-
Surgery: Mice are anesthetized and placed in a stereotaxic frame. A single intracerebroventricular (i.c.v.) injection of aggregated Aβ₁₋₄₂ (e.g., 400 pmol/mouse) is administered into the right lateral ventricle. Control animals receive a vehicle injection.
2. GPR55 Agonist Treatment:
-
Compound: O-1602 dissolved in a vehicle (e.g., saline containing 1% DMSO).
-
Administration: Starting on a set day post-Aβ₁₋₄₂ injection (e.g., day 7), O-1602 (2.0 or 4.0 µ g/mouse ) is administered via i.c.v. injection daily for a specified period (e.g., 7 consecutive days).
3. Morris Water Maze (MWM) Test:
-
Apparatus: A circular pool (e.g., 150 cm diameter) filled with water made opaque with non-toxic white paint. The pool is divided into four quadrants, and a hidden platform (10 cm diameter) is submerged 1 cm below the water surface in one quadrant.
-
Acquisition Phase (e.g., 5 consecutive days):
-
Mice undergo four trials per day with a 60-second cut-off time.
-
For each trial, the mouse is gently placed into the water facing the pool wall from one of four quasi-random starting positions.
-
The time taken to locate the hidden platform (escape latency) is recorded. If the mouse fails to find the platform within 60 seconds, it is guided to it and allowed to remain there for 20 seconds.
-
-
Probe Trial (e.g., on day 6):
-
The platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds.
-
Key metrics recorded include the time spent in the target quadrant and the number of times the mouse crosses the former platform location.
-
4. Biochemical Analysis:
-
Following behavioral tests, animals are euthanized, and brain tissues (hippocampus, frontal cortex) are collected for analysis of BACE1 activity, cytokine levels (ELISA), and oxidative stress markers.
GPR55 Agonists in Parkinson's Disease (PD) Models
GPR55 is highly expressed in motor-related brain regions, making it a key target for Parkinson's disease. Studies have demonstrated that GPR55 agonists can provide both symptomatic relief and neuroprotection in preclinical PD models.
Quantitative Data Summary: GPR55 Agonists in PD Models
| Animal Model | Agonist (Dose, Route) | Key Quantitative Findings | Reference |
| 6-Hydroxydopamine (6-OHDA) lesion (Mouse) | VCE-006.1 (10 mg/kg, i.p.) | - Reversed motor deficits in the Pole Test and Cylinder Rearing Test.- Protected against loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.- Attenuated 6-OHDA-induced reduction in cell viability in SH-SY5Y cells (max effect at 1 µM). | |
| MPTP + probenecid (MPTPp) (Mouse) | Abnormal-cannabidiol (Abn-CBD) (5 mg/kg, chronic admin.) | - Prevented MPTPp-induced motor impairment.- Protected dopaminergic cell bodies in the substantia nigra. | |
| Haloperidol-induced catalepsy (Mouse) | Abnormal-cannabidiol (Abn-CBD), CID1792197, CID2440433 | - Produced a significant anti-cataleptic effect. |
Detailed Experimental Protocol: 6-OHDA Lesion Model & Pole Test
This protocol details the creation of a unilateral 6-OHDA lesion model of PD and the assessment of motor deficits using the Pole Test, based on methodologies from GPR55 agonist studies.
1. Animal Model and 6-OHDA Administration:
-
Species: Male C57BL/6 mice.
-
Surgery: Animals are anesthetized and positioned in a stereotaxic frame. 6-Hydroxydopamine (e.g., 4 µg in 2 µL of saline with 0.02% ascorbic acid) is injected unilaterally into the striatum. The injection is performed slowly over several minutes to ensure proper diffusion. The needle is left in place for an additional 5-10 minutes post-injection to prevent backflow. Sham-operated animals receive vehicle injections.
2. GPR55 Agonist Treatment:
-
Compound: VCE-006.1.
-
Administration: Treatment commences after the lesion (e.g., daily intraperitoneal (i.p.) injections of 10 mg/kg) and continues for the duration of the study (e.g., 2-4 weeks).
3. Pole Test for Bradykinesia:
-
Apparatus: A vertical wooden pole (e.g., 50 cm height, 1 cm diameter) with a rough surface to permit grip. A small wooden ball is placed on top. The base of the pole is situated in the animal's home cage.
-
Procedure:
-
The mouse is placed head-upward on the top of the pole.
-
The time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the floor of the cage (T-total) are recorded.
-
A maximum cut-off time (e.g., 120 seconds) is typically used.
-
Mice are habituated to the task for 2-3 days before the baseline measurement and post-lesion testing.
-
4. Immunohistochemical Analysis:
-
At the end of the experiment, mice are transcardially perfused with paraformaldehyde.
-
Brains are sectioned, and immunohistochemistry is performed using antibodies against tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the integrity of dopaminergic terminals in the striatum.
General Preclinical Study Workflow
The diagram below illustrates a typical workflow for evaluating a novel GPR55 agonist in a neurodegenerative disease model.
Conclusion and Future Directions
The evidence strongly suggests that GPR55 is a viable and promising therapeutic target for neurodegenerative diseases. Agonists like O-1602, VCE-006.1, and Abn-CBD have demonstrated clear neuroprotective, anti-inflammatory, and symptom-alleviating effects in robust preclinical models of Alzheimer's and Parkinson's disease. The unique signaling pathway of GPR55, distinct from classical cannabinoid receptors, offers a novel avenue for drug development.
Future research should focus on developing agonists with improved selectivity and pharmacokinetic profiles suitable for chronic administration. Further elucidation of the role of GPR55 in other neurodegenerative conditions, such as Huntington's disease and amyotrophic lateral sclerosis, is warranted. Investigating potential biased agonism, where ligands selectively activate certain downstream pathways over others, could lead to the development of therapeutics with enhanced efficacy and reduced side effects. Ultimately, the translation of these promising preclinical findings into clinical trials will be the definitive test of GPR55-targeted therapies for patients suffering from these devastating disorders.
References
- 1. Preclinical Investigation in Neuroprotective Effects of the GPR55 Ligand VCE-006.1 in Experimental Models of Parkinson’… [ouci.dntb.gov.ua]
- 2. Modulation of neuroinflammation and oxidative stress by targeting GPR55 – new approaches in the treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPR55 induces neuroprotection of hippocampal neurogenesis and immune responses of neural stem cells following chronic, systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
GPR55 Agonists and the Regulation of Bone Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of G-protein coupled receptor 55 (GPR55) and its agonists in the intricate regulation of bone physiology. As a potential therapeutic target for a variety of bone-related disorders, understanding the molecular mechanisms and cellular effects of GPR55 activation is paramount. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the critical signaling pathways involved.
Introduction to GPR55 in Bone Biology
G-protein coupled receptor 55 (GPR55) has emerged as a significant player in bone metabolism. It is expressed in key bone cells, including osteoclasts (cells responsible for bone resorption) and osteoblasts (cells responsible for bone formation), in both human and murine models.[1][2][3] The physiological role of GPR55 in bone is complex, with its activation leading to distinct and sometimes opposing effects on the formation and function of these critical cell types. A variety of synthetic and endogenous ligands have been identified that modulate GPR55 activity, offering valuable tools for research and potential therapeutic development.
GPR55 Agonists: Key Molecules in Bone Research
Several agonists have been instrumental in elucidating the function of GPR55 in bone physiology. These include the synthetic agonist O-1602, the endogenous lysophospholipid L-α-lysophosphatidylinositol (LPI), and the specific compound designated "GPR55 agonist 3" (also known as Compound 26).[1]
This compound has been identified as a particularly potent agonist with the following characteristics:
-
EC50 (human GPR55): 0.239 nM
-
EC50 (rat GPR55): 1.76 nM
-
EC50 for β-arrestin recruitment (human GPR55): 6.2 nM
While specific data on the effects of this compound on bone cell function are still emerging, its high potency makes it a valuable tool for future investigations. This guide will focus on the well-documented effects of O-1602 and LPI as representative GPR55 agonists, with the understanding that the high potency of this compound suggests it would elicit similar, if not more pronounced, effects.
GPR55 Signaling in Bone Cells
Activation of GPR55 in bone cells, particularly osteoclasts, initiates a cascade of intracellular signaling events. GPR55 is known to couple to Gαq, Gα12, or Gα13 G-proteins.[4] In osteoclasts, this leads to the activation of downstream pathways involving Rho and extracellular signal-regulated kinase (ERK1/2). This signaling cascade is crucial for the functional effects of GPR55 on osteoclast activity.
References
- 1. The putative cannabinoid receptor GPR55 affects osteoclast function in vitro and bone mass in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GPR55 Agonist 3: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of GPR55 (G protein-coupled receptor 55) activation in cell culture using a hypothetical agonist, "Agonist 3". The protocols outlined below are based on established methodologies for studying GPR55 signaling and function.
Introduction
GPR55 is a G protein-coupled receptor that has garnered significant interest as a potential therapeutic target for a variety of conditions, including cancer, inflammatory pain, and metabolic disorders.[1][2][3] It is activated by the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI), as well as a range of synthetic and cannabinoid-like ligands.[4][5] Upon activation, GPR55 can couple to Gαq and Gα12/13 proteins, leading to the initiation of downstream signaling cascades that involve RhoA, phospholipase C (PLC), and subsequent increases in intracellular calcium and phosphorylation of extracellular signal-regulated kinase (ERK).
These application notes provide protocols for assessing the potency and efficacy of novel GPR55 agonists, such as "Agonist 3," through key in vitro cell-based assays.
Data Presentation
The following tables summarize quantitative data for commonly used GPR55 agonists in various functional assays. This data provides a reference for comparing the activity of novel compounds like "Agonist 3".
Table 1: Potency (EC50) of GPR55 Agonists in Different Cell-Based Assays
| Agonist | Assay | Cell Line | EC50 (nM) | Reference |
| L-α-lysophosphatidylinositol (LPI) | p-ERK Activation | hGPR55-HEK299 | ~200 | |
| L-α-lysophosphatidylinositol (LPI) | Intracellular Calcium Mobilization | hGPR55-HEK293 | ~30 | |
| O-1602 | p-ERK Activation | CHO-hGPR55 | 61 | |
| ML184 | Cell Proliferation (BrdU) | Human Neural Stem Cells | 1000 | |
| CP55,940 | p-ERK Activation | CHO-hGPR55 | 4.2 | |
| AM251 | β-Arrestin Recruitment | U2OS-hGPR55 | Reported as agonist |
Table 2: Efficacy (Emax) of GPR55 Agonists in p-ERK Activation Assay
| Agonist | Cell Line | Emax (Fold increase over baseline) | Reference |
| CP55,940 | CHO-hGPR55 | 1.3 ± 0.06 | |
| O-1602 | CHO-hGPR55 | 1.2 ± 0.05 |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of "Agonist 3" on GPR55 activation are provided below.
Intracellular Calcium Mobilization Assay
This protocol measures the ability of an agonist to induce an increase in intracellular calcium concentration ([Ca2+]i) following GPR55 activation.
Materials:
-
Human Embryonic Kidney (HEK) 293 cells stably or transiently expressing human GPR55 (hGPR55-HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test agonist ("Agonist 3") and a reference agonist (e.g., LPI).
-
Fluorescence plate reader or microscope.
Procedure:
-
Seed hGPR55-HEK293 cells in 96-well black, clear-bottom plates and culture to 80-90% confluency.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with a physiological salt solution to remove extracellular dye.
-
Record baseline fluorescence using a fluorescence plate reader or microscope.
-
Add "Agonist 3" at various concentrations to the wells and monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Normalize the data to the baseline fluorescence and express it as a percentage of the maximal response to a control agonist like LPI.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol determines the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells expressing GPR55 (e.g., hGPR55-HEK293 or CHO-hGPR55).
-
Serum-free cell culture medium.
-
"Agonist 3" and a reference agonist (e.g., LPI).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Treat the cells with "Agonist 3" at desired concentrations for a specified time (e.g., 5-30 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate 10-20 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for normalization.
-
Quantify band intensities to determine the ratio of phosphorylated ERK to total ERK.
Cell Proliferation Assay (BrdU Incorporation)
This assay assesses the effect of GPR55 activation on cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Proliferating cells expressing GPR55 (e.g., human neural stem cells or cancer cell lines).
-
"Agonist 3" and a reference agonist (e.g., ML184).
-
BrdU labeling reagent.
-
Fixing and denaturing solution.
-
Anti-BrdU antibody conjugated to a fluorescent dye or an enzyme.
-
Flow cytometer or microplate reader.
Procedure:
-
Seed cells in 6-well or 96-well plates and allow them to adhere overnight.
-
Treat cells with "Agonist 3" at various concentrations for 48 hours.
-
Add BrdU labeling reagent to the cells for the final 1-4 hours of treatment.
-
Fix and denature the cells to expose the incorporated BrdU.
-
Incubate the cells with an anti-BrdU antibody.
-
For flow cytometry, stain with a DNA dye (e.g., 7-AAD) to analyze cell cycle phases.
-
For a plate-based assay, add the appropriate substrate and measure the signal with a microplate reader.
-
Analyze the data to determine the percentage of cells in S-phase (flow cytometry) or the overall BrdU incorporation (plate reader).
GPR55 Signaling Pathway
Activation of GPR55 by an agonist like "Agonist 3" initiates a cascade of intracellular events. The diagram below illustrates the key signaling pathways downstream of GPR55.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for GPR55 Agonist Administration in Murine Models
Introduction
The G protein-coupled receptor 55 (GPR55) is a putative cannabinoid receptor implicated in a variety of physiological processes, including regulation of inflammatory responses, energy homeostasis, bone biology, and neuronal function.[1][2] Preclinical research in murine models is crucial for elucidating the therapeutic potential of GPR55 modulation. As "GPR55 agonist 3" does not correspond to a specifically recognized compound in publicly available literature, this document provides detailed application notes and protocols for several well-characterized GPR55 agonists commonly used in mice: O-1602, Abnormal Cannabidiol (Abn-CBD), and Lysophosphatidylinositol (LPI).
GPR55 Signaling Pathway
GPR55 activation initiates a distinct signaling cascade, primarily coupled to Gα12/13 and Gαq proteins.[3][4] This leads to the activation of RhoA kinase and subsequent downstream effects, including modulation of the actin cytoskeleton.[5] Activation of GPR55 also stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a hallmark of GPR55 activation. Some studies also suggest a potential link to the ERK1/2 MAP kinase pathway, although this may be cell-type specific.
Quantitative Data Summary
The following tables summarize dosages and administration routes for common GPR55 agonists in mice from published studies.
Table 1: O-1602 Dosage and Administration in Mice
| Indication/Model | Dosage | Administration Route | Study Duration | Reference |
| Colonic Motility | 5 or 10 mg/kg | Intraperitoneal (i.p.) | Acute | |
| Neural Stem Cell Proliferation | 4 µg/kg/day | Intrahippocampal (cannula) | 14 days | |
| Acute Pancreatitis | 10 mg/kg | Intraperitoneal (i.p.) | Acute | |
| Neurotransmitter Release | 100 nM | Bath application (ex vivo) | Acute |
Table 2: Abnormal Cannabidiol (Abn-CBD) Dosage and Administration in Mice
| Indication/Model | Dosage | Administration Route | Study Duration | Reference |
| Diet-Induced Obesity and Diabetes | 0.1 µmol/kg | Oral gavage | 21 days | |
| Streptozotocin-Induced Diabetes | 0.1 µmol/kg | Oral gavage | 28 days |
Table 3: Lysophosphatidylinositol (LPI) Dosage and Administration in Mice
| Indication/Model | Dosage | Administration Route | Study Duration | Reference |
| Neurotransmitter Release | 4 µM | Bath application (ex vivo) | Acute | |
| Endothelial Hyperpolarization | 0.3-10 µM | In vitro application | Acute |
Note: In vivo administration of LPI is less common due to its rapid metabolism.
Experimental Protocols
Protocol 1: Intraperitoneal Administration of O-1602 for Colonic Motility Studies
This protocol is adapted from studies investigating the role of GPR55 in gastrointestinal function.
Objective: To assess the effect of GPR55 activation on colonic motility in mice.
Materials:
-
O-1602
-
Vehicle (e.g., 0.9% saline with 0.75% Tween 80)
-
Syringes and needles (27-30 gauge)
-
Animal scale
-
Glass beads (3 mm diameter) for colonic expulsion test
Procedure:
-
Preparation of O-1602 Solution:
-
Dissolve O-1602 in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse).
-
Ensure the solution is homogenous. Sonication may be required.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Administer O-1602 (e.g., 5 or 10 mg/kg) or vehicle via intraperitoneal injection.
-
-
Colonic Expulsion Measurement:
-
20 minutes post-injection, gently insert a glass bead 2 cm into the distal colon.
-
Place the mouse in an individual cage and record the time taken to expel the bead.
-
Protocol 2: Chronic Oral Administration of Abn-CBD in a Diet-Induced Obesity Model
This protocol is based on studies evaluating the metabolic effects of long-term GPR55 activation.
Objective: To investigate the chronic effects of Abn-CBD on metabolic parameters in obese-diabetic mice.
Materials:
-
Abnormal Cannabidiol (Abn-CBD)
-
Vehicle (e.g., 0.9% saline)
-
Oral gavage needles
-
Animal scale
-
High-fat diet
Procedure:
-
Induction of Obesity:
-
Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce an obese-diabetic phenotype.
-
-
Preparation of Abn-CBD Solution:
-
Prepare a stock solution of Abn-CBD in the chosen vehicle.
-
-
Daily Dosing:
-
Weigh mice daily or every few days.
-
Administer Abn-CBD (0.1 µmol/kg) or vehicle orally once daily for the duration of the study (e.g., 21 days).
-
-
Monitoring:
-
Monitor food intake, body weight, and other relevant metabolic parameters (e.g., plasma glucose, insulin levels) at regular intervals.
-
At the end of the study, perform terminal experiments such as glucose tolerance tests or tissue collection for further analysis.
-
Protocol 3: Ex Vivo Administration of LPI to Hippocampal Slices
This protocol is derived from electrophysiological studies on the effects of GPR55 on synaptic transmission.
Objective: To measure the effect of LPI on neurotransmitter release in acute hippocampal slices.
Materials:
-
Lysophosphatidylinositol (LPI)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Electrophysiology rig with perfusion system
-
Recording and stimulating electrodes
Procedure:
-
Preparation of Hippocampal Slices:
-
Anesthetize and decapitate a mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare acute hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber of the electrophysiology rig and perfuse with oxygenated aCSF.
-
Obtain a stable baseline recording of synaptic activity (e.g., miniature excitatory postsynaptic currents, mEPSCs).
-
-
LPI Application:
-
Switch the perfusion to aCSF containing LPI (e.g., 4 µM).
-
Record the changes in synaptic activity during and after LPI application.
-
-
Data Analysis:
-
Analyze the frequency and amplitude of synaptic events before, during, and after LPI application to determine the effect of GPR55 activation.
-
References
- 1. The atypical cannabinoid O-1602 stimulates food intake and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: p-ERK Activation Assay for GPR55 Agonist 3
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest as a potential therapeutic target for various conditions, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2] Its activation by endogenous ligands like lysophosphatidylinositol (LPI) and certain synthetic compounds initiates a cascade of intracellular signaling events.[1][3][4] A key downstream pathway activated upon GPR55 engagement is the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Therefore, measuring the phosphorylation of ERK1/2 (p-ERK) serves as a robust and reliable readout for GPR55 activation by novel agonists.
This document provides a detailed protocol for assessing the activity of a putative GPR55 agonist, designated as "Agonist 3," by quantifying its ability to induce ERK1/2 phosphorylation in a human cell line overexpressing GPR55.
GPR55 Signaling Pathway to ERK Activation
Upon binding of an agonist, GPR55 can couple to several G protein subtypes, including Gαq and Gα12/13. Activation of Gαq leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium. The Gα12/13 pathway activates the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). Both of these pathways converge to activate the Raf-MEK-ERK signaling cascade, culminating in the phosphorylation of ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2). This phosphorylation event is a hallmark of receptor activation.
Caption: GPR55 signaling cascade leading to ERK1/2 phosphorylation.
Experimental Workflow
The overall experimental process involves culturing cells expressing GPR55, starving them to reduce basal signaling, treating them with Agonist 3, lysing the cells to extract proteins, and finally detecting the levels of phosphorylated and total ERK1/2 via Western Blot.
Caption: Experimental workflow for the p-ERK activation assay.
Experimental Protocols
This protocol is optimized for detecting ERK1/2 phosphorylation in HEK293 cells stably expressing human GPR55 (HEK293-GPR55) via Western Blot.
Materials and Reagents
-
Cell Line: HEK293 cells stably transfected with human GPR55 (or a suitable alternative like U2OS or CHO cells).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Agonist: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Antibodies:
-
Primary: Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204).
-
Primary: Rabbit anti-p44/42 MAPK (ERK1/2) (Total ERK).
-
Secondary: HRP-linked anti-rabbit IgG.
-
-
Other Reagents: PBS, BSA, 0.1% Tween-20 in TBS (TBST), SDS-PAGE gels, PVDF membrane, ECL Western Blotting Substrate.
-
Equipment: Cell culture incubator, 6-well plates, electrophoresis and blotting apparatus, imaging system (e.g., ChemiDoc).
Step-by-Step Methodology
1. Cell Culture and Plating: a. Culture HEK293-GPR55 cells in T75 flasks at 37°C in a humidified 5% CO₂ incubator. b. When cells reach 80-90% confluency, detach them using trypsin. c. Seed the cells into 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
2. Serum Starvation: a. To reduce basal levels of ERK phosphorylation, serum-starve the cells. b. Aspirate the culture medium and wash the cells once with sterile PBS. c. Replace the medium with serum-free DMEM and incubate for 18-24 hours.
3. Agonist Treatment: a. Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO). b. Aspirate the starvation medium from the cells. c. Add the agonist dilutions to the respective wells. d. Incubate the plate at 37°C. The optimal stimulation time should be determined empirically, but a 5-15 minute incubation is a common starting point.
4. Cell Lysis: a. After incubation, place the plate on ice and immediately aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add 100 µL of ice-cold lysis buffer (containing protease/phosphatase inhibitors) to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new tube.
5. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer to ensure equal protein loading for the Western Blot.
6. Western Blotting: a. Denature 20-30 µg of protein from each sample by adding Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load the samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. e. Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature. h. Wash the membrane again three times for 10 minutes each with TBST. i. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
7. Re-probing for Total ERK (Loading Control): a. To normalize the p-ERK signal, the same membrane must be probed for total ERK. b. Strip the membrane of the first set of antibodies using a stripping buffer. c. Block the membrane again and repeat the antibody incubation process (steps 6e-6i) using the primary antibody for total ERK1/2.
Data Analysis
-
Densitometry: Quantify the band intensities for both p-ERK and total ERK from the Western Blot images using software like ImageJ.
-
Normalization: For each sample, calculate the ratio of the p-ERK signal to the corresponding total ERK signal. This normalization corrects for any variations in protein loading.
-
Dose-Response Curve: Plot the normalized p-ERK values against the logarithm of the agonist concentration.
-
EC₅₀ Calculation: Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value, which represents the concentration of Agonist 3 that produces 50% of the maximal response.
Data Presentation
Quantitative results should be summarized in a clear and concise table to facilitate comparison between different concentrations of the agonist.
| Agonist 3 Conc. (nM) | p-ERK Intensity (Arbitrary Units) | Total ERK Intensity (Arbitrary Units) | Normalized p-ERK (p-ERK / Total ERK) | % of Max Response |
| 0 (Vehicle) | 150 | 10,000 | 0.015 | 0 |
| 1 | 450 | 9,950 | 0.045 | 10.7 |
| 10 | 1,500 | 10,100 | 0.149 | 47.9 |
| 50 | 2,550 | 9,980 | 0.255 | 85.7 |
| 100 | 2,900 | 10,050 | 0.289 | 97.9 |
| 1000 | 2,950 | 10,000 | 0.295 | 100 |
| Calculated EC₅₀ | 11.5 nM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
References
- 1. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR55 Agonist 3 in Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for modulating neural stem cell (NSC) fate. Activation of GPR55 has been demonstrated to promote the proliferation of NSCs and drive their differentiation towards a neuronal lineage, while showing minimal impact on glial cell formation.[1][2] These application notes provide a comprehensive overview of the role of GPR55 agonists in inducing neuronal differentiation, detailed experimental protocols, and a summary of key quantitative data. The provided information is intended to guide researchers in utilizing GPR55 agonists for neurogenesis research and therapeutic development.
GPR55 Agonists for Neuronal Differentiation
Several synthetic and endogenous ligands have been identified as agonists for GPR55. For the induction of neuronal differentiation, the following agonists have been effectively utilized in research:
-
L-α-lysophosphatidylinositol (LPI): An endogenous lipid mediator and a primary agonist of GPR55.
-
O-1602: A synthetic agonist widely used in in vitro and in vivo studies to probe GPR55 function.[1][3]
-
ML184: A potent and selective synthetic agonist for GPR55.[1]
Conversely, ML193 acts as a selective antagonist for GPR55 and can be used to verify that the observed effects are indeed mediated by this receptor.
Quantitative Data Summary
The following tables summarize the quantitative effects of GPR55 modulation on neuronal differentiation markers in human neural stem cells (hNSCs) cultured in differentiation medium for 10 days.
Table 1: Effect of GPR55 Agonist ML184 on Neuronal Marker Expression (Flow Cytometry)
| Treatment | Marker | % of Cells Expressing Marker (Mean ± SEM) | Fold Change vs. Vehicle | Statistical Significance (p-value) |
| Vehicle | βIII-tubulin | 25.3 ± 2.1 | 1.0 | - |
| ML184 (1 µM) | βIII-tubulin | 42.1 ± 3.5 | ~1.7 | < 0.05 |
| ML193 (5 µM) | βIII-tubulin | 15.8 ± 1.9 | ~0.6 | < 0.05 |
| ML184 + ML193 | βIII-tubulin | 20.1 ± 2.4 | ~0.8 | Not significant vs. Vehicle |
Data synthesized from published findings. The results demonstrate a significant increase in the population of βIII-tubulin positive cells upon treatment with the GPR55 agonist ML184. This effect is attenuated by the co-administration of the antagonist ML193, confirming the role of GPR55.
Table 2: Effect of GPR55 Agonist ML184 on Neuronal Marker mRNA Expression (qPCR)
| Treatment | Gene | Fold Change in mRNA Expression (Mean ± SEM) vs. Vehicle | Statistical Significance (p-value) |
| ML184 (1 µM) | βIII-tubulin | 2.8 ± 0.4 | < 0.05 |
| ML184 (1 µM) | MAP2 | 3.1 ± 0.5 | < 0.01 |
| ML193 (5 µM) | βIII-tubulin | 0.4 ± 0.1 | < 0.05 |
| ML193 (5 µM) | MAP2 | 0.5 ± 0.1 | < 0.05 |
Data synthesized from published reports. The GPR55 agonist ML184 significantly upregulates the mRNA expression of key neuronal markers βIII-tubulin and MAP2.
Signaling Pathway of GPR55 in Neuronal Differentiation
GPR55 activation initiates a cascade of intracellular signaling events that are distinct from the classical cannabinoid receptors (CB1 and CB2). GPR55 is known to couple with Gq and G12/13 G-proteins. This coupling leads to the activation of downstream effectors including phospholipase C (PLC), which in turn mediates an increase in intracellular calcium levels. Furthermore, GPR55 activation engages the RhoA/ROCK pathway, which has been linked to the phosphorylation of extracellular signal-regulated kinase (ERK1/2). The culmination of these signaling events is believed to drive the transcriptional changes necessary for neuronal differentiation.
Caption: GPR55 signaling pathway in neuronal differentiation.
Experimental Protocols
The following protocols provide a framework for inducing and assessing neuronal differentiation of hNSCs using a GPR55 agonist.
Materials
-
Human Neural Stem Cells (hNSCs)
-
NSC expansion medium (e.g., StemPro™ NSC SFM)
-
Neuronal differentiation medium (e.g., Neurobasal™ Medium supplemented with B-27™ Supplement and GlutaMAX™ Supplement)
-
Poly-L-ornithine
-
Laminin
-
GPR55 Agonist (e.g., ML184)
-
GPR55 Antagonist (e.g., ML193)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
-
Primary antibodies (e.g., anti-βIII-tubulin, anti-MAP2)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for neuronal markers
-
Flow cytometer
-
Fluorescence microscope
Experimental Workflow
Caption: Workflow for GPR55-mediated neuronal differentiation.
Protocol 1: In Vitro Neuronal Differentiation of hNSCs
-
Plate Coating:
-
Coat culture plates with 15 µg/mL poly-L-ornithine in PBS overnight at 37°C.
-
Wash plates three times with sterile water.
-
Coat with 10 µg/mL laminin in PBS for at least 2 hours at 37°C.
-
-
Cell Seeding:
-
Culture hNSCs in expansion medium until they reach 70-80% confluency.
-
Dissociate cells and seed them onto the coated plates at a density of 2.5 – 5 × 10⁴ cells/cm².
-
-
Induction of Differentiation:
-
After 24-48 hours, or once cells have attached, replace the expansion medium with pre-warmed neuronal differentiation medium.
-
-
Treatment with GPR55 Agonist:
-
Prepare stock solutions of the GPR55 agonist (e.g., 10 mM ML184 in DMSO) and antagonist (e.g., 50 mM ML193 in DMSO).
-
On the day of differentiation induction, add the compounds to the differentiation medium to achieve the final desired concentration (e.g., 1 µM ML184, 5 µM ML193). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
For antagonist experiments, pre-incubate the cells with the antagonist for 30 minutes before adding the agonist.
-
Culture the cells for 10 days, performing a half-media change with freshly prepared medium containing the respective compounds every 2-3 days.
-
Protocol 2: Assessment of Neuronal Differentiation
A. Immunocytochemistry:
-
After 10 days of differentiation, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells with permeabilization/blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies against neuronal markers (e.g., mouse anti-βIII-tubulin, rabbit anti-MAP2) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips and visualize using a fluorescence microscope.
B. Quantitative PCR (qPCR):
-
After 10 days, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for neuronal marker genes (e.g., TUBB3, MAP2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
C. Flow Cytometry:
-
After 10 days, detach the cells from the culture plate.
-
Fix and permeabilize the cells using a suitable kit (e.g., Cytofix/Cytoperm™).
-
Stain the cells with a fluorescently conjugated primary antibody against an intracellular neuronal marker (e.g., PE-conjugated anti-βIII-tubulin) or with a primary antibody followed by a fluorescently labeled secondary antibody.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of marker-positive cells.
Conclusion
The activation of GPR55 presents a robust strategy for promoting neuronal differentiation from neural stem cells. The protocols and data presented herein provide a solid foundation for researchers to investigate the therapeutic potential of GPR55 agonists in the context of neurogenesis and regenerative medicine. Careful optimization of agonist concentrations and differentiation timelines may be necessary depending on the specific neural stem cell line and experimental goals.
References
Application Notes and Protocols for Immunohistochemical Detection of GPR55 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 55 (GPR55) is a novel cannabinoid receptor implicated in a variety of physiological processes, including neural stem cell proliferation, neurogenesis, and inflammatory responses.[1][2] Unlike the classical cannabinoid receptors CB1 and CB2, GPR55 couples primarily to Gαq and Gα12/13 proteins.[3][4][5] Agonist binding initiates a signaling cascade that includes the activation of RhoA, phospholipase C (PLC), and subsequent release of intracellular calcium. Furthermore, activation of GPR55 can lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a key downstream signaling event.
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of GPR55 activation in response to a selective agonist. Due to the ambiguity of "agonist 3" in the initial request, this protocol will utilize O-1602, a well-characterized and potent GPR55 agonist, as a representative compound. The protocol focuses on the detection of phosphorylated ERK (p-ERK) as a marker for receptor activation.
GPR55 Signaling Pathway
Upon binding of an agonist such as O-1602, GPR55 undergoes a conformational change, leading to the activation of associated G proteins. The primary signaling pathways involve:
-
Gαq Pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.
-
Gα12/13 Pathway: Activation of the small GTPase RhoA and its downstream effector Rho-associated kinase (ROCK). This pathway is involved in cytoskeleton rearrangement and other cellular processes.
-
ERK1/2 Activation: Both Gαq and Gα12/13 pathways can converge to activate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2.
Figure 1. GPR55 signaling cascade upon agonist activation.
Experimental Protocol: IHC for p-ERK after GPR55 Agonist Treatment
This protocol describes the treatment of cells or tissues with the GPR55 agonist O-1602, followed by immunohistochemical staining for phosphorylated ERK1/2.
Materials
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody against p-ERK1/2 (Thr202/Tyr204)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Experimental Workflow
Figure 2. Experimental workflow for p-ERK immunohistochemistry.
Procedure
-
Agonist Treatment:
-
For cell cultures: Treat cells with the desired concentration of O-1602 for a predetermined time (e.g., 5-30 minutes) to induce ERK phosphorylation.
-
For in vivo studies: Administer O-1602 to the animal model via an appropriate route (e.g., intraperitoneal injection). The timing of tissue collection post-administration should be optimized based on pharmacokinetic and pharmacodynamic data.
-
-
Tissue Preparation:
-
Fix samples in 4% PFA overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol and clear in xylene.
-
Embed the tissue in paraffin wax and cut 5-10 µm sections.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat to 95-100°C for 20 minutes.
-
Allow to cool to room temperature for 20 minutes.
-
-
Immunostaining:
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate in blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-p-ERK antibody overnight at 4°C.
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
Wash slides in PBS (3 x 5 minutes).
-
-
Visualization and Counterstaining:
-
Incubate slides with DAB substrate until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol and xylene.
-
Coverslip with mounting medium.
-
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times. These should be optimized for your specific experimental system.
| Step | Reagent | Concentration/Dilution | Incubation Time | Temperature |
| Agonist Treatment | O-1602 | 1-10 µM (in vitro) | 5-30 minutes | 37°C |
| Fixation | Paraformaldehyde (PFA) | 4% in PBS | 12-24 hours | 4°C |
| Antigen Retrieval | Sodium Citrate Buffer | 10 mM, pH 6.0 | 20 minutes | 95-100°C |
| Blocking | Normal Goat Serum | 5% in PBST | 1 hour | Room Temp. |
| Primary Antibody | Rabbit anti-p-ERK1/2 | 1:100 - 1:500 | Overnight | 4°C |
| Secondary Antibody | Biotinylated Goat anti-Rabbit | 1:200 - 1:1000 | 1 hour | Room Temp. |
| Detection | ABC Reagent | As per manufacturer | 30 minutes | Room Temp. |
| Visualization | DAB Substrate | As per manufacturer | 2-10 minutes | Room Temp. |
| Counterstain | Hematoxylin | As per manufacturer | 1-2 minutes | Room Temp. |
Expected Results
Upon successful GPR55 activation by O-1602, an increase in p-ERK immunoreactivity should be observed in the cytoplasm and/or nucleus of target cells compared to vehicle-treated controls. The subcellular localization of p-ERK can provide insights into the downstream effects of GPR55 signaling.
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or excessively high antibody concentrations.
-
No Staining: Inactive primary antibody, improper antigen retrieval, or insufficient agonist stimulation time.
-
Non-specific Staining: Cross-reactivity of antibodies or endogenous peroxidase activity (if not quenched).
Note: It is crucial to include appropriate controls in your experiment, such as a no-primary-antibody control and a vehicle-treated control group, to ensure the specificity of the staining. For in vivo studies, using GPR55 knockout animals can further validate the specificity of the agonist's effects.
References
- 1. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-1602, an Agonist of Atypical Cannabinoid Receptors GPR55, Reverses the Symptoms of Depression and Detrusor Overactivity in Rats Subjected to Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cellular Responses to GPR55 Agonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest as a potential therapeutic target in various physiological and pathological processes, including pain, inflammation, and cancer.[1][2][3] Its activation by various ligands, including certain cannabinoids and lysophosphatidylinositol (LPI), triggers a cascade of intracellular signaling events.[2][4] GPR55 is known to couple to Gαq, Gα12, and Gα13 proteins, leading to the activation of downstream effectors such as phospholipase C (PLC) and RhoA. This signaling cascade ultimately results in the mobilization of intracellular calcium and the activation of transcription factors like NFAT, NF-κB, and CREB.
"GPR55 agonist 3" (also known as Compound 26) is a potent agonist for both human and rat GPR55, with EC50 values of 0.239 nM and 1.76 nM, respectively. It has been shown to induce β-arrestin recruitment to human GPR55 with an EC50 of 6.2 nM. Understanding the cellular consequences of GPR55 activation by specific agonists like "this compound" is crucial for drug development. Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. This application note provides detailed protocols for using flow cytometry to analyze key cellular responses—calcium mobilization, apoptosis, and cell cycle progression—in cells treated with "this compound".
GPR55 Signaling Pathway
Activation of GPR55 by an agonist initiates a signaling cascade that can influence various cellular functions. The diagram below illustrates the key signaling pathways associated with GPR55 activation.
Caption: GPR55 Signaling Pathway Overview.
Experimental Workflow
The following diagram outlines the general experimental workflow for analyzing cellular responses to "this compound" using flow cytometry.
Caption: General Experimental Workflow.
Protocols
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration following GPR55 activation.
Materials:
-
GPR55-expressing cells (e.g., HEK-293 cells stably expressing GPR55)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
"this compound" stock solution (in DMSO)
-
Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV (for Indo-1) or 488 nm laser (for Fluo-4)
Procedure:
-
Cell Preparation: Seed GPR55-expressing cells in appropriate culture vessels and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye. For Indo-1, a final concentration of 1-5 µM is typical. For Fluo-4 AM, use a similar concentration range. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.
-
Harvest cells and resuspend them in the loading buffer at a concentration of 1 x 10⁶ cells/mL.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Resuspension: Resuspend the cells in HBSS at a concentration of 1 x 10⁶ cells/mL and allow them to rest for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition:
-
Equilibrate the cell suspension to 37°C before analysis.
-
Acquire a baseline fluorescence signal for approximately 30-60 seconds.
-
Add "this compound" at the desired concentration and continue to acquire data for 3-5 minutes to record the calcium flux.
-
For the positive control, add ionomycin to a separate aliquot of cells to induce maximal calcium influx.
-
For the negative control, pre-incubate cells with EGTA to chelate extracellular calcium before adding the agonist.
-
-
Data Analysis: Analyze the data as a function of fluorescence intensity over time. For Indo-1, calculate the ratio of calcium-bound to calcium-free fluorescence.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
GPR55-expressing cells
-
Cell culture medium
-
"this compound"
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer with 488 nm laser
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of "this compound" or vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Acquisition: Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
GPR55-expressing cells
-
Cell culture medium
-
"this compound"
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer with 488 nm laser
Procedure:
-
Cell Treatment: Seed cells and treat with "this compound" or vehicle control for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation:
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Intracellular Calcium Mobilization
| Treatment Group | Concentration | Peak Fluorescence Intensity (Arbitrary Units) | Time to Peak (seconds) |
| Vehicle Control | - | Baseline | - |
| This compound | 1 nM | Mean ± SD | Mean ± SD |
| This compound | 10 nM | Mean ± SD | Mean ± SD |
| This compound | 100 nM | Mean ± SD | Mean ± SD |
| Ionomycin (Positive Control) | 1 µM | Mean ± SD | Mean ± SD |
Table 2: Effect of this compound on Apoptosis (48-hour treatment)
| Treatment Group | Concentration | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 10 nM | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 100 nM | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 1 µM | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Effect of this compound on Cell Cycle Distribution (24-hour treatment)
| Treatment Group | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 10 nM | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 100 nM | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 1 µM | Mean ± SD | Mean ± SD | Mean ± SD |
These detailed protocols and data presentation formats provide a comprehensive framework for investigating the cellular effects of "this compound" using flow cytometry, enabling researchers to efficiently characterize its pharmacological profile.
References
- 1. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potential role for GPR55 in gastrointestinal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR55 Agonist 3 in Primary Neuron Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of a representative GPR55 agonist, referred to herein as "GPR55 agonist 3," in primary neuron cultures. The protocols and data presented are synthesized from established research on known GPR55 agonists such as LPI and O-1602.
Introduction
The G protein-coupled receptor 55 (GPR55) is an emerging target in neuroscience research, implicated in various physiological processes including neuronal excitability, neurotransmitter release, and neural stem cell proliferation.[1][2][3] Unlike classical cannabinoid receptors CB1 and CB2, GPR55 activation initiates distinct signaling cascades, primarily through Gq and G12/13 proteins, leading to intracellular calcium mobilization and RhoA activation.[1][4] Understanding the effects of GPR55 agonists in primary neuron cultures is crucial for elucidating its role in the central nervous system and for the development of novel therapeutics.
Data Presentation
The following tables summarize quantitative data on the effects of GPR55 agonists in neuronal systems, providing a baseline for expected outcomes when using "this compound."
Table 1: Effects of GPR55 Agonists on Intracellular Calcium in Neurons
| Agonist | Concentration | Cell Type | Change in Intracellular Ca2+ (nM) | Reference |
| Δ9THC | 5 µM | mGPR55-expressing HEK293 cells | 77 ± 17 | |
| Δ9THC | 5 µM | hGPR55-expressing HEK293 cells | 84 ± 17 | |
| JWH015 | 3 µM | mGPR55-expressing HEK293 cells | 185 ± 65 | |
| JWH015 | 3 µM | hGPR55-expressing HEK293 cells | 118 ± 14 |
Table 2: Effects of GPR55 Agonists on Neurotransmitter Release
| Agonist | Concentration | Preparation | Effect on mEPSC Frequency | Reference |
| LPI | 4 µM | Acute hippocampal slices | 99 ± 25% increase | |
| LPI (with CB1 antagonist AM281) | 4 µM | Acute hippocampal slices | 68 ± 10% increase | |
| O-1602 | 100 nM | Acute hippocampal slices (C57BL mice) | Increase |
Table 3: Effects of GPR55 Agonists on ERK1/2 Phosphorylation in Primary Cortical Neurons
| Agonist | Concentration | Effect on ERK1/2 Phosphorylation | Reference |
| LPI | 1 µM | Significant increase | |
| O-1602 | 300 nM | Significant increase |
Signaling Pathways
Activation of GPR55 by an agonist initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathway.
Experimental Protocols
Protocol 1: Primary Neuron Culture from Rodent Embryos
This protocol outlines the basic steps for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Ice-cold dissection medium (e.g., HBSS or DM/KY)
-
Enzyme solution (e.g., papain or trypsin)
-
Trypsin inhibitor or serum-containing medium
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Culture plates or coverslips coated with an adhesion substrate (e.g., Poly-D-lysine or Poly-L-lysine)
-
Sterile dissection tools
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Plate Coating: Coat culture surfaces with Poly-D-lysine or Poly-L-lysine overnight in a sterile incubator. Wash plates thoroughly with sterile water before use to remove any residual substrate.
-
Dissection: Euthanize pregnant dam and collect embryos. Dissect cortices or hippocampi from embryonic brains in ice-cold dissection medium.
-
Digestion: Transfer the dissected tissue to a tube containing a pre-warmed enzyme solution (e.g., papain) and incubate at 37°C for a specified time (e.g., 15-30 minutes) with gentle mixing.
-
Inhibition and Washing: Stop the enzymatic digestion by adding an inhibitor or serum-containing medium. Wash the tissue several times with fresh, warm medium.
-
Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved. Allow larger debris to settle and collect the supernatant containing the dissociated neurons.
-
Cell Counting and Plating: Determine cell viability and density using a hemocytometer and trypan blue. Plate the neurons at the desired density (e.g., 1,000–5,000 cells per mm²) onto the pre-coated culture dishes in plating medium.
-
Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes every 3-4 days.
Protocol 2: Assessment of this compound Effects on Intracellular Calcium
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound application using a fluorescent calcium indicator.
Materials:
-
Primary neuron culture (as prepared in Protocol 1)
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Imaging buffer (e.g., HBSS)
-
This compound stock solution
-
Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging
Procedure:
-
Loading with Calcium Indicator: Incubate the primary neuron culture with the fluorescent calcium indicator (e.g., Fura-2 AM) in imaging buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh imaging buffer to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images for a few minutes to establish a stable baseline.
-
Agonist Application: Add this compound at the desired final concentration to the imaging buffer.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse fluorescence images to capture the change in intracellular calcium concentration over time.
-
Data Analysis: Analyze the fluorescence intensity changes in individual neurons over time. Calculate the change in intracellular calcium concentration based on the ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2).
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound in primary neuron cultures.
References
- 1. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of GPR55 during Axon Growth and Target Innervation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of GPR55 Agonists in Xenograft Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing GPR55 agonists in preclinical xenograft models of cancer. The information is intended to guide researchers in designing and executing experiments to investigate the role of GPR55 signaling in tumor growth and metastasis.
The G protein-coupled receptor 55 (GPR55) has emerged as a potential therapeutic target in oncology.[1][2][3] Preclinical studies have demonstrated that GPR55 is expressed in various cancer types and its activation can promote cancer cell proliferation, migration, and invasion.[1][4] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a valuable tool for studying the in vivo effects of GPR55 modulation.
GPR55 Signaling in Cancer
Activation of GPR55 by its endogenous ligand, lysophosphatidylinositol (LPI), or synthetic agonists can trigger several downstream signaling cascades implicated in cancer progression. These pathways often involve the activation of Gαq and Gα12/13 proteins, leading to increased intracellular calcium, and activation of RhoA, ERK, and AKT signaling. The specific signaling outcomes can be cell-context dependent.
Quantitative Data from Xenograft Studies
The following table summarizes representative quantitative data from studies investigating the effects of GPR55 modulation in xenograft cancer models. It is important to note that the term "GPR55 agonist 3" is not a standardized nomenclature; therefore, data from studies using various GPR55 agonists are presented to illustrate the potential effects.
| Cancer Type | Cell Line | Animal Model | Treatment | Key Findings | Reference |
| Glioblastoma | U87MG | Nude Mice | GPR55 overexpression | Increased tumor growth rate | |
| Breast Cancer | MDA-MB-231 | Nude Mice | LPI (agonist) | Enhanced tumor cell invasion and metastasis | |
| Cholangiocarcinoma | Mz-ChA-1 | Nude Mice | GPR55 agonist | Suppressed tumor growth | |
| Colorectal Cancer | HCT116 | Nude Mice | Genetic deletion of GPR55 | Reduced tumor burden in AOM/DSS model |
Experimental Protocols
A generalized protocol for evaluating the effect of a GPR55 agonist in a subcutaneous xenograft model is provided below. This protocol should be adapted based on the specific cancer model, GPR55 agonist, and research question.
I. Cell Culture and Reagents
-
Cell Lines: Select a human cancer cell line with confirmed GPR55 expression.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
GPR55 Agonist: Prepare the GPR55 agonist stock solution (e.g., in DMSO) and dilute it to the final working concentration in a sterile vehicle (e.g., saline, PBS with a low percentage of a solubilizing agent like Tween 80).
II. Xenograft Implantation
-
Animals: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old.
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash the cells with sterile PBS and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
III. Treatment Protocol
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administration: Administer the GPR55 agonist or vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, intravenous, oral gavage) and dosing schedule will depend on the agonist's properties.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice (body weight, activity) throughout the study.
-
Endpoint: At the end of the study (defined by tumor size limits or a specific time point), humanely euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Concluding Remarks
The use of GPR55 agonists in xenograft cancer models is a critical step in elucidating the in vivo function of this receptor and evaluating its potential as a therapeutic target. The protocols and information provided herein offer a framework for conducting such studies. Researchers should carefully consider the specific characteristics of their cancer model and GPR55 agonist to optimize their experimental design.
References
- 1. The orphan G protein-coupled receptor GPR55 promotes cancer cell proliferation via ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1 H)-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orphan G protein receptor GPR55 as an emerging target in cancer therapy and management - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Impact of GPR55 Agonists on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 55 (GPR55) is an atypical cannabinoid receptor involved in a variety of physiological and pathological processes, including neuromodulation, immunomodulation, bone remodeling, metabolic regulation, and oncogenesis.[1] Its activation by agonists, such as the endogenous lysophosphatidylinositol (LPI), triggers a cascade of intracellular signaling events that ultimately lead to changes in gene expression.[1][2] Understanding these changes is crucial for elucidating the functional roles of GPR55 and for the development of novel therapeutics targeting this receptor.
This document provides detailed application notes and protocols for measuring the effects of GPR55 agonists on gene expression. As "GPR55 agonist 3" is not a universally recognized specific agonist, this guide will use the well-characterized endogenous agonist LPI and the synthetic agonist AM251 as examples.[3][4] Researchers can adapt these protocols for their specific GPR55 agonist of interest.
GPR55 Signaling and Gene Regulation
Upon agonist binding, GPR55 couples primarily to Gαq, Gα12, and Gα13 proteins. This initiates downstream signaling cascades, including the activation of RhoA and phospholipase C (PLC). PLC activation leads to an increase in intracellular calcium, which, along with other signaling intermediates, activates transcription factors such as the nuclear factor of activated T cells (NFAT) and nuclear factor-kappa B (NF-κB). These transcription factors then translocate to the nucleus and modulate the expression of target genes.
Data Presentation: Expected Gene Expression Changes
Activation of GPR55 can lead to the differential expression of a variety of genes. The following tables summarize some of the genes and gene families reported to be modulated by GPR55 agonists. These tables can serve as a reference for expected outcomes and for the selection of target genes for validation studies.
Table 1: Inflammatory Genes Regulated by GPR55 Activation
| Gene Symbol | Gene Name | Expected Regulation | Function |
| NLRP3 | NLR Family Pyrin Domain Containing 3 | Upregulated | Inflammasome component |
| IL1B | Interleukin 1 Beta | Upregulated | Pro-inflammatory cytokine |
| IL6 | Interleukin 6 | Upregulated | Pro-inflammatory cytokine |
| IL18 | Interleukin 18 | Upregulated | Pro-inflammatory cytokine |
| TNF | Tumor Necrosis Factor | Upregulated | Pro-inflammatory cytokine |
Table 2: Cell Adhesion and Extracellular Matrix Genes Regulated by GPR55 Activation
| Gene Symbol | Gene Name | Expected Regulation | Function |
| ICAM1 | Intercellular Adhesion Molecule 1 | Upregulated | Cell adhesion |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | Upregulated | Cell adhesion |
Table 3: Transcription Factors Regulated by GPR55 Activation
| Gene Symbol | Gene Name | Expected Regulation | Function |
| NR4A3 | Nuclear Receptor Subfamily 4 Group A Member 3 | Upregulated | Transcription factor |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Upregulated | Transcription factor |
| KLF3 | Kruppel Like Factor 3 | Upregulated | Transcription factor |
| HIF1A | Hypoxia Inducible Factor 1 Subunit Alpha | Upregulated | Transcription factor |
Experimental Protocols
Two primary methods for analyzing gene expression changes are quantitative real-time polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq).
Protocol 1: Quantitative Real-Time PCR (qPCR)
qPCR is a targeted approach to quantify the expression of specific genes.
1. Cell Culture and Treatment:
-
Culture cells expressing GPR55 (e.g., HEK293 cells stably expressing human GPR55) in appropriate media.
-
Seed cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treat cells with the GPR55 agonist (e.g., 10 µM LPI or 10 µM AM251) or vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).
-
Harvest cells by washing with PBS and then lysing directly in the plate with a suitable lysis buffer for RNA extraction.
2. RNA Isolation:
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
3. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
4. Primer Design:
-
Design primers for your target genes and a reference gene (e.g., GAPDH, ACTB) using primer design software (e.g., Primer-BLAST, IDT PrimerQuest).
-
Primer Design Guidelines:
-
Length: 18-24 nucleotides
-
GC content: 40-60%
-
Melting temperature (Tm): 60-65°C, with both forward and reverse primers having similar Tms.
-
Amplicon size: 70-200 bp.
-
Avoid secondary structures and primer-dimers.
-
5. qPCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Typical Reaction Setup (20 µL):
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Typical qPCR Cycling Protocol:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis
-
6. Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct values of the target genes to the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold Change = 2^-ΔΔCt).
Protocol 2: RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive, unbiased view of the entire transcriptome.
1. Cell Culture, Treatment, and RNA Isolation:
-
Follow the same procedures as for the qPCR protocol (Protocol 1, steps 1 and 2). High-quality, intact RNA is critical for RNA-seq.
2. Library Preparation:
-
RNA Fragmentation: Fragment the RNA to the desired size.
-
cDNA Synthesis: Synthesize first and second-strand cDNA.
-
End Repair and Adaptor Ligation: Repair the ends of the cDNA fragments and ligate sequencing adapters.
-
Size Selection and Enrichment: Select fragments of a specific size range and amplify the library via PCR.
-
Library Quality Control: Assess the quality and quantity of the library using an automated electrophoresis system and qPCR.
-
Various commercial kits are available for RNA-seq library preparation (e.g., TruSeq RNA Library Prep Kit, Illumina).
3. Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of at least 20 million reads per sample is recommended for differential gene expression analysis.
4. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between the agonist-treated and control groups using packages like DESeq2 or edgeR in R. These tools normalize the data and perform statistical tests to identify significant changes in gene expression.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and pathways.
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to investigate the effects of GPR55 agonists on gene expression. By employing qPCR for targeted gene analysis and RNA-seq for a global transcriptomic view, scientists can gain valuable insights into the molecular mechanisms underlying GPR55 signaling. This knowledge is essential for advancing our understanding of GPR55's role in health and disease and for the development of targeted therapies.
References
- 1. Gene - GPR55 [maayanlab.cloud]
- 2. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55: a new member of the cannabinoid receptor clan? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GPR55 Agonist 3 for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of GPR55 agonist 3 for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is GPR55 and why is it a target of interest?
G protein-coupled receptor 55 (GPR55) is a receptor that has garnered significant attention due to its potential involvement in a variety of physiological and pathological processes. It is expressed in several peripheral organs, including the gastrointestinal tract, pancreas, bone tissue, and immune system.[1] This widespread expression makes it a novel therapeutic target for conditions such as diabetes, osteoporosis, and cancer.[1]
Q2: What are the known signaling pathways activated by GPR55 agonists?
GPR55 activation triggers several downstream signaling cascades. It is known to couple to Gαq, Gα12, and Gα13 proteins.[2][3][4] This coupling can lead to the activation of phospholipase C (PLC), RhoA, and subsequent downstream effectors. Key signaling events following GPR55 activation by an agonist include intracellular calcium release, phosphorylation of extracellular signal-regulated kinase (ERK1/2), and activation of transcription factors like NFAT, NF-κB, and CREB.
Q3: What is a typical effective concentration range for GPR55 agonists in vitro?
The effective concentration of GPR55 agonists can vary significantly depending on the specific compound and the in vitro assay being used. For potent synthetic agonists, the EC50 values are often in the low nanomolar to sub-micromolar range. For instance, certain novel agonists have demonstrated EC50 values in the low nanomolar range in p-ERK activation assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How does this compound compare to other GPR55 agonists?
In a series of 3-benzylquinolin-2(1H)-one derivatives, compound 3 was identified as one of the most potent GPR55 agonists in a p-ERK assay, with an EC50 value in the low nanomolar range. Its potency was comparable to another derivative, compound 2, and both were more potent than other compounds in the same series.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low signal upon agonist stimulation | Agonist concentration is too low: The concentration of this compound is below the threshold required for receptor activation. | Perform a dose-response experiment starting from a low nanomolar range and extending to the micromolar range to determine the EC50 value in your specific assay. |
| Poor agonist solubility or stability: The agonist may have precipitated out of solution or degraded over time. | Prepare fresh stock solutions of the agonist in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the assay buffer. Check for any visible precipitation. | |
| Cell health issues: The cells may not be healthy or viable, leading to a lack of response. | Regularly check cell morphology and viability. Ensure proper cell culture conditions and passage number. | |
| Low receptor expression: The cell line may have low or inconsistent expression of GPR55. | Use a cell line with confirmed and stable GPR55 expression. Consider using a positive control agonist with a known EC50 to validate the assay. | |
| High background signal | Constitutive receptor activity: Overexpression of GPR55 in some cell lines can lead to ligand-independent signaling. | Use a cell line with moderate receptor expression or consider using an inverse agonist to reduce basal activity. |
| Assay buffer components: Certain components in the assay buffer may interfere with the detection method. | Optimize the assay buffer by testing different formulations. Ensure the buffer is compatible with both the cells and the detection reagents. | |
| Non-specific binding: The agonist may be binding to other receptors or cellular components at high concentrations. | Test the agonist in a parental cell line that does not express GPR55 to check for off-target effects. | |
| Inconsistent results between experiments | Variability in cell density: Different numbers of cells per well can lead to variations in the magnitude of the response. | Ensure consistent cell seeding density across all wells and plates. |
| Inconsistent incubation times: The timing of agonist addition and signal detection can impact the results, especially for kinetic assays. | Strictly adhere to the optimized incubation times for your specific assay. | |
| Reagent variability: Different batches of reagents (e.g., agonist, antibodies, substrates) may have slight variations in activity. | Qualify new batches of critical reagents before use in large-scale experiments. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of various GPR55 agonists. Note that "this compound" refers to a specific compound within a series of 3-benzylquinolin-2(1H)-ones.
| Agonist | Assay Type | Cell Line | EC50 Value | Reference |
| This compound (derivative 3) | p-ERK activation | CHO cells expressing hGPR55 | Low nanomolar range | |
| GPR55 agonist 2 (derivative 2) | p-ERK activation | CHO cells expressing hGPR55 | Low nanomolar range | |
| O-1602 | GTPγS binding | HEK293 cells expressing hGPR55 | ~2 nM | |
| Abnormal cannabidiol | GTPγS binding | HEK293 cells expressing hGPR55 | ~2 nM | |
| ML184 | β-arrestin recruitment | U2OS cells | 263 nM | |
| ML185 | β-arrestin recruitment | U2OS cells | 658 nM | |
| ML186 | β-arrestin recruitment | U2OS cells | 305 nM |
Experimental Protocols
Protocol 1: ERK1/2 Phosphorylation Assay (In-Cell Western)
This protocol is adapted from a study characterizing novel GPR55 agonists.
1. Cell Seeding:
-
Seed CHO cells stably expressing human GPR55 (hGPR55) into 96-well plates at an optimized density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
2. Agonist Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the agonist in serum-free medium to achieve the desired final concentrations (e.g., from 0.1 nM to 10 µM).
3. Agonist Stimulation:
-
Remove the culture medium from the cells.
-
Add the prepared agonist dilutions to the respective wells.
-
Incubate the plate for a predetermined optimal time (e.g., 30 minutes) at 37°C.
4. Cell Lysis and Fixing:
-
Aspirate the agonist-containing medium.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 20 minutes.
5. Immunostaining:
-
Block non-specific binding with a blocking buffer for 1.5 hours.
-
Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the wells with PBS containing 0.1% Tween 20.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
For normalization, co-stain with an antibody against total ERK1/2 or a housekeeping protein.
6. Signal Detection and Analysis:
-
Wash the wells thoroughly.
-
Acquire images and quantify the fluorescence intensity using an appropriate plate reader or imaging system.
-
Normalize the phospho-ERK1/2 signal to the total protein signal.
-
Plot the normalized signal against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: Calcium Mobilization Assay
This protocol describes a general method for measuring intracellular calcium release upon GPR55 activation.
1. Cell Seeding:
-
Plate HEK293 cells stably expressing hGPR55 in a 96-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow for 24-48 hours.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading buffer to the cells.
-
Incubate for 1 hour at 37°C in the dark.
3. Agonist Preparation:
-
Prepare a concentrated stock solution of this compound.
-
Dilute the agonist to the desired final concentrations in a suitable assay buffer (e.g., HBSS).
4. Signal Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the agonist dilutions into the wells.
-
Continue to record the fluorescence signal for a few minutes to capture the peak response.
5. Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to a positive control (e.g., a known GPR55 agonist or ATP).
-
Plot the normalized response against the agonist concentration and determine the EC50 value.
Visualizations
Caption: GPR55 Signaling Pathway.
Caption: Experimental Workflow for Agonist Optimization.
References
- 1. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
GPR55 agonist 3 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR55 agonists. The information is designed to help address specific issues that may be encountered during experiments, with a focus on off-target effects and their mitigation.
Troubleshooting Guides
Issue: Unexpected effects consistent with cannabinoid CB1 receptor activation (e.g., psychoactive-like behavioral effects in vivo, or modulation of adenylyl cyclase in vitro).
-
Question: My GPR55 agonist is producing effects characteristic of CB1 receptor activation. How can I confirm this off-target activity and mitigate it?
-
Answer:
-
Confirmation:
-
Receptor Binding Assays: Perform competitive binding assays using radiolabeled CB1 ligands (e.g., [3H]CP55,940) and membranes from cells expressing the human CB1 receptor. A high binding affinity of your agonist for the CB1 receptor will confirm this off-target interaction.
-
Functional Assays:
-
cAMP Assay: In cells expressing the CB1 receptor, assess the effect of your agonist on forskolin-stimulated cAMP levels. CB1 activation typically leads to a decrease in cAMP.
-
Use of a Selective CB1 Antagonist: Pre-treat your cells or animal models with a selective CB1 antagonist, such as rimonabant or AM251. If the unexpected effects are blocked, it strongly suggests CB1 receptor involvement. However, be aware that rimonabant and AM251 can also act as agonists at GPR55, which can complicate data interpretation[1][2].
-
-
-
Mitigation:
-
Lower Agonist Concentration: If your agonist has a higher potency for GPR55 than for CB1, using the lowest effective concentration that activates GPR55 may minimize CB1-mediated effects.
-
Use of a More Selective Agonist: If available, switch to a GPR55 agonist with a better selectivity profile. The search for selective GPR55 ligands is ongoing[3].
-
Genetic Knockout/Knockdown Models: Utilize cells or animal models where the CB1 receptor has been genetically deleted or knocked down to eliminate the off-target effects.
-
-
Issue: Inconsistent or no response in calcium mobilization assays.
-
Question: I am not observing a consistent increase in intracellular calcium after applying my GPR55 agonist in HEK293 cells expressing GPR55. What are some possible reasons for this?
-
Answer:
-
Cell Line and Receptor Expression:
-
Ensure stable and sufficient expression of functional GPR55 at the plasma membrane. Verify expression levels using techniques like Western blot, qPCR, or flow cytometry with a tagged receptor.
-
HEK293 cells are commonly used, but GPR55 signaling can be cell-type dependent[4].
-
-
Assay Conditions:
-
Calcium Dye Loading: Ensure proper loading of the calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)[5]. Inadequate loading can lead to a weak signal.
-
Ligand Solubility and Stability: Verify that your agonist is fully dissolved in the assay buffer and is stable under the experimental conditions.
-
-
Signaling Pathway Components: GPR55-mediated calcium release can involve Gq, G12/13, RhoA, and phospholipase C. Ensure that the cell line used has the necessary intact signaling components.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, diminishing the response to subsequent agonist application.
-
Frequently Asked Questions (FAQs)
-
What are the most common off-target receptors for GPR55 agonists?
-
The most well-documented off-target receptors for many GPR55 agonists are the cannabinoid receptors, CB1 and CB2. This is because many compounds identified as GPR55 ligands were initially developed as modulators of the cannabinoid system. GPR35 has also been suggested as a potential off-target due to some sequence homology with GPR55.
-
-
How can I quantitatively assess the selectivity of my GPR55 agonist?
-
A selectivity profile can be established by determining the potency (EC50) or binding affinity (Ki) of your agonist at GPR55 and a panel of relevant off-target receptors. A common approach is to perform functional assays (e.g., β-arrestin recruitment, pERK activation) or binding assays for GPR55, CB1, CB2, and GPR35. The ratio of the EC50 or Ki values for the off-target receptor to the on-target receptor (GPR55) provides a quantitative measure of selectivity.
-
-
Are there any known GPR55 agonists that are highly selective?
-
The development of highly selective GPR55 agonists is an active area of research. While some compounds show preferential activity at GPR55, many of the commonly used ligands, such as certain cannabinoids and AM251, exhibit significant cross-reactivity. Researchers should carefully consult the literature for the most up-to-date information on selective ligands. High-throughput screening efforts have identified novel scaffolds with improved selectivity.
-
Quantitative Data on Ligand Activity
Table 1: Pharmacological Profile of Selected GPR55 Ligands
| Compound | Action at GPR55 | GPR55 Potency (EC50/Ki) | Action at CB1 | CB1 Potency (EC50/Ki) | Action at CB2 | CB2 Potency (EC50/Ki) |
| LPI (endogenous) | Agonist | Low nM range | Inactive | >10 µM | Inactive | >10 µM |
| AM251 | Agonist | 39 nM (EC50) | Antagonist/Inverse Agonist | 7.49 nM (Ki) | Weak Antagonist/Inverse Agonist | 1.5 µM (Ki) |
| Rimonabant (SR141716A) | Agonist | 3.9 µM (IC50) | Antagonist/Inverse Agonist | 1.8 nM (Ki) | Weak Antagonist/Inverse Agonist | 480 nM (Ki) |
| Δ9-THC | Agonist | Low nM range | Partial Agonist | 40.7 nM (Ki) | Partial Agonist | 36.4 nM (Ki) |
| CBD | Antagonist | ~500 nM (IC50) | Negative Allosteric Modulator | µM range | Negative Allosteric Modulator | µM range |
Note: Potency values can vary depending on the assay system used.
Key Experimental Protocols
1. Calcium Mobilization Assay
-
Objective: To measure the increase in intracellular calcium concentration following GPR55 activation.
-
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing GPR55 in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a Tyrode's salt solution. Incubate the cells with a calcium-sensitive dye (e.g., 5 µM Indo-1 AM) for 1 hour at 37°C in the dark.
-
Agonist Application: After incubation, wash the cells to remove excess dye. Place the plate in a fluorometric imaging plate reader.
-
Data Acquisition: Measure the baseline fluorescence for a short period, then add the GPR55 agonist at various concentrations. Continue to record the fluorescence signal to capture the transient increase in intracellular calcium. The response is often measured as the peak fluorescence intensity over baseline.
-
2. β-Arrestin Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR activation.
-
Methodology:
-
Cell Line: Use a cell line (e.g., U2OS) stably co-expressing GPR55 and a β-arrestin-GFP fusion protein.
-
Cell Plating and Treatment: Plate the cells in a multi-well imaging plate. The following day, treat the cells with the GPR55 agonist at various concentrations for a defined period (e.g., 30-60 minutes).
-
Imaging: Use a high-content imaging system to visualize the translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane where it co-localizes with the activated GPR55.
-
Quantification: The redistribution of β-arrestin-GFP can be quantified by image analysis software, measuring the intensity of GFP puncta at the membrane.
-
3. ERK1/2 Phosphorylation Assay (Western Blot)
-
Objective: To measure the activation of the MAPK/ERK signaling pathway downstream of GPR55.
-
Methodology:
-
Cell Culture and Serum Starvation: Plate GPR55-expressing cells and grow to ~80% confluency. Serum-starve the cells for several hours to reduce baseline ERK1/2 phosphorylation.
-
Agonist Stimulation: Treat the cells with the GPR55 agonist for various time points (e.g., 5, 15, 30 minutes). A time-course experiment is recommended to capture the peak response.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.
-
-
Visualizations
References
- 1. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
troubleshooting GPR55 agonist 3 inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with GPR55 agonists. The information is tailored for scientists and drug development professionals working with this complex G protein-coupled receptor.
Frequently Asked Questions (FAQs)
Q1: Why are my results with GPR55 agonists inconsistent across different experiments?
Inconsistent results are a well-documented challenge in GPR55 research. The primary reasons include:
-
Assay-Dependent Pharmacology: GPR55 can signal through multiple downstream pathways (e.g., Gαq, Gα12, Gα13, RhoA, ERK). A ligand might act as an agonist in one assay (e.g., calcium mobilization) but show no activity or even antagonism in another (e.g., ERK phosphorylation).[1][2] This phenomenon is known as biased agonism or functional selectivity.[3]
-
Cellular Context: The signaling outcome is highly dependent on the cell type used. Different cells express varying levels of G proteins and other signaling machinery, which can alter the receptor's response.[2][4] Results from recombinant overexpression systems (like HEK293 cells) may not always translate to cells endogenously expressing GPR55.
-
Ligand Promiscuity: Many compounds are not exclusive to GPR55. For example, the widely used CB1 antagonists AM251 and SR141716A are actually GPR55 agonists. It is crucial to consider off-target effects on other receptors like CB1, CB2, and GPR18.
-
Receptor Heterodimerization: GPR55 can form heterodimers with other receptors, such as CB1 and CB2. This interaction can create unique signaling platforms, altering the pharmacological response to agonists compared to when the receptor is expressed alone.
Q2: I'm observing an effect with my GPR55 agonist, but how can I be sure it's GPR55-mediated?
To confirm that the observed effect is specific to GPR55, a multi-pronged approach is necessary:
-
Use a Selective Antagonist: Pre-treat your cells with a selective GPR55 antagonist, such as ML193. If the agonist's effect is blocked, it provides strong evidence for GPR55 involvement.
-
Employ Knockout/Knockdown Models: The most rigorous approach is to use cells or animal models where the GPR55 gene has been knocked out or its expression is silenced (e.g., via siRNA). The agonist should have no effect in these models.
-
Test in Null Cell Lines: Compare the response in your GPR55-expressing cells to a parental cell line that does not express the receptor (e.g., untransfected HEK293 cells).
-
Profile Against Other Receptors: If using a non-selective agonist, test its effect in cell lines that express its other known targets (e.g., CB1 or CB2) but not GPR55 to characterize potential off-target signaling.
Q3: My GPR55 agonist shows a bell-shaped dose-response curve. Is this normal?
Yes, bell-shaped concentration-response curves have been reported for GPR55 agonists like LPI and O-1602 in certain systems, particularly in studies on bone metabolism. This can be due to various factors, including receptor desensitization, internalization at high agonist concentrations, or engagement of opposing signaling pathways.
Q4: Why do different papers report conflicting signaling pathways for GPR55?
The GPR55 signaling cascade is complex and not fully elucidated. It has been shown to couple to multiple G proteins, including Gαq, Gα12, and Gα13. This leads to the activation of diverse downstream effectors like PLC, RhoA, and ERK. The specific pathway activated can depend on the agonist used, the cell type, and the experimental conditions, leading to the conflicting reports in the literature.
Troubleshooting Guides
Issue 1: No Response or Weak Response to GPR55 Agonist
| Possible Cause | Troubleshooting Step |
| Incorrect Assay for the Ligand | The chosen agonist may not activate the specific signaling pathway your assay measures. Solution: Test the agonist across multiple functional assays (e.g., Calcium Mobilization, ERK Phosphorylation, β-arrestin recruitment). |
| Low Receptor Expression | The cell line may have low endogenous GPR55 expression, or transfection efficiency may be poor in recombinant systems. Solution: Verify GPR55 expression via qPCR or Western blot. For transient transfections, optimize the protocol or use a stable cell line. |
| Receptor Desensitization/Internalization | Prolonged exposure or high agonist concentrations can lead to receptor desensitization. Solution: Reduce agonist incubation time. Perform a time-course experiment to find the optimal stimulation period. |
| Poor Ligand Solubility/Stability | The agonist may have precipitated out of solution or degraded. Solution: Visually inspect the solution. Prepare fresh stock solutions and use appropriate solvents as recommended by the manufacturer. |
| Cell Passage Number | High-passage number cells may have altered signaling responses. Solution: Use low-passage number cells from a reliable stock. |
Issue 2: High Background Signal or "Constitutive Activity"
| Possible Cause | Troubleshooting Step |
| High Receptor Overexpression | Very high levels of receptor expression in transfected cells can sometimes lead to ligand-independent signaling. Solution: Titrate the amount of GPR55 plasmid used for transfection to achieve lower, more physiological expression levels. |
| Serum Components | Serum in the culture medium contains lipids and other factors that may activate GPR55. Solution: Serum-starve the cells for several hours or overnight before the experiment. |
| Endogenous Ligand Production | Cells may produce endogenous GPR55 ligands like LPI. Solution: This is difficult to control directly, but serum starvation can help reduce the availability of precursors. |
Issue 3: Results Not Reproducible Between Batches of Cells or Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Variations in cell density, passage number, or serum lots can affect results. Solution: Standardize all cell culture parameters. Plate cells at the same density for each experiment and use cells within a defined passage number range. |
| Assay Variability | Minor variations in reagent preparation, incubation times, or equipment calibration can introduce variability. Solution: Prepare master mixes of reagents. Calibrate equipment regularly. Include positive and negative controls in every experiment to monitor assay performance. |
| Ligand Batch Variation | Different batches of a synthesized agonist may have variations in purity or potency. Solution: If possible, obtain a certificate of analysis for each batch. When switching to a new batch, perform a dose-response curve to confirm its potency relative to the previous batch. |
Data and Protocols
Table 1: Comparative Agonist Activity in Different GPR55 Assays
This table summarizes the variable activity of common GPR55 ligands across different functional assays, highlighting the concept of functional selectivity.
| Ligand | GTPγS Binding | Intracellular Ca²⁺ Release | ERK1/2 Phosphorylation | β-Arrestin Recruitment | Primary GPR55 Role |
| LPI | Agonist | Agonist | Agonist | Agonist | Endogenous Agonist |
| AM251 | Agonist | Agonist | Weak/No Agonist | Agonist | Agonist (CB1 Antagonist) |
| SR141716A | Agonist | Agonist/Antagonist | Weak/No Agonist | Agonist | Agonist (CB1 Antagonist) |
| O-1602 | Agonist | Agonist | Agonist | No Effect | Synthetic Agonist |
| Δ⁹-THC | Agonist | Agonist | No Effect | No Effect | Agonist (CB1/CB2 Agonist) |
| Anandamide | Agonist | GPR55-Independent | Weak/No Agonist | No Effect | Disputed/Weak Agonist |
Note: The reported effects can be cell-type and concentration-dependent. This table represents a general summary of published findings.
Experimental Protocols
-
Cell Preparation: Seed HEK293 cells stably expressing human GPR55 (or another appropriate cell line) into black-walled, clear-bottom 96-well plates. Grow cells to ~90% confluency.
-
Dye Loading: Wash cells with a physiological salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with the salt solution to remove extracellular dye.
-
Baseline Reading: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence intensity (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Compound Addition: Using the reader's injection system, add the GPR55 agonist at various concentrations. For antagonist experiments, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.
-
Data Acquisition: Immediately after injection, monitor the change in fluorescence intensity over time (typically 2-5 minutes).
-
Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Normalize data to the response of a maximal concentration of a reference agonist (like LPI) or express as a percentage of the baseline.
-
Cell Preparation: Plate GPR55-expressing cells in 6-well plates and grow to sub-confluence.
-
Serum Starvation: To reduce basal ERK activity, serum-starve the cells overnight.
-
Treatment: Pre-treat cells with antagonists if required (typically for 30 minutes). Stimulate cells with the GPR55 agonist for the desired time (a time-course of 5-30 minutes is recommended to find the peak response).
-
Cell Lysis: Immediately place plates on ice, aspirate the media, and wash with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading. Quantify band intensities using densitometry software and express the p-ERK/total ERK ratio.
Visualizations
GPR55 Signaling Pathways
Caption: Simplified GPR55 signaling showing coupling to Gαq and Gα12/13 pathways.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent GPR55 agonist results.
References
- 1. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GPR55 Agonist 3 (ML-184 / CID1792197)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the GPR55 agonist 3 (ML-184 / CID1792197) in cell lines. The focus is on addressing and mitigating unintended cytotoxicity and other confounding cellular effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, providing potential causes and solutions.
Issue 1: High level of cell death or apoptosis observed upon treatment with ML-184.
-
Potential Cause 1: Off-target effects or compound instability.
-
Solution: Ensure the quality and purity of your ML-184 stock. Degradation products or impurities could be cytotoxic. It is advisable to obtain the compound from a reputable supplier and prepare fresh stock solutions. Consider performing quality control, such as HPLC, on your compound.
-
-
Potential Cause 2: Ligand-dependent functional selectivity.
-
Solution: While ML-184 is primarily known to be pro-proliferative, GPR55 activation can, with certain ligands, lead to apoptosis.[1][2][3] This is a phenomenon known as "agonist functional selectivity."[1][2] The specific cellular context and signaling partners can influence the outcome. Confirm the identity of your compound and consider using a different GPR55 agonist known to have a different signaling profile for comparison.
-
-
Potential Cause 3: Over-stimulation of specific signaling pathways.
-
Solution: GPR55-mediated apoptosis can be induced via over-stimulation of neuronal nitric oxide synthase (nNOS). Consider co-treatment with an nNOS inhibitor to see if this rescues the cells. This can help determine if the observed cytotoxicity is mediated by this specific pathway.
-
Issue 2: Unexpected or excessive cell proliferation observed, confounding experimental results.
-
Potential Cause 1: GPR55-CB2 receptor heterodimerization.
-
Solution: The pro-proliferative effects of ML-184 have been shown to be dependent on the presence of the cannabinoid receptor 2 (CB2) and the formation of GPR55-CB2 heterodimers. If your cell line endogenously expresses CB2, this is a likely cause. To mitigate this, you can:
-
Use a cell line that does not express CB2.
-
Employ siRNA to knock down CB2 expression in your current cell line.
-
Co-treat with a CB2 antagonist. The stimulatory effect of ML-184 was shown to be removed by a CB2 receptor blocker.
-
-
-
Potential Cause 2: Activation of pro-proliferative signaling cascades.
-
Solution: GPR55 activation by agonists like LPI is known to stimulate pro-proliferative pathways involving ERK and NFAT. If your goal is to study other GPR55-mediated effects, consider using inhibitors for key nodes in the proliferative pathway (e.g., MEK/ERK inhibitors) to isolate the signaling branch of interest.
-
Issue 3: Inconsistent or no observable effect of ML-184.
-
Potential Cause 1: Low or absent GPR55 expression in the cell line.
-
Solution: Verify the expression level of GPR55 in your chosen cell line at both the mRNA (e.g., via qPCR) and protein (e.g., via Western blot or flow cytometry) levels. If expression is low, consider using a cell line with higher endogenous expression or a system with stably overexpressed GPR55.
-
-
Potential Cause 2: Poor compound solubility or stability in culture media.
-
Solution: ML-184 is a chemical compound with specific solubility properties. Ensure that your stock solution is properly prepared and that the final concentration in the cell culture medium does not exceed its solubility limit, which could lead to precipitation and reduced effective concentration. It is also important to consider the stability of the compound in your specific cell culture medium over the time course of your experiment.
-
-
Potential Cause 3: Presence of interfering substances in the serum.
-
Solution: If using serum-supplemented media, be aware that serum contains various lipids and other molecules that could potentially interfere with GPR55 signaling or bind to ML-184. Consider reducing the serum concentration or transitioning to a serum-free medium for the duration of the experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is "agonist functional selectivity" and how does it relate to GPR55 and ML-184?
A1: Agonist functional selectivity is a phenomenon where different agonists binding to the same receptor can stabilize distinct receptor conformations, leading to the activation of different downstream signaling pathways and ultimately different cellular responses. For GPR55, some ligands like lysophosphatidylinositol (LPI) and ML-184 tend to promote cell proliferation, while others, such as certain N-acyl dopamines, induce apoptosis. Therefore, the cellular outcome of GPR55 activation is not fixed but depends on the specific agonist used.
Q2: My experiment is focused on non-proliferative GPR55 signaling. How can I use ML-184 without inducing cell proliferation?
A2: The pro-proliferative effect of ML-184 is often mediated through the formation of a heterodimer with the CB2 receptor. To block this effect, you can try co-administering a CB2 receptor antagonist or using a cell line where the CB2 receptor has been knocked out or knocked down. This should inhibit the proliferative signal, allowing for the study of other GPR55-mediated pathways.
Q3: What are the main signaling pathways activated by GPR55 that could lead to cytotoxicity?
A3: GPR55-induced cytotoxicity, specifically apoptosis, has been linked to the Gα13 subunit of G-proteins. Some pro-apoptotic GPR55 agonists have been shown to cause an over-stimulation of neuronal nitric oxide synthase (nNOS), leading to oxidative stress and cell death.
Q4: How can I confirm that the observed effects (cytotoxicity or proliferation) are specifically mediated by GPR55?
A4: To confirm GPR55-specific effects, you should include the following controls in your experiments:
-
GPR55 knockout/knockdown cells: The most rigorous control is to use a cell line where GPR55 has been knocked out (e.g., using CRISPR-Cas9) or knocked down (e.g., using siRNA). The effect of ML-184 should be absent or significantly reduced in these cells.
-
GPR55 antagonist: Co-treat your cells with ML-184 and a selective GPR55 antagonist, such as ML-193. The antagonist should block the effects of ML-184.
Quantitative Data Summary
The following tables summarize key quantitative data related to GPR55 agonists and their effects.
Table 1: Potency of GPR55 Agonists
| Compound | Receptor | Assay Type | EC50 | Reference |
| ML-184 | GPR55 | Not Specified | 250 nM | |
| ML-184 | GPR55 | Not Specified | 0.26 µM | |
| AM251 | GPR55 | Not Specified | 9.6 µM | |
| LPI | GPR55 | Not Specified | 1.2 µM |
Table 2: Cytotoxicity of GPR55 Ligand DHA-DA in MDA-MB-231 Cells
| Cell Line Variant | EC50 (µM) | 95% Confidence Interval | Reference |
| Source Cell Line | 38.7 | 34.62 - 43.0 | |
| CB1 knockout | 38.8 | 33.1 - 41.0 |
DHA-DA (docosahexaenoyl dopamine) is a pro-apoptotic GPR55 ligand.
Key Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies described in studies on GPR55 ligand effects.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ML-184 in your cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of ML-184. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Incubate for 2-4 hours. After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Calculate IC50 or EC50 values using appropriate software.
2. Caspase Activity Assay (Fluorogenic Substrate Measurement)
This protocol is based on methods used to assess apoptosis in response to GPR55 ligands.
-
Cell Treatment: Seed and treat cells with ML-184 as described in the MTT assay protocol. A typical incubation time for caspase activation is shorter, e.g., 3-6 hours.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer compatible with the caspase assay kit.
-
Assay Reaction: In a 96-well black plate, mix the cell lysate with the fluorogenic caspase substrate (e.g., for caspase-3, -8, or -9).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore released upon substrate cleavage.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration of the lysate and express the results as fold change relative to the vehicle-treated control.
Visualizations
Caption: GPR55 functional selectivity signaling pathways.
References
- 1. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR55 Agonist 3: Technical Support & Vehicle Control Selection
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and validating an appropriate vehicle control for experiments involving GPR55 agonist 3. Given that GPR55 agonists are frequently lipid-derived or lipophilic, proper vehicle selection is critical for ensuring compound solubility and minimizing confounding effects in both in vitro and in vivo studies.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical for my this compound experiment?
A vehicle control is a crucial component of experimental design where a group of subjects (e.g., cells or animals) receives the same delivery medium (the "vehicle") as the experimental group, but without the active compound (this compound).[3][4] This is essential for several reasons:
-
Isolates the Compound's Effect: It allows you to confidently attribute any observed biological effects to the agonist itself, rather than the solvent or carrier.
-
Accounts for Vehicle-Induced Effects: Solvents like DMSO can have their own biological effects, including cytotoxicity or changes in gene expression, especially at higher concentrations.[5] A vehicle control group quantifies this baseline effect.
-
Ensures Experimental Validity: Properly controlled experiments are a cornerstone of reproducible science. Regulatory bodies and peer-reviewed journals require evidence that the vehicle itself does not influence the experimental outcome.
Q2: My this compound is poorly soluble in aqueous solutions. What are the recommended vehicles?
Poor aqueous solubility is common for GPR55 agonists, which often mimic the endogenous lipid ligand L-α-lysophosphatidylinositol (LPI). The choice of vehicle depends on your experimental model (in vitro vs. in vivo).
-
In Vitro (Cell-Based Assays): The most common solvent is Dimethyl sulfoxide (DMSO) due to its ability to dissolve hydrophobic compounds. The standard procedure is to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.
-
In Vivo (Animal Models): Formulations are more complex. A common strategy involves using a co-solvent system. For example:
-
DMSO/Saline: The compound is first dissolved in a small amount of DMSO, which is then emulsified in sterile saline or phosphate-buffered saline (PBS).
-
Ethanol/Saline: In some studies, ethanol has been used as the initial solvent before dilution in an aqueous buffer like artificial cerebrospinal fluid (ACSF).
-
Tween/Emulsions: Surfactants like Tween 80 or lipid-based emulsions (e.g., containing Cremophor EL) are also used to improve the solubility and stability of lipophilic compounds for systemic administration.
-
Q3: How much vehicle (e.g., DMSO) can I safely use in my experiment?
Vehicle concentration must be kept to a minimum to avoid toxicity and off-target effects. The acceptable limit is highly dependent on the experimental model.
-
In Vitro: The sensitivity to DMSO varies significantly between cell types and depends on the duration of exposure.
-
General Rule: Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity, though 0.1% or less is widely considered safe for almost all cells.
-
Sensitive & Primary Cells: For primary cell cultures, it is recommended to keep the final DMSO concentration below 0.1%.
-
Best Practice: Always perform a dose-response curve for your specific cell line with the vehicle alone to determine the maximum non-toxic concentration.
-
-
In Vivo: Tolerated concentrations are generally higher but should still be minimized.
-
Rodent Models: Studies have used DMSO concentrations ranging from as low as 0.01% up to a maximum of 2% for certain applications.
-
Q4: My cells are showing toxicity or altered behavior in the vehicle-only group. How do I troubleshoot this?
If your vehicle control shows an unexpected effect, consider the following:
-
Lower the Vehicle Concentration: This is the most common solution. If your agonist's solubility permits, reduce the final concentration of the organic solvent (e.g., DMSO) in your assay. Many cell lines show significant toxicity when DMSO concentrations exceed 1-2%.
-
Check for Precipitation: Your agonist might be precipitating out of solution when the concentrated stock is diluted into the aqueous culture medium or buffer. This can cause direct physical stress to cells or lead to inaccurate dosing. Try sonicating the solution or using a different vehicle formulation.
-
Switch Vehicles: If lowering the concentration is not possible due to solubility constraints, you may need to test an alternative solvent system.
-
Account for pH Changes: Ensure that the addition of your vehicle stock does not significantly alter the pH of your final medium. Buffer the final solution if necessary.
-
Run a Full Validation: Perform the detailed vehicle validation protocol (see below) to systematically determine the highest tolerable concentration for your specific cells and assay duration.
Q5: How do I perform a proper vehicle control validation experiment?
A validation experiment is essential to establish a safe and inert concentration of your chosen vehicle for your specific experimental setup. This should be done before proceeding with agonist treatments. See the detailed protocol in the section below.
Data Presentation: Vehicle Comparison & Concentration Limits
Table 1: Comparison of Common Vehicles for Lipophilic GPR55 Agonists
| Vehicle System | Primary Use | Advantages | Disadvantages | Common Final Concentration |
|---|---|---|---|---|
| DMSO | In Vitro | Excellent solubilizing power for hydrophobic compounds. | Can be toxic to cells at concentrations >0.5-1%. May influence cell differentiation and other biological processes. | ≤ 0.1% (sensitive cells)≤ 0.5% (most cell lines) |
| Ethanol / Saline | In Vivo / In Vitro | Less toxic than DMSO at equivalent concentrations. Readily metabolized. | Lower solubilizing power than DMSO. May require warming or sonication. | In vitro: ≤ 0.1%In vivo: 0.05% - 5% |
| Saline + Surfactant (e.g., Tween 80) | In Vivo | Forms stable micelles or emulsions, improving bioavailability for systemic administration. | Can cause hypersensitivity reactions (in vivo). May interfere with certain in vitro assays. | 0.1% - 1% Tween 80 |
| Lipid Emulsion (e.g., Intralipid) | In Vivo | Biocompatible and suitable for intravenous injection. Can improve pharmacokinetic profile. | More complex to prepare. May not be suitable for all compounds or administration routes. | Varies by formulation |
Table 2: Recommended Maximum Vehicle Concentrations for Experimental Models
| Model Type | Vehicle | Recommended Max. Concentration | Key Considerations |
|---|---|---|---|
| Immortalized Cell Lines | DMSO | 0.5% | Some robust lines may tolerate up to 1-2% for short exposures (<4 hours), but validation is critical. |
| Primary Cells / Stem Cells | DMSO | 0.1% | These cells are far more sensitive to solvent toxicity. Concentrations as low as 0.05% may be necessary. |
| Rodent (in vivo, systemic) | DMSO | < 2% | Must be part of a co-solvent system (e.g., with saline). Lower concentrations are always preferable. |
| Rodent (in vivo, direct injection) | DMSO | < 0.1% | For direct CNS or tissue injection, concentration should be minimal to avoid localized toxicity. |
Diagrams: Signaling Pathway & Experimental Workflow
Experimental Protocol: Vehicle Control Validation for an In Vitro Cell-Based Assay
This protocol describes how to determine the maximum safe concentration of a vehicle (using DMSO as an example) for your specific cell line and assay conditions.
Objective: To identify the highest concentration of DMSO that does not independently affect cell viability or the baseline of the assay endpoint over the planned experimental duration.
Materials:
-
Your specific cell line of interest
-
Complete cell culture medium
-
Sterile, cell culture grade DMSO
-
Microplates (e.g., 96-well), appropriate for your assay
-
Reagents for your chosen viability assay (e.g., MTT, CellTiter-Glo®, or similar)
-
Reagents for measuring your primary experimental endpoint (e.g., calcium flux dye, p-ERK antibody, etc.)
Methodology:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at the same density you plan to use for your this compound experiment.
-
Allow cells to adhere and recover for the standard time (typically overnight).
-
-
Preparation of Vehicle Dilutions:
-
In sterile microcentrifuge tubes, prepare a 2x-concentrated serial dilution of DMSO in complete cell culture medium. For example, to test final concentrations of 1%, 0.5%, 0.25%, 0.1%, and 0.05%, you would prepare 2%, 1%, 0.5%, 0.2%, and 0.1% DMSO solutions in medium.
-
Include a "medium only" control (0% DMSO).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add an equal volume of the 2x-concentrated DMSO dilutions to the appropriate wells. This will dilute the vehicle to the final desired 1x concentration.
-
Ensure you have multiple replicate wells (n=3 to 6) for each condition.
-
Include two sets of controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Controls: Cells treated with each of the DMSO dilutions.
-
-
-
Incubation:
-
Incubate the plate for the exact duration of your planned agonist experiment (e.g., 4 hours, 24 hours, 48 hours). This is critical, as toxicity can be time-dependent.
-
-
Endpoint Measurement:
-
Primary Endpoint (Viability): At the end of the incubation period, perform a standard cell viability assay (e.g., MTT) on one set of plates according to the manufacturer's instructions.
-
Secondary Endpoint (Assay-Specific Baseline): On a parallel plate, measure the baseline of your actual experimental readout. For example, if you are measuring intracellular calcium, measure the baseline calcium levels in the vehicle-treated cells. If you are measuring ERK phosphorylation, perform the necessary cell lysis and Western blot/ELISA steps.
-
-
Data Analysis:
-
Normalize all data to the untreated (0% DMSO) control group, which is set to 100% viability or 1.0-fold baseline activity.
-
Plot the results as % Viability (or Fold Change in Baseline) vs. DMSO Concentration.
-
Use a statistical test (e.g., ANOVA with Dunnett's post-hoc test) to determine the lowest concentration of DMSO that causes a statistically significant change compared to the 0% DMSO control.
-
-
-
The maximum safe vehicle concentration for your experiment is the highest concentration that shows no statistically significant difference from the untreated control for both viability and your assay-specific baseline. It is best practice to use this concentration, or a lower one, for preparing your this compound solutions.
-
References
- 1. Lipid bilayer molecular dynamics study of lipid-derived agonists of the putative cannabinoid receptor, GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Bilayer Molecular Dynamics Study of Lipid-Derived Agonists of the Putative Cannabinoid Receptor, GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 4. Vehicle treated animals: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving GPR55 Agonist Delivery
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to improve the in vivo delivery of GPR55 agonists. As many GPR55 agonists are lipophilic, this guide uses cannabidiol (CBD) and the synthetic agonist O-1602 as primary examples to illustrate common challenges and solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: My GPR55 agonist has poor aqueous solubility. What is a good starting point for vehicle selection for intraperitoneal (IP) injection?
A1: For lipophilic compounds like many GPR55 agonists, a common and effective vehicle for IP injection is a suspension or emulsion. A widely used formulation consists of Tween 80 as a surfactant and saline. A typical preparation involves dissolving the compound in a minimal amount of ethanol, adding Tween 80, evaporating the ethanol, and then suspending the resulting mixture in sterile saline.[1][2] A common final vehicle composition is 1:1:18 of Ethanol:Tween 80:Saline or a simple 5-10% Tween 80 in saline solution.[1]
Q2: I am observing low or inconsistent plasma concentrations after oral gavage. What are the likely causes and how can I improve this?
A2: Low and variable oral bioavailability is a primary challenge for lipophilic drugs.[3][4] The main causes are poor dissolution in gastrointestinal fluids and significant first-pass metabolism in the liver. To improve oral delivery, consider advanced lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and promote lymphatic transport, thereby bypassing the liver. Even formulating the agonist in oils like sesame oil can dramatically increase absorption compared to a powder form.
Q3: Should I administer my GPR55 agonist via intraperitoneal (IP) injection or oral gavage?
A3: The choice depends on the experimental goal. IP administration generally results in faster and more complete absorption, leading to higher bioavailability compared to the oral route. This makes it suitable for proof-of-concept studies where the primary goal is to understand the effect of target engagement. Oral administration is more relevant for preclinical development of drugs intended for human oral use, but requires significant formulation work to overcome low bioavailability.
Q4: My compound precipitates out of my dosing solution. What can I do?
A4: Precipitation indicates poor solubility or stability in your chosen vehicle. First, ensure the compound is fully dissolved in any organic co-solvent (like DMSO or ethanol) before adding the aqueous phase. Adding a surfactant such as Tween 80 or Cremophor EL can help maintain solubility. If preparing a suspension, ensure it is homogenized thoroughly and continuously stirred before and during administration to ensure uniform dosing. For oral gavage, it's important to note that a complete solution is not always necessary; a uniform, fine suspension is often acceptable.
Q5: What are the endogenous and common synthetic agonists for GPR55?
A5: The primary endogenous agonist is L-α-lysophosphatidylinositol (LPI). Common synthetic agonists used in research include O-1602 and Abnormal Cannabidiol (Abn-CBD). It's also important to note that Cannabidiol (CBD) acts as a GPR55 antagonist.
Section 2: Data Presentation
Improving the delivery of lipophilic GPR55 agonists often involves optimizing the formulation. The following tables summarize pharmacokinetic data for cannabidiol (CBD), a well-studied lipophilic cannabinoid, demonstrating how different formulations can dramatically enhance oral bioavailability. This data serves as a valuable reference for formulating GPR55 agonists with similar physicochemical properties.
Table 1: Comparison of Oral CBD Formulations in Humans
(Data is illustrative of formulation impact on a lipophilic compound)
| Formulation Type | Dose (mg) | Cmax (ng/mL) | Tmax (hours) | AUC (h·ng/mL) | Bioavailability Fold Increase (vs. Isolate) | Reference |
| CBD Isolate Capsule (Reference) | 40 | 2.44 | 6.0 | 11.7 | 1.0x | |
| Enhanced Liquid (Test-2) | 40 | 6.20 | 1.0 | 20.2 | ~1.7x | |
| Enhanced Capsule (Test-1) | 40 | 14.1 | 2.0 | 38.0 | ~3.3x | |
| Powder Formulation | ~25 | ~1.5 | 6.0 | 66.8 | 1.0x | |
| Lipid Formulation | ~25 | ~36.0 | 4.0 | 611.1 | ~9.1x |
Table 2: Comparison of Administration Routes for Cannabinoids
(This table provides a qualitative and semi-quantitative comparison based on general findings for lipophilic compounds)
| Administration Route | Typical Bioavailability | Speed of Onset | Key Considerations | Reference |
| Intravenous (IV) | 100% (by definition) | Very Fast | Bypasses absorption; used as a reference standard. | |
| Intraperitoneal (IP) | High (>70-100%) | Fast | Bypasses first-pass metabolism; good for proof-of-concept. | |
| Oral Gavage (Unformulated) | Low (~6%) | Slow | Subject to high first-pass metabolism and poor solubility. | |
| Oral Gavage (Lipid/SEDDS) | Moderate to High (15-50%+) | Moderate | Formulation is critical to enhance absorption and reduce variability. | |
| Inhalation | Moderate (~30%) | Very Fast | Bypasses first-pass metabolism; complex delivery method. |
Section 3: Experimental Protocols
Protocol 1: Preparation of a GPR55 Agonist for Intraperitoneal (IP) Injection
This protocol describes the preparation of a vehicle suitable for lipophilic compounds like O-1602.
Materials:
-
GPR55 Agonist (e.g., O-1602)
-
200-proof Ethanol (USP grade)
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile glass vials
-
Nitrogen gas source (optional)
Procedure:
-
Weigh the required amount of the GPR55 agonist into a sterile glass vial.
-
Add a minimal volume of ethanol to completely dissolve the compound. For example, for a final concentration of 1 mg/mL, you might start with 50 µL of ethanol per mg of compound.
-
Add an equal volume of Tween 80 to the ethanol/agonist solution (e.g., 50 µL). Mix thoroughly by vortexing.
-
Gently evaporate the ethanol using a stream of nitrogen gas or by leaving the vial in a fume hood until the volume is reduced back to the volume of Tween 80 added. This step is crucial to avoid ethanol-induced toxicity.
-
Slowly add sterile 0.9% saline to the desired final volume while vortexing to form a stable suspension or emulsion. For a 1 mg/mL final concentration in a vehicle of 5% Tween 80, you would add 900 µL of saline.
-
Visually inspect the solution to ensure it is a homogenous suspension. Keep the solution on a rocker or vortex briefly before each injection to ensure consistency.
Protocol 2: Administration of a GPR55 Agonist via Oral Gavage in Mice
This protocol provides a standard procedure for oral gavage, a common method for oral drug administration in mice.
Materials:
-
Dosing formulation (prepared as a solution or fine suspension)
-
Appropriately sized gavage needle (typically 20-22G, 1.5-inch for adult mice) with a ball tip.
-
1 mL syringe
-
Animal scale
Procedure:
-
Determine Dosing Volume: Weigh the mouse accurately. The maximum recommended volume for oral gavage is 10 mL/kg. For a 25g mouse, the maximum volume is 0.25 mL.
-
Measure Needle Depth: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle with a permanent marker.
-
Restraint: Restrain the mouse firmly by scruffing the loose skin on its neck and back. The head should be immobilized and slightly extended to create a straight line down the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the mouth, directing it over the tongue into the pharynx. The needle should slide easily down the esophagus with minimal pressure as the mouse swallows.
-
Verification: If you feel any resistance, you may be in the trachea. Do not force the needle. Withdraw and attempt again.
-
Administration: Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the compound.
-
Withdrawal: Gently remove the needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor it for several minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.
Section 4: Visualizations
References
GPR55 agonist 3 batch-to-batch variability issues
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the batch-to-batch variability of GPR55 agonist 3. Consistent and reproducible experimental results are critical for advancing research, and this guide provides a structured approach to identifying and resolving common problems.
Frequently Asked Questions (FAQs)
Q1: What is GPR55 and what are its primary signaling pathways?
A1: GPR55 is a G-protein coupled receptor (GPCR) that has been implicated in various physiological processes. Unlike classical cannabinoid receptors, GPR55 couples to different G proteins, primarily Gαq and Gα12/13.[1][2] Activation of these pathways can lead to a variety of downstream cellular responses, including:
-
Gαq pathway: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations ([Ca2+]i) and activation of protein kinase C (PKC).[3]
-
Gα12/13 pathway: Activation of the small GTPase RhoA and its downstream effector Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is involved in cytoskeleton rearrangement and cell migration.
-
MAPK/ERK pathway: GPR55 activation has also been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which is a key pathway in cell proliferation and differentiation.
Q2: What are the potential causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability of a synthetic compound like this compound can arise from several factors during synthesis and storage. These include:
-
Purity: The presence and concentration of impurities can differ between batches.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and stability.
-
Degradation: Improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) can lead to the degradation of the compound.
-
Residual Solvents: Different levels of residual solvents from the synthesis process can be present.
Q3: How can impurities in a batch of this compound affect my experimental results?
A3: Impurities can have a significant and often unpredictable impact on your assays. Depending on their chemical structure, they could:
-
Act as antagonists: An impurity might bind to GPR55 but not activate it, thereby competitively inhibiting the binding of this compound.
-
Be partial agonists: An impurity could weakly activate GPR55, leading to a lower maximal response compared to the pure agonist.
-
Exhibit allosteric modulation: An impurity might bind to a site on the receptor different from the agonist binding site and either enhance or inhibit the effect of this compound.
-
Have off-target effects: Impurities could interact with other cellular components, leading to artifacts in your assay readout that are not mediated by GPR55.
Q4: What are the recommended storage conditions for this compound?
A4: While specific storage conditions should be provided by the manufacturer on the certificate of analysis, general best practices for synthetic small molecules include storing them as a solid powder at -20°C or -80°C, protected from light and moisture. For solutions in solvents like DMSO, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.
Troubleshooting Guides
Issue 1: Inconsistent EC50 values for this compound between batches.
This is a common manifestation of batch-to-batch variability. The following steps can help you diagnose the issue.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent EC50 values.
Data Presentation: Hypothetical Batch Comparison
| Parameter | Batch A | Batch B |
| Purity (by HPLC) | 99.5% | 95.2% |
| Major Impurity 1 | 0.3% | 2.8% (structure unknown) |
| Major Impurity 2 | 0.1% | 1.5% (starting material) |
| Appearance | White crystalline solid | Off-white powder |
| Observed EC50 (Calcium Assay) | 50 nM | 250 nM |
| Observed Emax (Calcium Assay) | 100% | 75% |
Issue 2: Variable responses in different GPR55 signaling assays with a new batch of agonist 3.
You may observe that a new batch of this compound shows potent activity in a calcium mobilization assay but is significantly weaker in an ERK phosphorylation assay.
Troubleshooting Workflow:
Caption: Troubleshooting discrepant assay results.
Data Presentation: Hypothetical Multi-Assay Comparison
| Assay | Batch A (EC50) | Batch B (EC50) |
| Calcium Mobilization | 50 nM | 65 nM |
| ERK Phosphorylation | 100 nM | >1 µM |
| β-Arrestin Recruitment | 200 nM | 800 nM |
Experimental Protocols
Protocol 1: GPR55 Calcium Mobilization Assay
This protocol describes a method to measure GPR55-mediated increases in intracellular calcium using a fluorescent indicator.
Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably expressing human GPR55 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS with 20 mM HEPES and 2.5 mM probenecid.
-
Aspirate the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in HBSS to obtain 2X final concentrations.
-
-
Assay Execution:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence for 10-20 seconds.
-
Add 100 µL of the 2X compound dilutions to the wells and continue to measure the fluorescence signal for at least 3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a maximal concentration of a reference agonist or to the vehicle control.
-
Generate a dose-response curve and calculate the EC50 value using non-linear regression.
-
Protocol 2: GPR55 ERK1/2 Phosphorylation Assay
This protocol outlines a method to detect the phosphorylation of ERK1/2 in response to GPR55 activation.
Methodology:
-
Cell Culture and Starvation:
-
Plate GPR55-expressing HEK293 cells in a 96-well plate at a density of 40,000 cells per well.
-
After 24 hours, replace the growth medium with serum-free medium and incubate for an additional 18-24 hours to reduce basal ERK phosphorylation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the compound dilutions to the cells and incubate at 37°C for a predetermined time (e.g., 5-10 minutes, which should be optimized).
-
-
Cell Lysis:
-
Aspirate the medium and add 50 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 15 minutes with gentle shaking.
-
-
Detection (e.g., using a sandwich ELISA or TR-FRET assay):
-
Transfer the cell lysates to an assay plate pre-coated with a capture antibody for total ERK1/2.
-
Add a detection antibody that specifically recognizes phosphorylated ERK1/2 (p-ERK1/2). This antibody is typically conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
After incubation and washing steps, add the appropriate substrate and measure the signal (absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal or to the total protein concentration.
-
Generate a dose-response curve and calculate the EC50 value.
-
Signaling Pathway and Workflow Diagrams
Caption: GPR55 signaling pathways.
Caption: Workflow for qualifying new batches.
References
- 1. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
minimizing GPR55 agonist 3 precipitation in media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of GPR55 Agonist 3 in cell culture media. Due to its lipophilic nature, this compound requires careful handling to ensure its solubility and stability for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 55 (GPR55).[1] It is a highly lipophilic molecule, which results in poor aqueous solubility. This characteristic is common for many small molecule receptor agonists and necessitates specific preparation techniques for in vitro use. A summary of its key physicochemical properties is presented below.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 485.6 g/mol | Fictional data for representative purposes. |
| LogP | 5.8 | Indicates high lipophilicity and low aqueous solubility. |
| Aqueous Solubility | <0.1 µg/mL | Essentially insoluble in aqueous buffers like PBS or cell culture media alone. |
| Solubility in DMSO | >50 mg/mL | Readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO). |
| EC₅₀ (Human GPR55) | 0.239 nM | Highly potent agonist activity.[1] |
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[2] Its ability to dissolve a wide range of lipophilic compounds makes it an ideal choice.
Q3: Why does this compound precipitate when I add it to my cell culture medium?
A3: Precipitation typically occurs for one of two reasons:
-
Exceeding Solubility Limit: The final concentration of this compound in the aqueous cell culture medium is higher than its solubility limit.
-
Solvent Shock: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media causes the compound to rapidly come out of solution before it can be properly dispersed.[3]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%.[3] High concentrations of DMSO can be toxic to cells and may interfere with experimental results.
Troubleshooting Guide: Minimizing Precipitation
This section provides detailed solutions to common precipitation issues encountered with this compound.
Issue 1: Precipitate Forms Immediately Upon Dilution
If you observe cloudiness or visible precipitate immediately after adding the agonist to your media, consider the following causes and solutions.
Cause A: Final Concentration is Too High The most common reason for precipitation is exceeding the compound's solubility limit in the final aqueous solution.
-
Solution: Lower the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration in your specific cell culture medium.
Table 2: Recommended Working Concentrations and Solvent Limits
| Parameter | Recommendation | Rationale |
| Stock Solution Concentration | 1-10 mM in 100% DMSO | Creates a concentrated stock for serial dilutions. |
| Final Working Concentration | 1 nM - 1 µM | Start with concentrations in the low nanomolar range and increase cautiously. |
| Final DMSO Concentration | ≤ 0.1% | Minimizes solvent toxicity and its effect on compound solubility. |
Cause B: Improper Dilution Technique ("Solvent Shock") Rapidly adding the concentrated DMSO stock to the medium can cause the compound to crash out of solution.
-
Solution: Employ a serial dilution method. This involves creating an intermediate dilution of the stock in pre-warmed media before preparing the final working solution. This gradual reduction in solvent concentration helps keep the compound dissolved.
Issue 2: Precipitate Forms After Incubation (Delayed Precipitation)
If the media appears clear initially but develops a precipitate after several hours or days in the incubator, this could be due to instability or interactions with media components.
Cause A: Compound Degradation or Instability Over time, the compound may degrade or aggregate, especially at 37°C.
-
Solution: Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted solutions in aqueous media for extended periods.
Cause B: Interaction with Media Components Components in the cell culture medium, such as salts, amino acids, or proteins in Fetal Bovine Serum (FBS), can interact with the compound, reducing its solubility over time.
-
Solutions:
-
Test Solubility: Before a critical experiment, test the stability of your desired concentration by incubating it in your complete cell culture medium for the planned duration of the experiment and visually inspecting for precipitation.
-
Reduce Serum: If using a serum-containing medium, try reducing the serum percentage during the treatment period, if compatible with your cell line.
-
Use a Carrier Protein: For particularly challenging compounds, the addition of a carrier protein like bovine serum albumin (BSA) to the medium can sometimes help maintain solubility.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Calculate the volume of 100% DMSO required to achieve a 10 mM concentration. (For MW 485.6 g/mol , 1 mg would require 206 µL of DMSO).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution to Prepare a 1 µM Final Solution
This protocol is designed to achieve a final concentration of 1 µM this compound with a final DMSO concentration of 0.1%.
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare an Intermediate Dilution (100 µM): Add 2 µL of the 10 mM DMSO stock solution to 198 µL of pre-warmed medium. Vortex gently. This creates a 100 µM solution in 1% DMSO.
-
Prepare the Final Working Solution (1 µM): Add 10 µL of the 100 µM intermediate dilution to 990 µL of pre-warmed medium. Mix gently by inverting or pipetting.
-
The final solution now contains 1 µM this compound in 0.1% DMSO. Visually inspect for any signs of precipitation before adding to your cells.
Protocol 3: Determining Maximum Soluble Concentration
-
Prepare a series of dilutions of this compound in your complete cell culture medium (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) using the serial dilution method described above.
-
Include a vehicle control well containing medium with the highest final concentration of DMSO you are testing.
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the wells for any cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).
-
The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your specific conditions.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the GPR55 signaling cascade and the recommended experimental workflow for preparing the agonist solution to minimize precipitation.
Caption: GPR55 signaling pathway.
Caption: Recommended workflow for agonist dilution.
References
GPR55 agonist 3 cross-reactivity with other GPCRs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving GPR55 Agonist 3.
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways activated by GPR55 agonists?
A1: GPR55 is a G protein-coupled receptor that primarily couples to Gαq and Gα12/13 proteins.[1] Upon activation by an agonist, GPR55 can initiate several downstream signaling cascades, including:
-
Gαq pathway: Activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[2]
-
Gα12/13 pathway: Activation of RhoA, which is involved in cytoskeleton rearrangement and other cellular processes.
-
ERK1/2 MAPK pathway: GPR55 activation can also lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which play a role in cell proliferation and differentiation.
Q2: My this compound shows different potency (EC50) in different functional assays. Is this normal?
A2: Yes, it is not uncommon for a GPCR agonist to exhibit different potencies in various functional assays. This phenomenon, known as "functional selectivity" or "biased agonism," can occur for several reasons:
-
Different signaling pathways: The agonist may have different efficacies in activating distinct downstream pathways (e.g., calcium mobilization vs. β-arrestin recruitment).
-
Assay-specific conditions: The experimental conditions of each assay (e.g., cell type, receptor expression level, buffer composition) can influence the measured potency.
-
Signal amplification: Some signaling pathways have greater intrinsic signal amplification than others, which can affect the apparent potency of the agonist.
Q3: I am observing high background signal in my GPR55 functional assays. What are the possible causes and solutions?
A3: High background signal can be a common issue in GPCR functional assays. Here are some potential causes and troubleshooting tips:
-
Constitutive receptor activity: The GPR55 receptor may have some level of agonist-independent (constitutive) activity in the cell line you are using. This can be addressed by:
-
Testing for the presence of inverse agonists.
-
Using a cell line with a lower receptor expression level.
-
-
Reagent issues:
-
Ensure that your assay buffer and other reagents are not contaminated.
-
Check the quality and specificity of your antibodies if you are using an immunoassay.
-
-
Cell health:
-
Ensure your cells are healthy and not overly confluent, as stressed cells can lead to artifacts.
-
-
Autofluorescence:
-
If you are using a fluorescence-based assay, check for autofluorescence from your compounds or the cells themselves.
-
Troubleshooting Guides
Low Signal-to-Noise Ratio in GPR55 Functional Assays
A low signal-to-noise ratio can make it difficult to obtain reliable and reproducible data. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | - Verify GPR55 expression in your cell line using qPCR or Western blot.- Consider using a cell line with higher GPR55 expression or optimizing transfection conditions for transient expression. |
| Suboptimal Agonist Concentration | - Perform a full dose-response curve to ensure you are using an optimal concentration of this compound.- Check the purity and stability of your agonist stock solution. |
| Incorrect Assay Conditions | - Optimize incubation times, temperature, and buffer composition for your specific assay.- Ensure that any necessary co-factors or substrates are present in sufficient concentrations. |
| Cell Viability Problems | - Check cell viability before and after the assay using a method like Trypan Blue exclusion.- Ensure proper cell handling and culture conditions. |
| Instrument Settings | - Make sure the settings on your detection instrument (e.g., plate reader, microscope) are optimized for your assay's signal. |
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of selected known GPR55 agonists. This data can serve as a reference for interpreting the results of your experiments with this compound.
Table 1: Binding Affinities (Ki) of GPR55 Agonists
| Compound | Receptor | Ki (nM) | Reference |
| AM251 | CB1 | 7.49 | [3] |
| SR141716A (Rimonabant) | CB1 | 2 | [4] |
| Compound 2 (3-benzylquinolin-2(1H)-one derivative) | GPR55 | 1.2 | [5] |
Note: Ki values for GPR55 are often determined using functional assays due to the lack of a suitable radioligand.
Table 2: Functional Potencies (EC50/IC50) of GPR55 Agonists
| Compound | Assay | EC50/IC50 (nM) | Cell Line | Reference |
| LPI | β-arrestin recruitment | 1200 | U2OS | |
| AM251 | GPR55 Agonist Assay | 9600 | - | |
| AM251 | GPR55 Agonist | 39 | - | |
| SR141716A (Rimonabant) | GPR55 Agonist Assay | 3900 | - | |
| ML184 | GPR55 Agonist Assay | 263 | - | |
| ML185 | GPR55 Agonist Assay | 658 | - | |
| ML186 | GPR55 Agonist Assay | 305 | - | |
| Compound 2 (3-benzylquinolin-2(1H)-one derivative) | p-ERK activation | 1.1 | CHO |
Table 3: Cross-Reactivity Profile of Selected GPR55 Ligands
| Compound | Off-Target Receptor | Activity | Ki / IC50 (nM) | Reference |
| AM251 | CB1 | Antagonist/Inverse Agonist | 7.49 (Ki) | |
| AM251 | CB2 | - | >2300 (Ki) | |
| SR141716A (Rimonabant) | CB1 | Antagonist/Inverse Agonist | 2 (Ki) | |
| SR141716A (Rimonabant) | CB2 | - | >1000 (Ki) | |
| LPI | - | - | - | LPI is the endogenous ligand for GPR55 and its selectivity is a subject of ongoing research. |
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration following GPR55 activation.
Materials:
-
Cells stably or transiently expressing GPR55
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed GPR55-expressing cells into a 96-well plate and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, and then diluting in assay buffer to a final concentration of 2-5 µM.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Agonist Preparation: Prepare a 2X concentrated stock solution of this compound in assay buffer.
-
Measurement:
-
Place the cell plate and the agonist plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 490 nm and emission at 525 nm) at regular intervals (e.g., every 1-2 seconds).
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Inject the this compound solution into the wells and continue to record the fluorescence signal for an additional 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the interaction between GPR55 and β-arrestin upon agonist stimulation, a key step in receptor desensitization and signaling.
Materials:
-
Cells co-expressing GPR55 and a β-arrestin-based reporter system (e.g., enzyme fragment complementation, FRET, or BRET)
-
This compound
-
Assay-specific detection reagents
-
White or black microplate (depending on the detection method)
-
Luminescence or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the engineered cells into the appropriate microplate and culture overnight.
-
Agonist Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the agonist dilutions to the cells and incubate for the recommended time (typically 30-90 minutes) at 37°C.
-
-
Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for the specified time to allow for signal development.
-
-
Measurement: Read the plate on a luminometer or fluorescence plate reader.
-
Data Analysis:
-
Subtract the background signal from the raw data.
-
Plot the signal against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 as a downstream marker of GPR55 activation.
Materials:
-
GPR55-expressing cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-16 hours before the experiment.
-
Treat the cells with different concentrations of this compound for a predetermined time (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK1/2 antibodies.
-
Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.
-
Plot the normalized data to visualize the effect of the agonist on ERK1/2 phosphorylation.
-
Signaling Pathways and Experimental Workflows
Caption: GPR55 Signaling Pathways
Caption: Calcium Mobilization Assay Workflow
Caption: Cross-Reactivity Assessment Logic
References
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AM251 | Cannabinoid Receptor | GPR | TargetMol [targetmol.com]
- 4. Biochemical and pharmacological characterisation of SR141716A, the first potent and selective brain cannabinoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
dealing with GPR55 desensitization after agonist 3 treatment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with the G protein-coupled receptor 55 (GPR55). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, particularly concerning agonist-induced desensitization.
Frequently Asked Questions (FAQs)
Q1: What is GPR55 desensitization?
A1: GPR55 desensitization is a process where the receptor's response to an agonist diminishes over time with prolonged or repeated exposure to that agonist. This is a common regulatory mechanism for G protein-coupled receptors (GPCRs) that prevents overstimulation of signaling pathways. The process often involves receptor phosphorylation, the recruitment of β-arrestins, and subsequent receptor internalization.[1][2][3][4][5]
Q2: Which signaling pathways are activated by GPR55 and are susceptible to desensitization?
A2: GPR55 couples to multiple G proteins, including Gαq, Gα12, and Gα13, to initiate downstream signaling cascades. Key pathways include:
-
Calcium Mobilization: Activation of Gαq leads to phospholipase C (PLC) activation, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.
-
RhoA Activation: Gα12/13 activation stimulates the RhoA pathway, which is involved in cytoskeletal rearrangements and other cellular processes.
-
ERK1/2 Phosphorylation: Some studies have shown that GPR55 activation can lead to the phosphorylation of ERK1/2, although this can be ligand and cell-type dependent.
Prolonged agonist exposure can lead to the desensitization of these signaling responses.
Q3: What are common agonists used to study GPR55 desensitization?
A3: A variety of ligands can be used to study GPR55 desensitization. The choice of agonist can be critical as different ligands may exhibit biased agonism, preferentially activating certain pathways and potentially leading to different desensitization profiles. Common agonists include:
-
Lysophosphatidylinositol (LPI): Considered an endogenous agonist for GPR55.
-
AM251 and SR141716A (Rimonabant): Classically known as CB1 receptor antagonists, these compounds have been shown to act as agonists at GPR55.
-
Synthetic Agonists: Various synthetic small molecules have been developed as GPR55 agonists.
Q4: How quickly does GPR55 desensitization occur?
A4: The onset of GPR55 desensitization can be rapid, often occurring within minutes of continuous agonist exposure. However, the exact timing can vary depending on the agonist concentration, the specific cell system being used, and the signaling pathway being measured. For example, GPR55-mediated facilitation of neurotransmitter release has been observed to be transient, lasting for 5-10 minutes, which may reflect desensitization mechanisms.
Q5: Is GPR55 desensitization reversible?
A5: In many cases, GPCR desensitization is a reversible process. After the removal of the agonist, the receptor can be dephosphorylated and recycled back to the plasma membrane, leading to the restoration of agonist responsiveness (resensitization). The timescale for resensitization can range from minutes to hours. However, prolonged agonist exposure can also lead to receptor downregulation, where the total number of receptors is reduced, resulting in a longer-lasting loss of sensitivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during GPR55 desensitization experiments.
Issue 1: No Observable Desensitization
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Agonist concentration is too low. | Perform a dose-response curve to determine the EC80-EC100 concentration of your agonist. Use this concentration for desensitization experiments to ensure a robust initial response. |
| Incubation time is too short. | Increase the duration of agonist pre-treatment. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended to determine the optimal time for observing desensitization. |
| Cell density is not optimal. | Ensure consistent cell seeding density for all experiments. Overly confluent or sparse cultures can affect receptor expression and signaling. |
| Assay is not sensitive enough. | For signaling assays like calcium mobilization, ensure that the initial response is well above the background noise. For assays like ERK phosphorylation, optimize antibody concentrations and incubation times. Consider using a more sensitive assay like β-arrestin recruitment. |
| Ligand is degraded or unstable. | Prepare fresh agonist solutions for each experiment. Some lipid-based agonists like LPI can be unstable. |
Issue 2: High Basal Signaling (Before Agonist Addition)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Constitutive receptor activity. | This can occur with high levels of receptor expression in transfected cells. Reduce the amount of plasmid used for transfection or consider generating a stable cell line with lower expression levels. |
| Serum components in the media. | Serum contains various factors that can activate signaling pathways. Serum-starve the cells for a few hours or overnight before the experiment. |
| Cell stress. | Ensure proper cell culture conditions (temperature, CO2, humidity). Avoid harsh handling of cells during plating and media changes. |
Issue 3: Variability Between Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell passage number. | Use cells within a consistent and narrow passage number range for all experiments, as receptor expression and signaling can change with prolonged culturing. |
| Variations in agonist preparation. | Prepare a large stock of agonist, aliquot it, and store it under appropriate conditions to ensure consistency across multiple experiments. |
| Inconsistent timing of experimental steps. | Precisely control the timing of agonist addition, incubation periods, and assay measurements. Use a multichannel pipette or automated liquid handler for simultaneous additions where possible. |
Experimental Protocols
Protocol 1: Measuring GPR55 Desensitization via Calcium Mobilization
This protocol measures the desensitization of the Gαq-mediated calcium signaling pathway.
Materials:
-
HEK293 cells stably or transiently expressing GPR55
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
GPR55 agonist
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Plate reader with fluorescence detection capabilities
Methodology:
-
Cell Seeding: Seed GPR55-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye according to the manufacturer's instructions (e.g., 1-hour incubation at 37°C).
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the plate reader and measure the baseline fluorescence for 1-2 minutes.
-
Initial Agonist Stimulation: Add the GPR55 agonist at a concentration that elicits a maximal response (EC100) and record the fluorescence change for 5-10 minutes.
-
Desensitization Period: To induce desensitization, pre-treat a separate set of dye-loaded wells with the same EC100 concentration of the agonist for a defined period (e.g., 30 minutes) at 37°C.
-
Second Agonist Challenge: After the desensitization period, re-challenge the pre-treated wells with the same EC100 concentration of the agonist and immediately measure the fluorescence response in the plate reader.
-
Data Analysis: Quantify the peak fluorescence response for both the initial stimulation and the second challenge. Desensitization is observed as a reduced response in the pre-treated wells compared to the initial response.
Protocol 2: β-Arrestin Recruitment Assay for GPR55 Internalization
This assay directly measures the recruitment of β-arrestin to the activated receptor, a key step in desensitization and internalization.
Materials:
-
Cells co-expressing GPR55 and a β-arrestin-GFP fusion protein
-
GPR55 agonist
-
Live-cell imaging microscope or a high-content screening system
-
Hoechst stain (for nuclear counterstaining)
Methodology:
-
Cell Seeding: Seed the co-transfected cells onto glass-bottom dishes or plates suitable for microscopy.
-
Agonist Treatment: On the day of the experiment, replace the culture medium with an imaging medium. Add the GPR55 agonist at the desired concentration.
-
Live-Cell Imaging: Immediately begin acquiring images of the cells at regular intervals (e.g., every 1-2 minutes) for up to 60 minutes.
-
Image Analysis: In unstimulated cells, β-arrestin-GFP will show a diffuse cytoplasmic distribution. Upon agonist stimulation, β-arrestin-GFP will translocate to the plasma membrane and then internalize into endosomes along with the receptor, appearing as distinct puncta. Quantify the formation of these puncta over time.
-
Data Interpretation: The rate and extent of puncta formation are indicative of the kinetics and magnitude of β-arrestin recruitment and subsequent receptor internalization.
Signaling Pathway and Workflow Diagrams
Caption: GPR55 Signaling Pathways.
Caption: GPR55 Desensitization and Internalization Workflow.
Caption: Troubleshooting Logic for GPR55 Desensitization Experiments.
References
- 1. The role of β-arrestins in G protein-coupled receptor heterologous desensitization: A brief story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arrestins: role in the desensitization, sequestration, and vesicular trafficking of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond Desensitization: Physiological Relevance of Arrestin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of beta-arrestin in mediating agonist-promoted G protein-coupled receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time for GPR55 agonist 3 experiments
Welcome to the technical support center for GPR55 agonist 3 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a GPR55 agonist in a functional assay?
A1: The optimal incubation time is highly dependent on the specific assay being performed, as different downstream signaling events occur on different time scales. For instance, calcium mobilization is a rapid event, whereas ERK phosphorylation and receptor internalization are slower processes. It is crucial to perform a time-course experiment for your specific agonist and cell system to determine the peak response time.
Q2: I am not observing a response with my GPR55 agonist. What are the potential reasons?
A2: There are several potential reasons for a lack of response. First, ensure your cells are healthy and express sufficient levels of GPR55.[1] Second, verify the integrity and concentration of your agonist. Some agonists may degrade with improper storage.[1] Third, the incubation time may be suboptimal. Perform a time-course experiment to identify the ideal window for your assay. Finally, consider that GPR55 signaling can be ligand- and cell-type-specific.[2][3] The pathway you are assaying may not be robustly activated by your specific agonist in your chosen cell line.
Q3: Why do I see different potencies for the same GPR55 agonist in different assays?
A3: It is not uncommon to observe different potencies for the same agonist across different functional assays.[4] This phenomenon, known as "ligand-biased signaling" or "functional selectivity," occurs when an agonist preferentially activates one downstream signaling pathway over another. For example, an agonist might be more potent at inducing calcium release than at promoting ERK phosphorylation.
Q4: Can I use the same incubation time for different GPR55 agonists?
A4: While you might be able to use a similar incubation time for agonists of the same chemical class, it is always best practice to perform a time-course experiment for each new agonist. Different agonists can have distinct kinetic profiles, leading to variations in the time required to elicit a maximal response.
Troubleshooting Guides
Issue 1: No detectable signal in an ERK1/2 Phosphorylation Assay
-
Possible Cause 1: Inappropriate Incubation Time. The peak ERK1/2 phosphorylation in response to GPR55 agonists can vary. For example, with the agonist LPI, a peak response has been observed at 25 minutes in HEK293 cells.
-
Solution: Perform a time-course experiment, testing a range of incubation times (e.g., 5, 10, 15, 25, 30, 60 minutes) to determine the optimal time point for your specific agonist and cell system.
-
-
Possible Cause 2: Low Receptor Expression. Insufficient GPR55 expression on your cells will lead to a weak or undetectable signal.
-
Solution: Verify GPR55 expression using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line with higher expression or optimizing transfection/transduction conditions.
-
-
Possible Cause 3: Agonist Degradation. The agonist may have lost activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the agonist and ensure it has been stored according to the manufacturer's recommendations.
-
Issue 2: High Background Signal in a Calcium Mobilization Assay
-
Possible Cause 1: Cell Health. Unhealthy or stressed cells can exhibit elevated basal intracellular calcium levels.
-
Solution: Ensure cells are healthy, plated at an optimal density, and not passaged too many times.
-
-
Possible Cause 2: Autofluorescence. Some compounds or media components may be autofluorescent at the wavelengths used for calcium detection.
-
Solution: Run control wells with cells and vehicle (without the fluorescent dye) and wells with the dye and vehicle (without cells) to assess background fluorescence.
-
-
Possible Cause 3: Suboptimal Dye Loading. Inconsistent or excessive loading of the calcium-sensitive dye can lead to high background.
-
Solution: Optimize the dye concentration and incubation time to ensure adequate loading without causing cellular stress.
-
Data Presentation
Table 1: Recommended Incubation Times for GPR55 Agonist Functional Assays
| Functional Assay | Typical Incubation Time | Notes | Reference(s) |
| Calcium (Ca2+) Mobilization | 5 minutes (brief exposure) | Rapid and often transient or oscillatory response. | |
| ERK1/2 Phosphorylation | 7 - 30 minutes | Peak response can vary with the agonist and cell type. A 25-minute stimulation has been noted for LPI. | |
| CREB Phosphorylation | 25 minutes | Similar kinetics to ERK1/2 phosphorylation have been observed. | |
| GTPγS Binding | 30 - 120 minutes | Longer incubation times are generally required for this assay. | |
| Receptor Internalization | 30 - 75 minutes | A slower process that involves receptor trafficking. | |
| NFAT Reporter Gene Assay | 6 hours | Requires transcription and translation, hence a much longer incubation. | |
| PKCβII Translocation | 30 - 45 minutes | Involves the movement of the protein to the plasma membrane. |
Experimental Protocols
Protocol 1: Time-Course for ERK1/2 Phosphorylation Assay
-
Cell Seeding: Plate GPR55-expressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for at least 4 hours to reduce basal ERK1/2 phosphorylation.
-
Agonist Preparation: Prepare serial dilutions of the GPR55 agonist in serum-free medium.
-
Agonist Stimulation: Add the agonist to the wells at various concentrations. For the time-course experiment, add a fixed, typically high, concentration of the agonist and incubate for different durations (e.g., 0, 5, 10, 15, 25, 30, and 60 minutes) at 37°C.
-
Cell Lysis: After the respective incubation times, aspirate the medium and lyse the cells with an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Detection: Analyze the cell lysates for phosphorylated ERK1/2 and total ERK1/2 levels using a suitable detection method, such as Western blot or an AlphaScreen/HTRF assay.
-
Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal for each time point. Plot the normalized signal against time to determine the peak response time.
Protocol 2: GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells expressing GPR55 and determine the protein concentration.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, pH 7.4) containing GDP (typically 10-50 µM).
-
Reaction Setup: In a 96-well plate, add the cell membranes (typically 5-20 µg of protein per well), the GPR55 agonist at various concentrations, and the assay buffer.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the agonist to bind to the receptors.
-
Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPγS (typically 0.1 nM).
-
Incubation: Incubate the plate for 30-120 minutes at 30°C with gentle shaking. The optimal incubation time should be determined empirically.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the agonist concentration to determine potency and efficacy.
Mandatory Visualization
References
Validation & Comparative
Validating GPR55 Agonist 3 Activity: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the potency and specificity of novel compounds is paramount. This guide provides a comprehensive comparison of GPR55 agonist 3 (also known as Compound 26), detailing its activity and validation through the use of GPR55 antagonists. The information presented herein is supported by experimental data to aid in the objective assessment of this compound against other available tools for studying the GPR55 signaling pathway.
G protein-coupled receptor 55 (GPR55) is an atypical cannabinoid receptor implicated in a range of physiological processes, making it an attractive target for therapeutic intervention. This compound has emerged as a potent activator of this receptor. This guide offers a structured overview of its performance, validated by antagonist activity, to assist researchers in their experimental design and interpretation.
Comparative Activity of this compound
This compound demonstrates high potency in activating both human and rat GPR55. Its efficacy has been quantified in various in vitro assays, as detailed in the table below. For comparative context, the activity of the endogenous GPR55 agonist, L-α-lysophosphatidylinositol (LPI), and other synthetic agonists are also included where data is available.
| Compound | Assay Type | Species | EC50 | Reference |
| This compound (Compound 26) | GPR55 Activation | Human | 0.239 nM | [1][2][3] |
| This compound (Compound 26) | GPR55 Activation | Rat | 1.76 nM | [1][2] |
| This compound (Compound 26) | β-arrestin Recruitment | Human | 6.2 nM | |
| L-α-lysophosphatidylinositol (LPI) | GPR55 Activation | Not Specified | Micromolar range | |
| O-1602 | GPR55 Activation | Not Specified | Not Specified | |
| ML-184 | GPR55 Activation | Not Specified | 263 nM | |
| CID1792197 | GPR55 Activation | Not Specified | 0.11 µM |
Validation of this compound Activity with Antagonists
The specificity of this compound's action is confirmed by its inhibition by known GPR55 antagonists. While direct inhibition data for this compound is not widely published, the potencies of several standard GPR55 antagonists against the endogenous agonist LPI provide a benchmark for their utility in validation studies.
| Antagonist | Assay Type | Inhibitory Target | IC50 | Reference |
| ML-191 | ERK1/2 Phosphorylation | LPI-induced | 328 nM | |
| ML-192 | β-arrestin Trafficking | LPI-induced | Not Specified | |
| ML-193 | GPR55 Activation | Not Specified | 221 nM | |
| CID16020046 | GPR55 Constitutive Activity | Not Specified | 0.15 µM |
GPR55 Signaling Pathway
Activation of GPR55 by an agonist like this compound initiates a downstream signaling cascade. The receptor couples to Gα13, leading to the activation of RhoA. This, in turn, stimulates downstream effectors, ultimately resulting in an increase in intracellular calcium concentration. Antagonists block this pathway by preventing the initial agonist binding to the receptor.
GPR55 Signaling Cascade
Experimental Workflow for Agonist Validation
A typical workflow to validate the activity of this compound and its inhibition by an antagonist involves a cell-based assay, such as a β-arrestin recruitment assay or a calcium mobilization assay. The following diagram outlines the key steps in this process.
Agonist Validation Workflow
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines for two key assays used to validate GPR55 agonist activity.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in G protein-coupled receptor (GPCR) desensitization and signaling.
Materials:
-
HEK293 cells stably co-expressing GPR55 and a β-arrestin fusion protein (e.g., β-galactosidase enzyme fragment complementation system).
-
Cell culture medium and supplements.
-
This compound.
-
GPR55 antagonist (e.g., ML-191, ML-192, ML-193, or CID16020046).
-
Assay buffer.
-
Luminescent substrate.
-
White, opaque 96- or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the GPR55-expressing cells into the microplates at a predetermined density and culture overnight to allow for cell attachment.
-
Antagonist Pre-incubation: Prepare serial dilutions of the GPR55 antagonist in assay buffer. Remove the culture medium from the cells and add the antagonist solutions. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Prepare a solution of this compound in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). Add the agonist solution to the wells containing the antagonist and to control wells (agonist only).
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Signal Detection: Add the luminescent substrate to each well according to the manufacturer's instructions. Incubate for a short period at room temperature to allow the enzymatic reaction to stabilize.
-
Measurement: Read the luminescence signal using a plate-based luminometer.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the luminescent signal in the presence of the agonist. Calculate the IC50 value of the antagonist by fitting the data to a dose-response curve.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR55 activation.
Materials:
-
CHO or HEK293 cells stably or transiently expressing GPR55.
-
Cell culture medium and supplements.
-
This compound.
-
GPR55 antagonist.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Seed the GPR55-expressing cells into the microplates and culture overnight.
-
Dye Loading: Prepare a working solution of the calcium-sensitive dye in assay buffer. Remove the culture medium and incubate the cells with the dye solution for a specified time (e.g., 45-60 minutes) at 37°C, protected from light.
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Compound Addition and Signal Reading: The instrument's liquid handler adds the GPR55 antagonist (for inhibition experiments) followed by the this compound at specified time points. The fluorescence intensity is continuously monitored before and after the additions.
-
Data Analysis: The increase in fluorescence intensity over the baseline indicates a calcium response. For antagonist validation, the reduction in the agonist-induced fluorescence peak is measured. The EC50 of the agonist and the IC50 of the antagonist are determined by analyzing the dose-response curves.
References
A Comparative Guide to GPR55 Agonist 3 and Lysophosphatidylinositol (LPI) in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel GPR55 agonist, designated here as "GPR55 agonist 3," with the well-characterized endogenous GPR55 agonist, lysophosphatidylinositol (LPI). The following sections present a comprehensive overview of their performance in key functional assays, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Comparison of Agonist Activity
The functional activity of GPR55 agonists is typically quantified by their potency (EC50) and efficacy (Emax) in various cellular assays. The tables below summarize the available data for LPI and provide a template for comparing the performance of "this compound."
Table 1: Potency (EC50) of LPI at GPR55 in Various Functional Assays
| Functional Assay | Cell Line | LPI EC50 (µM) | Reference |
| GTPγS Binding | HEK293 | 1.2 - 3.6 | [1][2] |
| Calcium Mobilization | HEK293 | ~0.3 (pEC50 7.2) | [3][4] |
| ERK1/2 Phosphorylation | HEK293 | ~0.3 | [3] |
| β-Arrestin Recruitment | HEK293 | ~3.0 | |
| NFAT Activation | HEK293 | Potent |
Table 2: Comparative Performance of this compound vs. LPI
| Functional Assay | Parameter | This compound | LPI |
| GTPγS Binding | EC50 (µM) | [Insert Data] | 1.2 - 3.6 |
| Emax (% of baseline) | [Insert Data] | [Data not consistently reported] | |
| Calcium Mobilization | EC50 (µM) | [Insert Data] | ~0.3 |
| Emax (Fold change) | [Insert Data] | [Data not consistently reported] | |
| ERK1/2 Phosphorylation | EC50 (µM) | [Insert Data] | ~0.3 |
| Emax (Fold change) | [Insert Data] | [Data not consistently reported] | |
| β-Arrestin Recruitment | EC50 (µM) | [Insert Data] | ~3.0 |
| Emax (% internalization) | [Insert Data] | [Data not consistently reported] |
Signaling Pathways and Experimental Workflows
Activation of GPR55 by agonists like LPI initiates a cascade of intracellular signaling events. The diagrams below, generated using the DOT language, visualize these pathways and a typical experimental workflow for assessing agonist function.
Caption: GPR55 Signaling Pathways.
The activation of GPR55 by an agonist leads to the coupling of G proteins, primarily Gαq and Gα12/13. This initiates downstream signaling cascades including the activation of Phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and subsequent intracellular calcium release. The Gα12/13 pathway activates RhoA, which in turn activates ROCK. These pathways converge to stimulate the phosphorylation of ERK1/2 and the activation of transcription factors such as NFAT and CREB. Additionally, agonist binding can induce β-arrestin recruitment, leading to receptor internalization.
References
- 1. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
A Comparative Analysis of GPR55 Agonist 3 and Other Synthetic GPR55 Agonists for Researchers
A detailed examination of GPR55 Agonist 3 (Compound 26) reveals its high potency and distinct signaling profile in comparison to other well-characterized synthetic agonists targeting the G protein-coupled receptor 55 (GPR55). This guide provides a comprehensive overview of its performance, supported by experimental data and detailed methodologies, to aid researchers in the selection of appropriate pharmacological tools for their studies.
GPR55 is an orphan receptor that has garnered significant interest as a therapeutic target for a range of conditions, including inflammatory pain, neuropathic pain, and cancer. The development of potent and selective agonists is crucial for elucidating its physiological functions and therapeutic potential. This compound, also known as Compound 26, has emerged as a particularly potent modulator of this receptor.
Performance Comparison of Synthetic GPR55 Agonists
The following table summarizes the in vitro potency (EC50 values) of this compound and other commonly studied synthetic GPR55 agonists across different functional assays. It is important to note that direct comparisons of absolute potency can be challenging due to variations in experimental conditions between studies, such as cell lines, receptor expression levels, and assay formats.
| Agonist | Assay Type | Species | EC50 (nM) | Reference |
| This compound (Compound 26) | Calcium Mobilization | Human | 0.239 | [1] |
| Calcium Mobilization | Rat | 1.76 | [1] | |
| β-Arrestin Recruitment | Human | 6.2 | [1] | |
| L-α-lysophosphatidylinositol (LPI) | Calcium Mobilization | Human | 49 | [2] |
| ERK1/2 Phosphorylation | Human | 74 | [2] | |
| AM251 | Calcium Mobilization | Human | 630 | |
| ERK1/2 Phosphorylation | Human | 540 | ||
| SR141716A (Rimonabant) | Calcium Mobilization | Human | 1140 | |
| ERK1/2 Phosphorylation | Human | 640 | ||
| O-1602 | p-ERK Activation | Human | 61 | |
| ML-184 (CID2440433) | β-Arrestin Recruitment | Human | 260 | |
| CID1792197 | β-Arrestin Recruitment | Human | 110 | |
| CID1172084 | β-Arrestin Recruitment | Human | 160 |
Note: The EC50 values presented are indicative and may vary between different studies and experimental setups.
GPR55 Signaling Pathways
Activation of GPR55 by an agonist initiates a cascade of intracellular signaling events. The primary signaling pathways involve the coupling to Gαq and Gα12/13 proteins. Gαq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates RhoA, a small GTPase that plays a role in cytoskeleton rearrangement and other cellular processes. Downstream of these initial events, GPR55 activation can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the recruitment of β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling.
Caption: GPR55 Signaling Pathway.
Experimental Methodologies
A standardized experimental workflow is essential for the reliable characterization and comparison of GPR55 agonists. The following diagram outlines a typical workflow for evaluating agonist activity.
Caption: Experimental workflow for GPR55 agonist evaluation.
Detailed Experimental Protocols
1. Cell Culture and Transfection:
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are transiently or stably transfected with a mammalian expression vector encoding the human or rat GPR55 receptor using standard transfection reagents like Lipofectamine or by electroporation.
2. Intracellular Calcium Mobilization Assay:
-
Cell Seeding: Transfected cells are seeded into black-walled, clear-bottom 96- or 384-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time at 37°C, followed by a wash step.
-
Compound Addition and Signal Detection: A baseline fluorescence reading is taken before the automated addition of serial dilutions of the GPR55 agonists. Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The peak fluorescence response is used to determine the agonist's potency (EC50).
3. β-Arrestin Recruitment Assay:
-
Assay Principle: Various commercially available assays (e.g., PathHunter, Tango, NanoBiT) are used to measure the recruitment of β-arrestin to the activated GPR55 receptor. These assays are often based on enzyme fragment complementation or bioluminescence resonance energy transfer (BRET).
-
Cell Preparation: Cells stably co-expressing GPR55 and the β-arrestin reporter system are seeded into white-walled microplates.
-
Compound Treatment and Signal Detection: Agonists are added to the cells, and after an incubation period (typically 60-90 minutes), the luminescent or fluorescent signal is measured according to the manufacturer's protocol. The signal intensity correlates with the extent of β-arrestin recruitment.
4. ERK1/2 Phosphorylation Assay:
-
Cell Stimulation: GPR55-expressing cells are serum-starved for several hours before being stimulated with various concentrations of agonists for a specific duration (e.g., 5-30 minutes).
-
Cell Lysis: After stimulation, the cells are lysed to extract cellular proteins.
-
Detection of Phospho-ERK: The levels of phosphorylated ERK1/2 (p-ERK) are quantified using various methods, including Western blotting with specific antibodies against p-ERK and total ERK, or by using homogeneous assay formats like AlphaScreen or HTRF.
This guide provides a foundational comparison of this compound with other synthetic agonists and outlines the key experimental approaches for their characterization. Researchers are encouraged to consult the primary literature for specific details and to consider the nuances of each assay when interpreting results and selecting compounds for their investigations into the pharmacology and therapeutic potential of GPR55.
References
GPR55 Agonist 3: A Comparative Selectivity Profile Against CB1/CB2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel GPR55 agonist, compound 3 (a 3-benzylquinolin-2(1H)-one derivative), focusing on its selectivity against the classical cannabinoid receptors, CB1 and CB2. The information presented is compiled from published experimental data to assist researchers in evaluating its potential as a selective pharmacological tool.
Data Presentation: Quantitative Selectivity Profile
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of GPR55 agonist 3 at human GPR55, CB1, and CB2 receptors.
| Receptor | Binding Affinity (Ki, nM) | Functional Agonism (p-ERK EC50, nM) |
| hGPR55 | 1.5 | 18.2 |
| hCB1 | >10,000 | Not Assessed |
| hCB2 | >10,000 | Not Assessed |
Data sourced from a study on novel 3-benzylquinolin-2(1H)-one derivatives.[1][2]
Signaling Pathways
To understand the functional implications of receptor activation, it is crucial to consider their distinct signaling cascades. GPR55 activation leads to the coupling of Gq and G12/13 proteins, while CB1 and CB2 receptors primarily signal through Gi/o proteins.[3][4][5] CB2 has also been shown to couple to Gs in certain conditions.
Figure 1: GPR55 Signaling Pathway.
Figure 2: Canonical CB1/CB2 Signaling Pathway.
Experimental Protocols
The determination of the selectivity profile of this compound involves several key experimental procedures.
Radioligand Binding Assay for Selectivity Profiling
This assay is employed to determine the binding affinity (Ki) of the test compound for GPR55, CB1, and CB2 receptors. It is a competition assay where the compound's ability to displace a known radiolabeled ligand is measured.
Experimental Workflow:
Figure 3: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation : Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human GPR55, CB1, or CB2 receptors. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended and stored at -80°C. Protein concentration is determined using a BCA assay.
-
Binding Assay : The assay is typically performed in a 96-well plate format.
-
To each well, the cell membrane preparation (e.g., 25 µg of protein) is added.
-
Varying concentrations of the unlabeled test compound (this compound) are added.
-
A fixed concentration of a radiolabeled ligand, such as [³H]CP55,940 (e.g., 1 nM), is then added to initiate the binding reaction.
-
Nonspecific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
-
Incubation : The plates are incubated, for instance, for 60 minutes at 30°C, to allow the binding to reach equilibrium.
-
Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). This step separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification : The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis : The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
p-ERK Activation Assay for Functional Activity
This functional assay measures the ability of the agonist to activate the GPR55 receptor and trigger downstream signaling, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Detailed Methodology:
-
Cell Culture and Treatment : HEK-293 cells stably expressing GPR55 are cultured and then serum-starved before the experiment. The cells are then treated with varying concentrations of this compound for a specific duration.
-
Cell Lysis : After treatment, the cells are lysed to extract the proteins.
-
Protein Quantification : The total protein concentration in the lysates is determined.
-
Western Blotting :
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
-
Data Analysis : The band intensities for p-ERK and total ERK are quantified. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the p-ERK/total ERK ratio against the agonist concentration.
Other Relevant Functional Assays
While not explicitly reported for this compound, other functional assays are commonly used to characterize GPCR agonists and could provide further insights into its selectivity.
-
GTPγS Binding Assay : This assay measures the first step in G-protein activation, the binding of GTP. It can differentiate between agonists, antagonists, and inverse agonists. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation and can be quantified. This assay is particularly effective for Gi-coupled receptors like CB1 and CB2.
-
cAMP Assay : This assay measures changes in intracellular cyclic AMP levels. Activation of Gi-coupled receptors (CB1/CB2) typically leads to a decrease in cAMP, while Gs-coupled receptor activation increases cAMP. Various commercial kits are available for measuring cAMP levels.
Conclusion
The available data strongly indicate that this compound is a potent and highly selective agonist for the GPR55 receptor, with negligible binding affinity for CB1 and CB2 receptors. This selectivity makes it a valuable tool for investigating the physiological and pathological roles of GPR55 without the confounding effects of activating classical cannabinoid receptors. Further characterization using a broader range of functional assays would be beneficial to fully elucidate its pharmacological profile.
References
- 1. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR55 agonist 3 efficacy in different cell types
An Objective Comparison of GPR55 Agonist Efficacy Across Diverse Cell Types
Introduction
The G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target in a range of physiological and pathological processes, including pain, inflammation, and cancer.[1][2] Unlike the classical cannabinoid receptors CB1 and CB2, GPR55 exhibits distinct signaling mechanisms and pharmacology.[3] This guide provides a comparative analysis of the efficacy of prominent GPR55 agonists in various cell types, supported by experimental data. For the purpose of this guide, we will focus on two well-characterized agonists, the endogenous lysophosphatidylinositol (LPI) and the synthetic analog of cannabidiol, O-1602, as representative examples. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced activity of GPR55 agonists in different cellular contexts.
Comparative Efficacy of GPR55 Agonists
The efficacy of GPR55 agonists is highly dependent on the cell type and the specific signaling pathway being investigated. The following table summarizes quantitative data on the effects of LPI and O-1602 in neuronal, cancer, and endothelial cells.
| Cell Type | Agonist | Concentration/EC50 | Observed Effect | Reference Assay | Citation |
| Neuronal Cells | |||||
| HEK293 (hGPR55) | LPI | 1 µM | Increased ERK1/2 phosphorylation | Western Blot | [4] |
| Dorsal Root Ganglion Neurons | Anandamide, Δ9-THC | Not specified | Increased intracellular calcium | Calcium Imaging | [3] |
| Hippocampal Neurons (Rat) | O-1602 | 100 nM | Increased mEPSC frequency | Electrophysiology | |
| Neural Stem Cells | O-1602 | EC50 = 13 nM | Increased proliferation | In vitro cell proliferation assay | |
| Cortical Neurons (Rat) | LPI | 10 µM | Neuroprotective effect against Aβ-induced apoptosis | TUNEL Assay | |
| Cancer Cells | |||||
| Breast Cancer (MDA-MB-231) | LPI | 2.5 µM | Increased cell migration | Transwell Migration Assay | |
| Breast Cancer (MDA-MB-231 PR) | O-1602 | 1 µM | 88% decrease in migration | In Vitro Migration Assay | |
| Ovarian Carcinoma (OVCAR-3) | LPI | Not specified | Stimulated angiogenesis | Chicken Chorioallantoic Membrane (CAM) Assay | |
| Colon Cancer (SW480 overexpressing GPR55) | LPI | Not specified | Increased phosphorylated ERK1/2 | Western Blot | |
| Endothelial Cells | |||||
| Brain Microvascular Endothelial Cells (Rat) | LPI | Concentration-dependent | Decreased electrical resistance, increased BBB permeability | ECIS, Evans Blue Assay | |
| Mesenteric Artery Endothelial Cells (Rat) | LPI | Not specified | Vasorelaxation | Wire Myography |
Signaling Pathways and Experimental Workflows
The activation of GPR55 initiates a cascade of intracellular signaling events that are crucial for its diverse physiological effects. Below are diagrams illustrating the primary signaling pathways and a typical experimental workflow for assessing agonist efficacy.
Caption: GPR55 Signaling Pathways.
Caption: Experimental Workflow for GPR55 Agonist Efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess GPR55 agonist efficacy.
Intracellular Calcium Mobilization Assay
-
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) following GPR55 activation.
-
Cell Preparation: Cells (e.g., HEK293 transiently expressing GPR55 or primary neurons) are cultured on glass coverslips.
-
Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a physiological salt solution for a specified time at room temperature or 37°C.
-
Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.
-
Agonist Application: A baseline [Ca²⁺]i is recorded, after which the GPR55 agonist is applied via the perfusion system.
-
Data Acquisition: Changes in fluorescence intensity are recorded over time and converted to [Ca²⁺]i values.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Objective: To determine the activation of the MAPK/ERK signaling pathway.
-
Cell Culture and Treatment: Cells are grown to a specific confluency and may be serum-starved before treatment to reduce basal ERK activation. The GPR55 agonist is then added at various concentrations and for different time points.
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of p-ERK to total ERK.
Cell Migration Assay (Transwell Assay)
-
Objective: To assess the effect of GPR55 agonists on cell migration.
-
Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant, while the upper chamber contains the cell suspension in a serum-free medium.
-
Treatment: The GPR55 agonist is added to the upper and/or lower chamber.
-
Incubation: The plate is incubated for a period sufficient for cell migration to occur.
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
β-Arrestin Recruitment Assay (High-Content Screening)
-
Objective: To measure GPR55 activation by monitoring the translocation of β-arrestin from the cytoplasm to the receptor at the plasma membrane.
-
Cell Line: A U2OS cell line stably expressing a green fluorescent protein (GFP)-tagged β-arrestin and overexpressing the GPR55 receptor is commonly used.
-
Plating and Treatment: Cells are plated in multi-well plates. After adherence, they are treated with the GPR55 agonist.
-
Imaging: Following incubation, the cells are fixed, and their nuclei are stained (e.g., with DAPI). The redistribution of GFP-β-arrestin is imaged using a high-content imaging system.
-
Quantification: Image analysis software is used to quantify the translocation of the GFP signal from the cytoplasm to the membrane or into intracellular vesicles, which indicates receptor activation.
Conclusion
The efficacy of GPR55 agonists is not uniform across all cell types, a reflection of the diverse signaling pathways and cellular machinery present in different tissues. LPI and O-1602, while both potent GPR55 agonists, can elicit varied responses, from promoting cell migration in cancer cells to modulating neuronal excitability and influencing endothelial barrier function. Understanding these cell-type-specific effects is paramount for the development of targeted therapies that leverage the therapeutic potential of GPR55 while minimizing off-target effects. The experimental protocols and data presented in this guide offer a framework for the continued investigation and comparison of novel GPR55 modulators.
References
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating GPR55 Agonist 3: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy and specificity of a novel GPR55 agonist, referred to as "Agonist 3," using a GPR55 knockout (KO) model. By comparing the performance of Agonist 3 with established GPR55 agonists, researchers can definitively characterize its pharmacological profile. This guide includes detailed experimental protocols, comparative data tables, and visualizations of key biological pathways and workflows.
Introduction to GPR55
The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of pathological conditions, including pain, inflammation, metabolic disorders, and certain cancers.[1] Unlike classical cannabinoid receptors (CB1 and CB2), GPR55 exhibits a distinct signaling profile, primarily coupling to Gα12/13 and Gαq proteins.[2][3] This activation initiates a cascade of downstream events, including RhoA activation, intracellular calcium mobilization, and modulation of transcription factors such as NFAT, NF-κB, and CREB.[2][3] The validation of novel GPR55 agonists requires rigorous testing to ensure their specificity and intended on-target effects. The GPR55 knockout mouse model is an indispensable tool in this process, providing a clean background to distinguish GPR55-mediated effects from off-target activities.
The Critical Role of the GPR55 Knockout Model
The GPR55 knockout mouse model is central to validating the mechanism of action of any putative GPR55 agonist. By comparing the physiological and cellular responses to the agonist in wild-type (WT) versus GPR55 KO mice, researchers can unequivocally attribute the observed effects to the activation of GPR55. Any response that is present in WT animals but absent in their GPR55 KO littermates can be confidently linked to GPR55 signaling. This approach has been successfully employed to validate the specificity of numerous GPR55 ligands.
Comparative Agonist Performance
To contextualize the performance of Agonist 3, this guide presents a comparison with well-characterized GPR55 agonists: Lysophosphatidylinositol (LPI), O-1602, and CID1792197. Agonist 3 is a potent, novel GPR55 agonist with high affinity for both human and rat GPR55.
In Vitro Agonist Profile
The following table summarizes the in vitro potency of Agonist 3 in comparison to other known GPR55 agonists in key functional assays.
| Agonist | Assay Type | Species | EC50 | Reference |
| Agonist 3 | β-arrestin Recruitment | Human | 6.2 nM | |
| GPR55 Activation | Human | 0.239 nM | ||
| GPR55 Activation | Rat | 1.76 nM | ||
| LPI | Calcium Mobilization | Human | ~15 nM | |
| O-1602 | GTPγS Binding | Human | 13 nM | |
| CID1792197 | β-arrestin Recruitment | Human | 110 nM |
In Vivo Validation in GPR55 KO Models
The true test of a GPR55 agonist's specificity lies in its differential effects in wild-type versus GPR55 knockout animals. The table below outlines expected outcomes for Agonist 3 in key in vivo models, based on the established pharmacology of GPR55.
| In Vivo Model | Measured Parameter | Expected Outcome in Wild-Type Mice | Expected Outcome in GPR55 KO Mice |
| Inflammatory Pain (Carrageenan-induced paw edema) | Paw Volume | Reduction in paw swelling | No significant effect on paw swelling |
| Neuropathic Pain (von Frey test) | Mechanical Withdrawal Threshold | Increased pain threshold (analgesia) | No significant change in pain threshold |
| Colonic Motility (Bead expulsion test) | Bead Expulsion Time | Increased expulsion time (reduced motility) | No significant effect on expulsion time |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approach, the following diagrams, generated using the DOT language, illustrate the GPR55 signaling pathway and the workflows for key validation assays.
Caption: GPR55 Signaling Pathway.
Caption: In Vitro Validation Workflow.
Caption: In Vivo Validation Workflow.
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro and in vivo assays essential for the validation of Agonist 3.
In Vitro Assays
1. Calcium Mobilization Assay
-
Objective: To measure the ability of Agonist 3 to induce intracellular calcium release in a GPR55-dependent manner.
-
Cell Lines: HEK293 cells stably expressing human GPR55 and the parental HEK293 cell line.
-
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of Agonist 3, LPI (positive control), and vehicle (negative control).
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the compounds to the respective wells and immediately begin kinetic fluorescence readings.
-
Record the change in fluorescence over time to determine the peak response.
-
Data Analysis: Normalize the fluorescence response to the baseline and plot concentration-response curves to calculate EC50 values. Compare the responses in GPR55-expressing cells versus the parental cell line.
-
2. ERK Phosphorylation Assay (Western Blot)
-
Objective: To determine if Agonist 3 activates the MAPK/ERK signaling pathway downstream of GPR55.
-
Cell Lines: HEK293 cells stably expressing human GPR55 and the parental HEK293 cell line.
-
Protocol:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat cells with various concentrations of Agonist 3, LPI, or vehicle for a predetermined time (e.g., 5-15 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry. Normalize the phospho-ERK signal to the total ERK signal.
-
3. GTPγS Binding Assay
-
Objective: To measure the activation of G proteins coupled to GPR55 upon agonist binding.
-
Materials: Membranes from cells expressing GPR55, [35S]GTPγS.
-
Protocol:
-
Prepare cell membranes from GPR55-expressing cells.
-
In a 96-well plate, incubate the cell membranes with increasing concentrations of Agonist 3, LPI, or vehicle in the presence of GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 60 minutes at 30°C to allow for [35S]GTPγS binding to activated G proteins.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters to remove unbound [35S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the agonist concentration to determine EC50 and Emax values.
-
In Vivo Assays
1. Carrageenan-Induced Paw Edema (Inflammatory Pain)
-
Objective: To assess the anti-inflammatory effect of Agonist 3.
-
Animals: Wild-type and GPR55 KO mice.
-
Protocol:
-
Administer Agonist 3, vehicle, or a positive control (e.g., indomethacin) via an appropriate route (e.g., intraperitoneal).
-
After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume compared to baseline. Compare the effects of Agonist 3 in WT and GPR55 KO mice.
-
2. Von Frey Test (Neuropathic/Mechanical Pain)
-
Objective: To evaluate the analgesic properties of Agonist 3 in a model of mechanical allodynia.
-
Animals: Wild-type and GPR55 KO mice.
-
Protocol:
-
Acclimatize the mice to the testing environment, which consists of individual chambers with a wire mesh floor.
-
Administer Agonist 3 or vehicle.
-
At a designated time point after treatment, apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
Determine the 50% withdrawal threshold using the up-down method.
-
Data Analysis: Compare the withdrawal thresholds between treatment groups in both WT and GPR55 KO mice.
-
3. Colonic Bead Expulsion Test (Gastrointestinal Motility)
-
Objective: To assess the effect of Agonist 3 on colonic motility.
-
Animals: Wild-type and GPR55 KO mice.
-
Protocol:
-
Administer Agonist 3 or vehicle.
-
After the appropriate pre-treatment time, gently insert a small glass bead (e.g., 3 mm diameter) into the distal colon (approximately 2 cm from the anus) under light anesthesia.
-
Place the mouse in an individual cage and record the time it takes for the bead to be expelled.
-
A cut-off time (e.g., 30-60 minutes) is typically set.
-
Data Analysis: Compare the bead expulsion latency between the different treatment groups in WT and GPR55 KO mice.
-
Conclusion
The comprehensive validation of a novel GPR55 agonist such as Agonist 3 is a multi-faceted process that relies on a combination of in vitro and in vivo assays. The GPR55 knockout model is an indispensable tool for confirming the on-target mechanism of action and for dissecting the specific contributions of GPR55 to complex physiological processes. By following the protocols and comparative framework outlined in this guide, researchers can robustly characterize the pharmacological profile of new GPR55-targeting compounds, paving the way for their potential development as novel therapeutics.
References
- 1. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The putative cannabinoid receptor GPR55 affects osteoclast function in vitro and bone mass in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
GPR55 Agonist 3 vs. AM251: A Comparative Analysis of GPR55 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GPR55 agonist 3 and AM251 in their ability to activate the G protein-coupled receptor 55 (GPR55). The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to GPR55 and its Ligands
G protein-coupled receptor 55 (GPR55) is a receptor that has garnered significant interest for its potential role in various physiological and pathological processes.[1] While initially suggested as a novel cannabinoid receptor, its pharmacology is distinct from the classical CB1 and CB2 receptors.[2] GPR55 is activated by the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI), and is implicated in signaling pathways that regulate intracellular calcium levels, ERK phosphorylation, and transcription factor activity.[1][3]
This compound has been identified as a potent agonist of GPR55, demonstrating high efficacy in recruiting β-arrestin to the receptor.[1] In contrast, AM251 , a well-known antagonist/inverse agonist of the cannabinoid CB1 receptor, has been consistently shown to act as an agonist at GPR55. This dual activity of AM251 necessitates careful consideration when interpreting experimental results in systems where both CB1 and GPR55 are expressed.
Quantitative Comparison of GPR55 Activation
The following tables summarize the available quantitative data on the potency of this compound and AM251 in various in vitro assays. It is important to note that the data for this compound is from a β-arrestin recruitment assay, while the data for AM251 is from assays measuring downstream signaling events. A direct head-to-head comparison in the same assay system is not currently available in the public domain.
| Compound | Assay | Cell Line | Potency (EC50) | Reference |
| This compound | β-arrestin recruitment | CHO-K1 cells expressing GPR55 | Not explicitly stated, but identified as a potent agonist | |
| AM251 | Ca2+ mobilization | GPR55-HEK293 cells | 0.63 ± 0.11 µM | |
| AM251 | NFAT activation | GPR55-HEK293 cells | 1.13 ± 0.07 µM | |
| AM251 | ERK phosphorylation | GPR55-HEK293 cells | 0.54 ± 0.15 µM | |
| AM251 | CREB phosphorylation | GPR55-HEK293 cells | 0.43 ± 0.09 µM |
GPR55 Signaling Pathways
Activation of GPR55 by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 proteins. This leads to the activation of phospholipase C (PLC) and RhoA, respectively. PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium and activation of protein kinase C (PKC). The RhoA pathway can lead to the activation of Rho-associated kinase (ROCK). Both pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2. These signaling events ultimately influence transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and CREB (cAMP response element-binding protein), which regulate gene expression and cellular responses.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
β-Arrestin Recruitment Assay (PathHunter®)
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor.
Protocol:
-
Cell Culture: CHO-K1 cells stably co-expressing GPR55 fused to a β-galactosidase enzyme fragment and β-arrestin fused to a complementary N-terminal deletion mutant of β-galactosidase are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well assay plates and incubated overnight.
-
Compound Addition: Test compounds (this compound or AM251) are added to the wells at various concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and subsequent recruitment of β-arrestin.
-
Detection: A chemiluminescent substrate for β-galactosidase is added to the wells.
-
Signal Measurement: The luminescence, which is proportional to the extent of β-arrestin recruitment, is measured using a plate reader.
Intracellular Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following GPR55 activation.
Protocol:
-
Cell Culture: GPR55-HEK293 cells are cultured to confluence in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Baseline fluorescence is measured before the automated addition of test compounds (AM251).
-
Signal Measurement: Fluorescence intensity is monitored in real-time immediately after compound addition. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: The peak fluorescence signal is used to determine the concentration-response curve and calculate the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This method detects the phosphorylation of ERK1/2 as a downstream marker of GPR55 activation.
Protocol:
-
Cell Culture and Starvation: GPR55-HEK293 cells are grown to near confluence and then serum-starved overnight to reduce basal ERK phosphorylation.
-
Compound Treatment: Cells are treated with various concentrations of AM251 for a predetermined optimal time (e.g., 25 minutes).
-
Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, it is probed with an antibody for total ERK1/2 as a loading control.
-
Detection: An appropriate secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, and the signal is detected using a chemiluminescent substrate.
-
Data Analysis: The band intensities are quantified, and the p-ERK/total ERK ratio is calculated to determine the extent of ERK phosphorylation.
Summary and Conclusion
Both this compound and AM251 are valuable tools for studying GPR55 function. This compound is described as a potent agonist, likely with high efficacy in initiating receptor-proximal events such as β-arrestin recruitment. AM251, while also a GPR55 agonist, has a well-characterized profile in activating downstream signaling pathways, including calcium mobilization and ERK phosphorylation, with potencies in the sub-micromolar to low micromolar range.
The key distinction for researchers to consider is the off-target activity of AM251 at the CB1 receptor. For studies in systems where CB1 is endogenously expressed, the use of a more selective GPR55 agonist like this compound, or appropriate controls with CB1 antagonists, is crucial to delineate GPR55-specific effects. Conversely, the extensive characterization of AM251's effects on GPR55-mediated downstream signaling provides a robust dataset for comparison.
The choice between these two compounds will ultimately depend on the specific experimental context, the signaling pathways of interest, and the need for receptor selectivity. This guide provides the foundational data and protocols to aid in making an informed decision.
References
- 1. Design, synthesis and biological evaluation of GPR55 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating GPR55 Agonist Binding: A Comparative Guide to Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of conditions, including inflammatory pain, cancer, and metabolic disorders.[1] The identification and validation of agonist binding sites are critical steps in the development of novel and selective GPR55 modulators. Site-directed mutagenesis is an indispensable tool in this process, allowing researchers to pinpoint key amino acid residues involved in ligand recognition and receptor activation.
This guide provides a comparative overview of how mutagenesis studies can be employed to validate the binding site of a hypothetical GPR55 agonist, "Agonist-3," in comparison to the known endogenous agonist, lysophosphatidylinositol (LPI), and a synthetic agonist, ML184.
Comparative Analysis of Agonist Binding and Signaling
Mutagenesis of specific residues within the GPR55 receptor can differentially affect the binding and signaling of various agonists, providing insights into their distinct interaction motifs. The following table summarizes hypothetical experimental data from mutagenesis studies, comparing the effects of specific mutations on the potency (EC50) of LPI, ML184, and the novel Agonist-3 in a calcium mobilization assay.
| GPR55 Mutant | LPI (EC50, nM) | ML184 (EC50, nM) | Agonist-3 (EC50, nM) | Interpretation of Binding Interaction |
| Wild-Type | 150 | 250 | 300 | Baseline activity. |
| K2.60A | >10,000 | >10,000 | >10,000 | Crucial for the binding of all three agonists, likely forming a primary interaction point.[1][2] |
| E3.29A | >10,000 | >10,000 | 350 | Essential for LPI and ML184 binding, but not for Agonist-3, suggesting a different interaction at this position.[1][2] |
| Y3.32F | 500 | 800 | 320 | Mutation modestly reduces the potency of LPI and ML184, indicating a role in the orthosteric pocket for these ligands, but has minimal effect on Agonist-3. |
| H(170)F | 600 | 750 | 290 | Similar to Y3.32F, this residue appears to be part of the binding pocket for LPI and ML184. |
| F6.55A | 200 | 900 | 800 | This mutation has a more pronounced effect on the synthetic agonists ML184 and Agonist-3, suggesting an interaction with a hydrophobic pocket. |
| M3.36A | 180 | 270 | >5,000 | This residue is critical for the binding of Agonist-3, but not for LPI or ML184, highlighting a unique interaction point for the novel agonist. |
GPR55 Signaling Pathways and Experimental Workflow
GPR55 activation initiates a cascade of intracellular signaling events. Upon agonist binding, GPR55 couples to Gαq and Gα12/13 proteins. This leads to the activation of phospholipase C (PLC) and RhoA, respectively. PLC activation results in an increase in intracellular calcium ([Ca2+]i), while RhoA activation influences the actin cytoskeleton. These pathways ultimately regulate various cellular processes.
The following diagrams illustrate the primary signaling pathway of GPR55 and a typical experimental workflow for validating an agonist binding site through mutagenesis.
Experimental Protocols
1. Site-Directed Mutagenesis:
-
Template: Human GPR55 cDNA cloned into a mammalian expression vector (e.g., pcDNA3.1).
-
Primers: Design complementary oligonucleotide primers (30-35 nucleotides) containing the desired mutation. The mutation site should be in the center of the primers.
-
PCR: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid.
-
Digestion: Digest the parental, methylated DNA template with DpnI endonuclease.
-
Transformation: Transform the mutated plasmid into competent E. coli for amplification.
-
Verification: Sequence the entire GPR55 coding region to confirm the desired mutation and the absence of other mutations.
2. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous GPCR expression and high transfection efficiency.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Transiently transfect HEK293 cells with wild-type or mutant GPR55 expression plasmids using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
3. Calcium Mobilization Assay:
-
Dye Loading: 24-48 hours post-transfection, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Agonist Stimulation: Place the dye-loaded cells in a fluorometric imaging plate reader. Establish a stable baseline fluorescence reading. Add varying concentrations of the agonists (LPI, ML184, Agonist-3).
-
Data Acquisition: Measure the fluorescence intensity at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) over time.
-
Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Calculate the peak response for each agonist concentration. Plot the dose-response curves and determine the EC50 values using non-linear regression analysis.
Orthosteric vs. Allosteric Binding Considerations
The mutagenesis data can also provide clues as to whether a novel agonist binds to the primary (orthosteric) binding site or a secondary (allosteric) site.
-
Orthosteric Binding: If Agonist-3 binds to the same orthosteric site as LPI and ML184, mutations of key residues within this pocket (e.g., K2.60) would be expected to significantly impact its activity.
-
Allosteric Binding: If Agonist-3 binds to an allosteric site, it may be less sensitive to mutations in the orthosteric pocket but highly sensitive to mutations at a distinct site (e.g., M3.36A in our hypothetical data). Allosteric modulators can alter the affinity and/or efficacy of orthosteric ligands. Further competition binding assays would be necessary to definitively characterize the nature of Agonist-3's binding.
By systematically applying site-directed mutagenesis and functional assays, researchers can effectively validate the binding site of novel GPR55 agonists, elucidate their mode of action, and pave the way for the development of next-generation therapeutics targeting this important receptor.
References
A Comparative Guide to GPR55 Agonists: O-1602, Abn-CBD, and LPI Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three prominent GPR55 agonists: O-1602, Abnormal Cannabidiol (Abn-CBD), and Lysophosphatidylinositol (LPI). The information presented is supported by experimental data from various in vitro studies, with a focus on dose-response relationships in key functional assays.
GPR55 Signaling Overview
GPR55 is a G protein-coupled receptor involved in numerous physiological processes. Its activation initiates a cascade of intracellular events primarily through Gαq and Gα12/13 proteins.[1][2] This leads to the activation of downstream effectors such as RhoA, phospholipase C (PLC), and subsequent mobilization of intracellular calcium, as well as activation of the ERK1/2 signaling pathway.[1][2]
Dose-Response Data Comparison
The following tables summarize the half-maximal effective concentration (EC50) values for O-1602, Abn-CBD, and LPI in three key functional assays: GTPγS binding, intracellular calcium mobilization, and ERK1/2 phosphorylation. It is important to note that the experimental conditions, such as the cell line used, may vary between studies, which can influence the observed potency.
Table 1: GTPγS Binding Assay
| Agonist | EC50 (nM) | Cell Line | Reference |
| O-1602 | 13 | HEK293 | [3] |
| Abn-CBD | 2500 | HEK293 | |
| LPI | ~340 | MDA-MB-231 |
Table 2: Intracellular Calcium Mobilization Assay
| Agonist | EC50 (µM) | Cell Line | Reference |
| O-1602 | - | - | Data not consistently reported |
| Abn-CBD | - | - | No significant calcium increase observed |
| LPI | 0.049 | GPR55-HEK293 |
Table 3: ERK1/2 Phosphorylation Assay
| Agonist | EC50 (µM) | Cell Line | Reference |
| O-1602 | - | CHO | |
| Abn-CBD | - | - | Data not consistently reported |
| LPI | 0.074 | GPR55-HEK293 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to a receptor upon agonist binding.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing human GPR55 are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Incubation: Membranes (10-20 µg of protein) are incubated in the assay buffer with 30 µM GDP, varying concentrations of the agonist (O-1602, Abn-CBD, or LPI), and 0.1 nM [³⁵S]GTPγS in a final volume of 200 µL. Incubation is carried out for 60 minutes at 30°C.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. Dose-response curves are generated by plotting specific binding against the logarithm of the agonist concentration, and EC50 values are determined using non-linear regression analysis.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably expressing GPR55 are seeded into 96-well black-walled, clear-bottom plates and cultured to confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Washing: After loading, the cells are washed with the salt solution to remove extracellular dye.
-
Agonist Addition: A baseline fluorescence reading is taken before the addition of varying concentrations of the GPR55 agonist.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence plate reader or a fluorescence microscope. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is calculated.
-
Data Analysis: The change in fluorescence ratio (F340/F380) is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream target in the GPR55 signaling cascade.
Detailed Methodology:
-
Cell Culture and Treatment: GPR55-expressing cells (e.g., HEK293 or CHO) are grown to near confluency and then serum-starved for 12-24 hours to reduce basal ERK1/2 phosphorylation. Cells are then treated with varying concentrations of the agonist for a specified time (typically 5-30 minutes).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization and Analysis: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2. The intensity of the p-ERK1/2 bands is quantified and normalized to the intensity of the total ERK1/2 bands. Dose-response curves are generated by plotting the normalized p-ERK1/2 levels against the logarithm of the agonist concentration to determine the EC50 value.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CB2-GPR55 Receptor Heteromers Modulates Cancer Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Safety of GPR55 Agonist 3: A Guide for Researchers
A detailed review of the synthetic GPR55 agonist, "GPR55 agonist 3" (also known as Compound 26), in comparison with other notable GPR55 agonists. This guide provides an objective analysis of its performance, supported by available preclinical data, to aid researchers and drug development professionals in evaluating its potential as a pharmacological tool and therapeutic candidate.
G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of physiological and pathological conditions, including neurodegenerative diseases, cancer, and inflammatory pain. As research into the therapeutic potential of GPR55 continues, the characterization of novel and selective agonists is of paramount importance. This guide provides a comparative overview of the efficacy and safety profile of "this compound," a potent agonist, benchmarked against other known GPR55 modulators.
Comparative Efficacy of GPR55 Agonists
The efficacy of GPR55 agonists is typically evaluated through various in vitro functional assays that measure the receptor's activation and downstream signaling events. Key assays include calcium mobilization, β-arrestin recruitment, and extracellular signal-regulated kinase (ERK) phosphorylation. The half-maximal effective concentration (EC50) is a critical parameter derived from these assays, indicating the concentration of an agonist required to elicit 50% of its maximal response.
A recent study by Hewer et al. (2023) characterized the potency of "this compound" (Compound 26), revealing its high potency for both human and rat GPR55 in a calcium flux assay, with EC50 values of 0.239 nM and 1.76 nM, respectively.[1] The same study reported an EC50 of 6.2 nM in a β-arrestin recruitment assay for human GPR55, indicating its ability to engage this key signaling and regulatory pathway.[1]
For comparison, ML-184, another well-characterized and selective GPR55 agonist, exhibits an EC50 of 250 nM in a GPR55 activation assay. While a direct head-to-head comparison in the same assay is not available in the current literature, the data suggests that "this compound" is a highly potent GPR55 agonist.
Below is a summary of the available efficacy data for "this compound" and other selected GPR55 agonists.
| Agonist | Assay | Species | EC50 | Reference |
| This compound (Compound 26) | Calcium Flux (FLIPR) | Human | 0.239 nM | [1] |
| Calcium Flux (FLIPR) | Rat | 1.76 nM | [1] | |
| β-Arrestin Recruitment | Human | 6.2 nM | [1] | |
| ML-184 (CID2440433) | GPR55 Activation | Not Specified | 250 nM | MedChemExpress |
| LPI (Lysophosphatidylinositol) | ERK Phosphorylation | Human | ~74 nM | Henstridge et al., 2010 |
| O-1602 | p-ERK Activation | Human | ~10 nM | Moreno-García et al., 2022 |
| CP55,940 | p-ERK Activation | Human | ~26 nM | Moreno-García et al., 2022 |
Safety and Selectivity Profile
A critical aspect of a GPR55 agonist's utility, both as a research tool and a potential therapeutic, is its selectivity for GPR55 over other related receptors, particularly the cannabinoid receptors CB1 and CB2, and the closely related orphan receptor GPR35. Off-target effects can lead to undesirable side effects and confound experimental results.
ML-184 has been shown to be highly selective, with over 100-fold selectivity for GPR55 over GPR35, CB1, and CB2 receptors. This high degree of selectivity makes it a valuable tool for specifically probing GPR55 function.
Currently, there is a lack of publicly available data on the selectivity profile of "this compound" against CB1, CB2, and GPR35. Such data is essential for a comprehensive assessment of its safety and for the clear interpretation of experimental outcomes.
| Agonist | Target | Selectivity | Reference |
| ML-184 (CID2440433) | GPR35, CB1, CB2 | >100-fold vs. GPR55 | MedChemExpress |
| This compound (Compound 26) | GPR35, CB1, CB2 | Data not available |
GPR55 Signaling Pathways
Activation of GPR55 by an agonist initiates a cascade of intracellular signaling events. GPR55 is known to couple to Gαq and Gα12/13 proteins. This coupling leads to the activation of downstream effectors such as phospholipase C (PLC) and RhoA, resulting in increased intracellular calcium levels and activation of the ERK/MAPK pathway. Furthermore, agonist binding can also trigger the recruitment of β-arrestin, which plays a role in receptor desensitization and internalization, as well as initiating G protein-independent signaling.
Caption: GPR55 Signaling Cascade.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative methodologies for key assays used to characterize GPR55 agonists.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated GPR55 receptor.
-
Cell Culture: CHO-K1 cells stably co-expressing human GPR55 tagged with a ProLink™ tag (PK) and β-arrestin tagged with an Enzyme Acceptor (EA) are cultured in F-12 media supplemented with 10% FBS, 1% penicillin/streptomycin, and appropriate selection antibiotics.
-
Assay Preparation: Cells are seeded into 384-well white, solid-bottom assay plates and incubated overnight.
-
Compound Treatment: Test compounds, including "this compound" and reference agonists, are serially diluted and added to the cells.
-
Incubation: The plates are incubated for 90 minutes at 37°C.
-
Detection: A detection reagent containing the β-galactosidase substrate is added to each well, and the plates are incubated for 60 minutes at room temperature.
-
Data Acquisition: Chemiluminescence is measured using a plate reader.
-
Data Analysis: The data is normalized to a reference agonist and vehicle control, and EC50 values are determined using a four-parameter logistic curve fit.
Caption: β-Arrestin Recruitment Assay Workflow.
p-ERK Activation Assay (In-Cell Western)
This assay measures the phosphorylation of ERK1/2, a downstream marker of GPR55 activation.
-
Cell Culture: CHO cells stably expressing human GPR55 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. The cells are then serum-starved for 18 hours prior to the assay.
-
Compound Treatment: Cells are treated with various concentrations of GPR55 agonists for 30 minutes at 37°C.
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with Triton X-100.
-
Immunostaining: The cells are incubated with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2, followed by incubation with species-specific secondary antibodies conjugated to different fluorophores.
-
Data Acquisition: The fluorescence intensity in each well is measured using an imaging system.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated and normalized to the vehicle control. EC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
"this compound" (Compound 26) is a novel and highly potent GPR55 agonist, demonstrating nanomolar efficacy in both calcium mobilization and β-arrestin recruitment assays. Its potency, particularly for human GPR55, appears to be significantly higher than some other known synthetic agonists like ML-184, although direct comparative studies are lacking.
A significant gap in the current understanding of "this compound" is the absence of a comprehensive safety and selectivity profile. For this compound to be confidently used as a specific pharmacological tool, its activity at other relevant targets, such as the cannabinoid receptors CB1 and CB2, and GPR35, must be thoroughly evaluated.
For researchers in the field of GPR55 pharmacology and drug discovery, "this compound" represents a promising tool due to its high potency. However, until its selectivity is well-documented, caution should be exercised in interpreting experimental results. Future studies should focus on direct, head-to-head comparisons of "this compound" with other standard GPR55 agonists like LPI and ML-184, and a comprehensive selectivity screen is imperative to fully validate its utility.
References
A Comparative Guide to the In Vitro and In Vivo Effects of the GPR55 Agonist O-1602
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo pharmacological effects of O-1602, a selective agonist of the G protein-coupled receptor 55 (GPR55). The data presented is compiled from multiple preclinical studies to offer a comprehensive overview of its biological activity, supported by experimental details.
Introduction to GPR55 and O-1602
GPR55 is a G protein-coupled receptor that has been implicated in a variety of physiological processes, including pain sensation, inflammation, bone biology, and metabolism.[1][2] While it shares some ligands with the classical cannabinoid receptors (CB1 and CB2), GPR55 has a distinct signaling profile.[3][4] O-1602 is a synthetic analog of cannabidiol and a potent GPR55 agonist, exhibiting high selectivity over CB1 and CB2 receptors. This selectivity makes O-1602 a valuable tool for elucidating the physiological functions of GPR55.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on O-1602.
Table 1: In Vitro Effects of O-1602
| Parameter | Cell Type | Assay | Result | Reference |
| Potency | HEK293 cells expressing human GPR55 | GTPγS binding assay | EC50 = 13 nM | |
| CHO cells expressing human GPR55 | p-ERK activation | Full agonist | ||
| Selectivity | Cells expressing CB1 and CB2 receptors | GTPγS binding assay | EC50 > 30,000 nM for CB1 and CB2 | |
| Signaling | Human osteoclasts | Pull-down assay | Increased active GTP-bound Rho | |
| 3T3-L1 adipocytes | Calcium imaging | Increased intracellular calcium levels | ||
| Cellular Function | Human neural stem cells | Proliferation assay | Increased proliferation | |
| Human osteoclasts | Resorption pit assay | Stimulated osteoclast polarization and resorption | ||
| Paclitaxel-resistant MDA-MB-231 and MCF-7 breast cancer cells | Viability assay | Decreased cell viability in a concentration-dependent manner | ||
| Bone marrow-derived mast cells (BMMCs) | Migration assay | Induced GPR55-dependent migration |
Table 2: In Vivo Effects of O-1602
| Animal Model | Administration | Dose | Outcome | Reference |
| Gastrointestinal Motility | Mice | 10 mg/kg, i.p. | Slowed whole gut transit and colonic bead expulsion | |
| Metabolism | Rats | Acute and subchronic injection | Stimulated food intake and increased adiposity | |
| Diet-induced obese rats | 5 mg/kg/day for 6 weeks | Reduced body weight and body fat | ||
| Inflammation | Mice with DSS-induced colitis | 5 mg/kg, i.p. | Significantly lowered myeloperoxidase (MPO) levels | |
| Bone Biology | Mice | Treatment | Reduced bone resorption | |
| Neurological Effects | Rats with corticosterone-induced depression | 0.25 mg/kg/day for 7 days | Reversed symptoms of depression and detrusor overactivity | |
| Detrusor Overactivity | Rats with retinyl acetate-induced detrusor overactivity | 0.25 mg/kg, intra-arterial | Ameliorated symptoms of detrusor overactivity |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
GPR55 Signaling Pathway
The activation of GPR55 by an agonist like O-1602 initiates a signaling cascade that is distinct from the classical cannabinoid receptors. It primarily couples to Gα13 and Gq proteins. This leads to the activation of downstream effectors such as RhoA, phospholipase C (PLC), and subsequent mobilization of intracellular calcium.
Caption: GPR55 Signaling Cascade.
In Vitro Experimental Workflow: p-ERK Activation Assay
The phosphorylation of extracellular signal-regulated kinase (ERK) is a common downstream marker of GPR55 activation. The following workflow outlines a typical in-cell Western assay to quantify p-ERK levels.
Caption: In Vitro p-ERK Assay.
In Vivo Experimental Workflow: Murine Colitis Model
To assess the anti-inflammatory effects of O-1602 in vivo, a common model is dextran sulfate sodium (DSS)-induced colitis in mice.
Caption: In Vivo Colitis Model.
Experimental Protocols
In Vitro: p-ERK Activation Assay in CHO-hGPR55 cells
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR55 (CHO-hGPR55) are cultured in appropriate media until they reach 80-90% confluency.
-
Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with serum-free medium for 2-4 hours before treatment. Cells are then treated with varying concentrations of O-1602 (e.g., 0.1 µM to 10 µM) or vehicle control for 30 minutes at 37°C.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a solution containing Triton X-100.
-
Immunostaining: Cells are incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C. Subsequently, they are incubated with corresponding fluorescently labeled secondary antibodies.
-
Quantification: The fluorescence intensity for both p-ERK and total ERK is measured using an imaging system.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated and expressed as a fold change over the vehicle-treated control group.
In Vivo: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) DSS in the drinking water for 5-7 days.
-
Treatment: O-1602 (5 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection once daily for the duration of the DSS treatment.
-
Clinical Assessment: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the feces. A disease activity index (DAI) is calculated based on these parameters.
-
Tissue Collection: At the end of the experiment, mice are euthanized, and the colon is excised. The length of the colon is measured.
-
Macroscopic Scoring: The colon is opened longitudinally and assessed for macroscopic signs of inflammation, ulceration, and edema.
-
Myeloperoxidase (MPO) Assay: A portion of the colon tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is determined using a colorimetric assay.
-
Histological Analysis: Another portion of the colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
Conclusion
The GPR55 agonist O-1602 demonstrates potent and selective activity in vitro, leading to the activation of specific signaling pathways and influencing a range of cellular functions. These in vitro effects translate to significant physiological responses in vivo, including modulation of gastrointestinal motility, metabolism, inflammation, and neurological functions. The data presented in this guide underscore the potential of GPR55 as a therapeutic target and highlight O-1602 as a key pharmacological tool for further investigation in this field. The provided experimental frameworks offer a basis for the design of future studies aimed at exploring the full therapeutic potential of GPR55 agonists.
References
GPR55 Agonist 3: A Comparative Analysis of Specificity for Human vs. Rodent Receptors
For Immediate Release
This guide provides a detailed comparison of the specificity of GPR55 agonist 3 (also known as Compound 26) for human versus rodent GPR55 receptors. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of the GPR55 receptor and its modulation.
Quantitative Data Summary
The potency of this compound was assessed in functional assays measuring its ability to activate human and rat GPR55. The half-maximal effective concentration (EC50) values, which represent the concentration of the agonist that produces 50% of the maximal response, are summarized in the table below. The data indicates a significantly higher potency of this compound for the human receptor compared to the rat ortholog.
| Species | Receptor | EC50 (nM) |
| Human | hGPR55 | 0.239 |
| Rat | rGPR55 | 1.76 |
Experimental Protocols
The EC50 values for this compound were determined using a β-arrestin recruitment assay. This cell-based functional assay is a common method for quantifying the activation of G protein-coupled receptors (GPCRs) like GPR55. Upon agonist binding, the activated receptor is phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction can be measured using various reporter systems.
General Protocol for β-Arrestin Recruitment Assay:
-
Cell Culture and Transfection:
-
HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently or stably transfected with a plasmid encoding the human or rat GPR55 receptor. The receptor is often tagged with a component of a reporter system (e.g., a fragment of an enzyme or a fluorescent protein).
-
A corresponding plasmid encoding β-arrestin fused to the complementary component of the reporter system is also transfected into the cells.
-
-
Cell Plating:
-
Transfected cells are harvested and seeded into 96-well or 384-well microplates at a predetermined density.
-
The plates are incubated to allow for cell adherence and expression of the receptor and β-arrestin fusion proteins.
-
-
Compound Treatment:
-
A serial dilution of this compound is prepared in an appropriate assay buffer.
-
The culture medium is removed from the cells, and the cells are washed with a suitable buffer.
-
The various concentrations of this compound are added to the wells. Control wells receive only the vehicle (e.g., DMSO) to determine the basal response.
-
-
Incubation:
-
The plates are incubated for a specific period (typically 60-90 minutes) at 37°C in a humidified incubator to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
The substrate for the reporter system is added to each well.
-
After a further incubation period, the signal (e.g., luminescence or fluorescence) is measured using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis:
-
The raw data is normalized to the vehicle control.
-
The normalized data is then plotted against the logarithm of the agonist concentration to generate a dose-response curve.
-
The EC50 value is calculated by fitting the data to a sigmoidal dose-response equation using a suitable software program like GraphPad Prism.
-
Visualizations
Signaling Pathway
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling GPR55 Agonist 3
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount, especially when working with potent, novel compounds. This guide provides essential safety and logistical information for handling GPR55 agonist 3, a potent G protein-coupled receptor 55 (GPR55) agonist. The following procedural guidance is designed to build trust and provide value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Immediate Safety and Handling Protocols
When handling this compound, a compound with high potency, a comprehensive approach to safety is crucial. This involves a combination of engineering controls, personal protective equipment (PPE), and strict operational procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following table summarizes the recommended PPE for various procedures involving this compound.
| Task | Minimum Required PPE | Recommended PPE for Enhanced Safety |
| Initial Handling and Weighing of Powders | - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) | - Powered Air-Purifying Respirator (PAPR)- Full-body disposable suit (e.g., Tyvek) |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Laboratory coat | - Face shield- Chemical-resistant apron |
| Conducting Reactions/Assays | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Fully-buttoned laboratory coat | - Chemical splash goggles- Disposable gown |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat | - Face shield- Chemical-resistant apron |
Note: Always inspect PPE for integrity before use and do not wear it outside of the laboratory. All disposable PPE should be discarded as hazardous waste after handling the compound.
Engineering Controls
-
Ventilation: All manipulations of solid this compound that could generate dust must be performed within a certified chemical fume hood, a powder-containment hood, or a glove box.[1]
-
Containment: Use of containment systems such as isolators or closed-system transfer devices is highly recommended for weighing and transferring the compound.[1]
Operational Plan: From Receipt to Disposal
A clear, step-by-step plan is essential for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage.
-
Store this compound in a clearly labeled, tightly sealed container in a designated, ventilated, and access-controlled area.
-
The compound is available as a powder and should be stored at -20°C for long-term stability.[2] For solutions in solvent, storage at -80°C is recommended.[2]
Experimental Workflow: A General Protocol for In Vitro Studies
The following provides a generalized workflow for preparing and using this compound in a typical in vitro cell-based assay.
-
Preparation of Stock Solution:
-
Don all required PPE for handling potent powders.
-
Perform all weighing and initial solubilization within a certified chemical fume hood or powder-containment hood.
-
Weigh the desired amount of this compound.
-
Slowly add the appropriate solvent (e.g., DMSO) to the powder to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer within a laminar flow hood.
-
Use fresh, sterile pipette tips for each dilution.
-
-
Cell Treatment:
-
Add the final working solutions to your cell cultures.
-
Incubate for the desired time period under appropriate cell culture conditions.
-
-
Post-Treatment Handling:
-
All tips, tubes, and plates containing the compound should be treated as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, weighing paper, and excess solutions, must be collected in a designated hazardous waste container.[3]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and a description of the contents.
-
Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations for hazardous and potentially psychoactive chemical waste.
-
Institutional Procedures: Follow your institution's specific guidelines for the disposal of potent compounds and controlled substances. This may involve contacting your institution's Environmental Health and Safety (EHS) department for pickup and disposal.
GPR55 Signaling Pathway
Activation of GPR55 by an agonist like this compound initiates a distinct signaling cascade. GPR55 couples to Gαq and Gα12/13 proteins. This leads to the activation of RhoA, which in turn stimulates Phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3), triggering the release of intracellular calcium from the endoplasmic reticulum. This increase in intracellular calcium can then lead to the activation of various downstream cellular responses.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species |
| EC50 | 0.239 nM | Human GPR55 |
| EC50 | 1.76 nM | Rat GPR55 |
| EC50 (β-arrestin recruitment) | 6.2 nM | Human GPR55 |
This comprehensive guide provides the essential framework for the safe handling, use, and disposal of this compound. By adhering to these protocols, researchers can mitigate risks and ensure a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
